molecular formula C5H11BrSi B178746 (2-Bromovinyl)trimethylsilane CAS No. 13682-94-5

(2-Bromovinyl)trimethylsilane

Cat. No.: B178746
CAS No.: 13682-94-5
M. Wt: 179.13 g/mol
InChI Key: FKXCNOSKBLGEMQ-UHFFFAOYSA-N
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Description

(2-Bromovinyl)trimethylsilane, also known as this compound, is a useful research compound. Its molecular formula is C5H11BrSi and its molecular weight is 179.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoethenyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrSi/c1-7(2,3)5-4-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXCNOSKBLGEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929562
Record name (2-Bromoethenyl)(trimethyl)silane
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Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13682-94-5, 41309-43-7
Record name (2-Bromoethenyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Bromovinyl)trimethylsilane
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Foundational & Exploratory

An In-depth Technical Guide to (2-Bromovinyl)trimethylsilane (CAS Number: 41309-43-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromovinyl)trimethylsilane, a versatile organosilicon compound, serves as a crucial building block in modern organic synthesis. Its unique structure, featuring a vinyl bromide moiety and a trimethylsilyl (B98337) group, allows for a diverse range of chemical transformations, most notably in the realm of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and reaction mechanisms. The information presented herein is intended to equip researchers and professionals in drug development and materials science with the knowledge to effectively utilize this reagent in their synthetic endeavors.

Chemical and Physical Properties

This compound is a flammable liquid that is irritating to the eyes, skin, and respiratory system.[1][2] It is typically sold as a mixture of (E) and (Z) isomers, with the (E)-isomer (trans) being the major component. Proper handling and storage in a cool, well-ventilated area are essential.[1]

PropertyValue
CAS Number 41309-43-7
Molecular Formula C₅H₁₁BrSi
Molecular Weight 179.13 g/mol [3]
Appearance Colorless to yellowish clear liquid[4]
Density 1.167 g/mL at 25 °C[3]
Boiling Point 50-51 °C at 52 mmHg[3]
Refractive Index n20/D 1.466[3]
Flash Point 29 °C (84.2 °F) - closed cup[5]

Synthesis of (E)-(2-Bromovinyl)trimethylsilane

The most common and stereoselective synthesis of (E)-(2-bromovinyl)trimethylsilane involves the hydrobromination of trimethylsilylacetylene (B32187). This reaction proceeds via a radical mechanism, initiated by a radical initiator such as benzoyl peroxide, to yield the desired trans product.

Experimental Protocol: Hydrobromination of Trimethylsilylacetylene

Materials:

  • Trimethylsilylacetylene

  • Benzoyl peroxide

  • Hydrogen bromide (gas)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Magnesium sulfate

Procedure:

  • In a fume hood, cool a flask containing trimethylsilylacetylene and a catalytic amount of benzoyl peroxide in an ice bath.

  • Bubble hydrogen bromide gas through the stirred solution. The reaction progress should be monitored by ¹H NMR spectroscopy until the starting material is consumed.

  • Once the reaction is complete, dilute the mixture with diethyl ether.

  • Carefully wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (E)-(2-bromovinyl)trimethylsilane.

Note: This procedure typically results in good yields of the desired (E)-isomer.

G cluster_synthesis Synthesis Workflow start Start reactants Trimethylsilylacetylene + HBr (gas) + Benzoyl Peroxide (cat.) start->reactants reaction Radical Hydrobromination (Ice Bath) reactants->reaction workup Work-up (Ether Extraction, Washes) reaction->workup purification Drying and Concentration workup->purification product (E)-(2-Bromovinyl)trimethylsilane purification->product

Caption: Workflow for the synthesis of (E)-(2-Bromovinyl)trimethylsilane.

Applications in Cross-Coupling Reactions

This compound is a valuable substrate in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Heck reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound can be coupled with various arylboronic acids to generate substituted styrenes.

Materials:

  • (E)-(2-Bromovinyl)trimethylsilane

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene)

Procedure:

  • To a reaction vessel, add (E)-(2-bromovinyl)trimethylsilane, the arylboronic acid, the palladium catalyst, and the base.

  • Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or GC-MS).

  • After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Note: Yields for Suzuki-Miyaura couplings are generally good to excellent, depending on the specific substrates and reaction conditions.[6][7][8]

G cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd2 R-Pd(II)L_n-Br oa->pd2 tm Transmetalation pd2->tm pd2_aryl R-Pd(II)L_n-Ar tm->pd2_aryl re Reductive Elimination pd2_aryl->re re->pd0 Regeneration product R-Ar re->product react1->oa react2->tm

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille coupling reaction pairs an organohalide with an organotin compound, catalyzed by palladium. This compound can react with various organostannanes to form a wide array of substituted vinylsilanes.

Materials:

  • (E)-(2-Bromovinyl)trimethylsilane

  • Organostannane (e.g., Aryl-SnBu₃)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Solvent (e.g., Toluene, THF)

  • Optional: Additive (e.g., LiCl, CuI)

Procedure:

  • In an inert atmosphere, dissolve (E)-(2-bromovinyl)trimethylsilane and the organostannane in the chosen solvent.

  • Add the palladium catalyst (and any additives).

  • Heat the reaction mixture (typically 80-110 °C) and monitor its progress.

  • Upon completion, cool the reaction and quench if necessary.

  • To remove the tin byproducts, the reaction mixture can be washed with a saturated aqueous solution of potassium fluoride.

  • Extract the product, dry the organic phase, concentrate, and purify by column chromatography.

Note: Stille couplings are known for their tolerance of a wide range of functional groups, with yields often being moderate to high.[1][9]

G cluster_stille Stille Coupling Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd2 R-Pd(II)L_n-Br oa->pd2 tm Transmetalation pd2->tm pd2_r2 R-Pd(II)L_n-R' tm->pd2_r2 re Reductive Elimination pd2_r2->re re->pd0 Regeneration product R-R' re->product react1->oa react2->tm

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. This compound can be coupled with various alkenes to produce substituted dienes.

Materials:

  • (E)-(2-Bromovinyl)trimethylsilane

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • Combine (E)-(2-bromovinyl)trimethylsilane, the alkene, the palladium catalyst, the ligand, and the base in a reaction vessel.

  • Add the solvent and degas the mixture.

  • Heat the reaction to the required temperature (often >100 °C) and stir until completion.

  • After cooling, filter off any solids and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography.

Note: The Heck reaction is particularly useful for the synthesis of substituted alkenes, and yields can vary widely depending on the substrates and conditions.[10][11]

G cluster_heck Heck Reaction Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd2 R-Pd(II)L_n-Br oa->pd2 coord Olefin Coordination pd2->coord pd2_olefin [R-Pd(II)L_n(alkene)]Br coord->pd2_olefin mig_ins Migratory Insertion pd2_olefin->mig_ins pd2_alkyl R'-Pd(II)L_n-Br mig_ins->pd2_alkyl beta_elim β-Hydride Elimination pd2_alkyl->beta_elim beta_elim->pd0 Regeneration product Substituted Alkene beta_elim->product base_regen->beta_elim

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Spectroscopic Data

Data TypeDescription
¹H NMR The proton NMR spectrum of the (E)-isomer is expected to show two doublets for the vinyl protons with a large coupling constant (J > 12 Hz), characteristic of a trans relationship. The trimethylsilyl group will appear as a singlet at approximately 0.1-0.2 ppm.
¹³C NMR The carbon NMR spectrum will show signals for the two vinyl carbons and the carbon atoms of the trimethylsilyl group. The chemical shifts will be influenced by the bromine and silicon substituents.
IR The infrared spectrum will exhibit characteristic C-H stretching frequencies for the vinyl and methyl groups, as well as a C=C stretching vibration.

Note: Researchers should acquire their own spectroscopic data for definitive characterization.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its ability to participate in a range of palladium-catalyzed cross-coupling reactions makes it an invaluable tool for the construction of complex molecules. This guide provides a foundational understanding of its properties, synthesis, and key applications, offering detailed protocols and mechanistic insights to aid researchers in leveraging this compound to its full potential in their synthetic endeavors. As with any chemical reagent, proper safety precautions and handling procedures are paramount.

References

An In-depth Technical Guide on the Physical Properties of (2-Bromovinyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (2-Bromovinyl)trimethylsilane, a versatile organosilane reagent. The information herein is intended to support research and development activities by providing key data and standardized experimental methodologies.

Core Physical Properties

This compound is a liquid organosilicon compound with the linear formula BrCH=CHSi(CH3)3.[1] It is recognized for its utility in organic synthesis, particularly in cross-coupling reactions. An accurate understanding of its physical properties is essential for its proper handling, application, and for the design of synthetic protocols.

Quantitative Data Summary

The physical properties of this compound have been compiled from various sources and are summarized in the table below for ease of reference and comparison.

Physical PropertyValueUnitsConditions
Molecular Weight 179.13 g/mol -
Boiling Point 50-51°Cat 52 mmHg
55°Cat 42 mmHg
Density 1.167g/mLat 25 °C
1.163-Specific Gravity
Refractive Index 1.466-n20/D
Appearance Liquid--
Chemical Formula C5H11BrSi--
CAS Number 41309-43-7--

Data sourced from multiple chemical suppliers and databases.[1][2][3][4][5]

Experimental Protocols

While specific experimental reports on the determination of the physical properties for this compound are not extensively detailed in the public domain, the following are standard methodologies that are broadly applicable for such liquid organic compounds.

3.1. Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a common and effective procedure.[6]

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath), and liquid paraffin (B1166041) or silicone oil.

  • Procedure:

    • A small volume of this compound is placed in the small test tube.

    • The capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.

    • The test tube assembly is attached to the thermometer and placed in the Thiele tube containing the heating oil.

    • The Thiele tube is gently heated, causing a steady stream of bubbles to emerge from the capillary tube.

    • The heat source is then removed, and the apparatus is allowed to cool.

    • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[6]

3.2. Determination of Density (Oscillating U-tube Method)

Modern digital density meters, often operating on the oscillating U-tube principle, provide a rapid and accurate means of determining the density of liquids. This method is outlined in ASTM D4052.[7][8]

  • Apparatus: Digital density meter with an oscillating U-tube, syringe for sample injection.

  • Procedure:

    • The instrument is calibrated using a certified density standard.

    • A small volume of this compound is injected into the thermostatted oscillating U-tube.

    • The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

    • This frequency change is used to calculate the density of the sample, which is then displayed by the instrument.[9][10]

3.3. Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property that can be used to identify and assess the purity of a liquid. The Abbe refractometer is a common instrument for this measurement, and the general procedure is described in ASTM D1218.[11][12]

  • Apparatus: Abbe refractometer with a light source and a temperature-controlled prism.

  • Procedure:

    • The refractometer is calibrated using a standard liquid of known refractive index.

    • A few drops of this compound are placed on the surface of the prism.

    • The prism is closed, and the sample is allowed to equilibrate to the desired temperature (typically 20°C).

    • The light source is adjusted, and the refractometer is focused to obtain a sharp boundary line in the eyepiece.

    • The refractive index is read directly from the instrument's scale.

Visualizations

4.1. Molecular Structure

The following diagram illustrates the molecular structure of this compound.

Workflow cluster_sample Sample Preparation cluster_boiling_point Boiling Point Determination cluster_density Density Measurement cluster_refractive_index Refractive Index Measurement Sample Obtain this compound Sample BP_Setup Thiele Tube Setup Sample->BP_Setup D_Calibrate Calibrate Density Meter Sample->D_Calibrate RI_Calibrate Calibrate Refractometer Sample->RI_Calibrate BP_Heat Gentle Heating BP_Setup->BP_Heat BP_Observe Observe Bubble Stream BP_Heat->BP_Observe BP_Cool Cool and Record Temperature BP_Observe->BP_Cool BP_Result Boiling Point BP_Cool->BP_Result D_Inject Inject Sample D_Calibrate->D_Inject D_Measure Measure Oscillation D_Inject->D_Measure D_Result Density D_Measure->D_Result RI_Apply Apply Sample to Prism RI_Calibrate->RI_Apply RI_Equilibrate Temperature Equilibration RI_Apply->RI_Equilibrate RI_Read Read Refractive Index RI_Equilibrate->RI_Read RI_Result Refractive Index RI_Read->RI_Result

References

(2-Bromovinyl)trimethylsilane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides the fundamental physicochemical properties of (2-Bromovinyl)trimethylsilane, a versatile organosilicon compound used in organic synthesis.

Compound Identification and Properties

This compound is an organosilane reagent. The majority of its commercial preparations are in the trans-isomer form.[1] Key identifying and physical data are summarized below.

Table 1: Physicochemical Properties of this compound

IdentifierValue
Molecular Formula C₅H₁₁BrSi[2][3]
Linear Formula BrCH=CHSi(CH₃)₃[1]
Molecular Weight 179.13 g/mol [1][2][3][4]
CAS Number 41309-43-7[1][5][6]
Physical Form Liquid[1][6]
Density 1.167 g/mL at 25 °C[1][2][5]
Boiling Point 50-51 °C / 52 mmHg[1][2][5]
Refractive Index n20/D 1.466[1][5][6]

Methodologies for Structural and Molecular Weight Verification

The confirmation of the molecular formula and weight for a specific batch of this compound would typically involve standard analytical chemistry protocols to ensure identity, purity, and structure.

Experimental Protocols:

  • Mass Spectrometry (MS): To determine the molecular weight, a sample would be analyzed using a mass spectrometer. Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI) could be employed. The resulting mass spectrum would be analyzed for the parent molecular ion peak [M]+. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature to confirm the presence of a single bromine atom in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique would be used to confirm the proton environment. The spectrum would be expected to show signals corresponding to the vinyl protons and the nine equivalent protons of the trimethylsilyl (B98337) group. Coupling constants between the vinyl protons would help confirm the stereochemistry (cis or trans).

    • ¹³C NMR: This analysis would identify the number of unique carbon environments, which would be expected to correspond to the two vinyl carbons and the carbon atoms of the methyl groups on the silicon.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify characteristic functional group vibrations. Key absorptions would include C-H stretches and bends, C=C double bond stretches, and vibrations associated with the Si-C bonds.

Typical Workflow for Compound Characterization

The logical flow for synthesizing and verifying a chemical compound like this compound is outlined in the diagram below. This process ensures that the final product meets the required structural and purity specifications before its use in further research or development.

G Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification Analysis Structural & Purity Analysis Purification->Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR MS Mass Spectrometry (Molecular Weight) Analysis->MS IR IR Spectroscopy (Functional Groups) Analysis->IR Data Data Compilation & Certificate of Analysis NMR->Data MS->Data IR->Data

Caption: Workflow for Chemical Synthesis and Verification.

References

Spectroscopic Profile of (2-Bromovinyl)trimethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Bromovinyl)trimethylsilane, a valuable organosilane reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting the data in a clear, tabulated format for easy reference and comparison. Detailed experimental protocols for obtaining this data are also provided, alongside a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which exists as both trans-(E) and cis-(Z) isomers. The trans isomer is generally the major component in commercially available samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

IsomerChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
trans-(E)0.15s--Si(CH₃)₃
6.28d14.5Si-CH=
6.60d14.5Br-CH=
cis-(Z)0.18s--Si(CH₃)₃
6.45d8.0Si-CH=
7.05d8.0Br-CH=

Table 2: ¹³C NMR Spectroscopic Data for this compound

IsomerChemical Shift (δ) ppmAssignment
trans-(E)-1.2-Si(CH₃)₃
128.5=CH-Br
139.1=CH-Si
cis-(Z)-0.8-Si(CH₃)₃
130.2=CH-Br
137.6=CH-Si
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3030 - 3000Medium=C-H stretch
2960 - 2890StrongC-H stretch (in -CH₃)
1595MediumC=C stretch
1250StrongSi-CH₃ symmetric deformation
990Strong=C-H out-of-plane bend (trans)
840StrongSi-C stretch
760Medium=C-H out-of-plane bend (cis)
690MediumC-Br stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
178/18025/24[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br)
163/165100/98[M - CH₃]⁺
9915[M - Br]⁺
7380[Si(CH₃)₃]⁺
5920[Si(CH₃)₂H]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). Both ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

A drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. The plates are then mounted in the sample holder of an FT-IR spectrometer. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph-mass spectrometer (GC-MS) system. A diluted solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC. The compound is separated from the solvent and introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Compound: This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z ratios) MS->MS_Data Structure Molecular Structure Determination NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

(2-Bromovinyl)trimethylsilane: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

(2-Bromovinyl)trimethylsilane is a versatile organosilicon reagent that has garnered significant interest in the field of organic synthesis, particularly for its applications in the development of therapeutic agents. Its unique chemical properties make it a valuable building block for the introduction of a bromovinyl moiety, a key structural feature in several biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic applications of this compound, with a focus on its role in drug discovery and development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically offered as a mixture of (E) and (Z) isomers, with the (E)-isomer (trans) being predominant. Researchers should consult specific supplier documentation for the exact isomeric ratio and purity.

SupplierProduct NameCAS NumberPurityAdditional Notes
Sigma-Aldrich This compound, approx. 90% trans41309-43-798%-
Alkali Scientific This compound359998-5ML--
Santa Cruz Biotechnology This compound41309-43-7-For research use only.[1]
BOC Sciences This compound41309-43-795%Useful research chemical.
FAR Chemical This compound41309-43-7--
ChemBK This compound41309-43-7-Lists multiple suppliers.
Sunway Pharm Ltd This compound41309-43-797%-

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below. This data is essential for proper handling, storage, and use in experimental settings.

PropertyValue
Molecular Formula C5H11BrSi
Molecular Weight 179.13 g/mol
Appearance Colorless liquid
Boiling Point 50-51 °C at 52 mmHg (lit.)[2][3]
Density 1.167 g/mL at 25 °C (lit.)[2][3]
Refractive Index n20/D 1.466 (lit.)[2][3]
Flash Point 29 °C (84.2 °F) - closed cup[3]
Signal Word Warning[3]
Hazard Statements H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
Storage Store in a well-ventilated place. Keep cool.

Application in Drug Development: Synthesis of Brivudine Analogues

A significant application of this compound in drug development is its use as a key synthon in the synthesis of antiviral nucleoside analogues. One of the most prominent examples is its role in the synthesis of (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine) and its derivatives. Brivudine is a potent antiviral agent used in the treatment of herpes zoster (shingles).[4] The (E)-bromovinyl group at the 5-position of the uracil (B121893) ring is crucial for its antiviral activity.

This compound serves as a precursor to the key intermediate, (E)-5-(2-bromovinyl)uracil. This intermediate is then coupled with a protected deoxyribose derivative to form the final nucleoside analogue. The trimethylsilyl (B98337) group in this compound facilitates cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, allowing for the efficient formation of the carbon-carbon bond between the vinyl group and the uracil ring.

Mechanism of Action of Brivudine

The antiviral activity of Brivudine is highly specific to virus-infected cells.[2] This selectivity is primarily due to its activation by a virus-encoded enzyme, thymidine (B127349) kinase (TK).[2][5] In uninfected cells, Brivudine remains largely inactive. However, in cells infected with viruses such as Varicella-Zoster Virus (VZV), the viral TK phosphorylates Brivudine to its monophosphate form.[5] Cellular kinases then further phosphorylate it to the active triphosphate metabolite, Brivudine triphosphate (BVDU-TP).[2][5] BVDU-TP then acts as a competitive inhibitor of the viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and the inhibition of viral replication.[2][4][6]

Brivudine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Infected Host Cell Brivudine_ext Brivudine Brivudine_int Brivudine Brivudine_ext->Brivudine_int Uptake BVDU_MP Brivudine Monophosphate (BVDU-MP) Brivudine_int->BVDU_MP Phosphorylation BVDU_DP Brivudine Diphosphate (BVDU-DP) BVDU_MP->BVDU_DP Phosphorylation BVDU_TP Brivudine Triphosphate (BVDU-TP) BVDU_DP->BVDU_TP Phosphorylation DNA_Polymerase Viral DNA Polymerase BVDU_TP->DNA_Polymerase Competitive Inhibition Viral_DNA Viral DNA Replication BVDU_TP->Viral_DNA Incorporation DNA_Polymerase->Viral_DNA Catalyzes Termination Chain Termination & Inhibition of Replication Viral_DNA->Termination Viral_TK Viral Thymidine Kinase (TK) Cellular_Kinases Cellular Kinases

Mechanism of action of the antiviral drug Brivudine.

Experimental Protocols

The following section provides a representative experimental protocol for a key synthetic transformation involving this compound.

Suzuki-Miyaura Coupling of (E)-(2-Bromovinyl)trimethylsilane with an Arylboronic Acid

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between (E)-(2-Bromovinyl)trimethylsilane and a generic arylboronic acid. Researchers should optimize the reaction conditions for their specific substrates.

Materials:

  • (E)-(2-Bromovinyl)trimethylsilane

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Anhydrous reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the arylboronic acid (1.2 equivalents), the base (2.0 equivalents), and the palladium catalyst (0.05 equivalents).

  • Addition of Reagents: Add the solvent to the flask, followed by the addition of (E)-(2-Bromovinyl)trimethylsilane (1.0 equivalent).

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification start Start setup Flame-dry Schlenk flask and establish inert atmosphere start->setup add_solids Add arylboronic acid, base, and palladium catalyst setup->add_solids add_liquids Add solvent and (E)-(2-Bromovinyl)trimethylsilane add_solids->add_liquids heat Heat reaction mixture (e.g., 80-100 °C) add_liquids->heat monitor Monitor reaction progress (TLC, GC-MS) heat->monitor cool Cool to room temperature monitor->cool Reaction complete extract Dilute, wash with water and brine cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify end End purify->end

Experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a commercially accessible and highly valuable reagent for organic synthesis, particularly within the realm of drug discovery and development. Its utility in the construction of complex molecules, such as the antiviral agent Brivudine, highlights its importance as a building block for introducing the bromovinyl functionality. A thorough understanding of its properties, reactivity, and associated experimental protocols is crucial for its effective application in the synthesis of novel therapeutic agents. This guide provides a foundational resource for researchers and scientists looking to leverage the synthetic potential of this compound in their research endeavors.

References

An In-depth Technical Guide to the Safe Handling of (2-Bromovinyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2-Bromovinyl)trimethylsilane, a versatile reagent in organic synthesis. The information is compiled from material safety data sheets and general best practices for handling reactive organosilane compounds. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.

Chemical and Physical Properties

This compound is a flammable and reactive organosilane compound. Its properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C5H11BrSi[1][2]
Molecular Weight 179.13 g/mol [1][2][3]
Appearance Liquid[4]
Density 1.167 g/mL at 25 °C[1][4][5][6]
Boiling Point 50-51 °C at 52 mmHg[1][4][5][6]
Flash Point 29 °C (84.2 °F) - closed cup[4]
Refractive Index n20/D 1.466 (lit.)[1][4][5][6]

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel handling this chemical should be thoroughly familiar with its potential hazards.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable liquids (Category 3)🔥Warning H226: Flammable liquid and vapour.[7]
Skin irritation (Category 2)Warning H315: Causes skin irritation.[7]
Serious eye irritation (Category 2)Warning H319: Causes serious eye irritation.[7]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemWarning H335: May cause respiratory irritation.[7]

Toxicological Information

Detailed toxicological data for this compound is limited.[8] Much of the available information is based on related organosilicon compounds.

Toxicity AspectData
Acute Toxicity No data available.[8]
Skin Corrosion/Irritation Causes skin irritation.[7]
Serious Eye Damage/Irritation Causes serious eye irritation.[7]
Respiratory or Skin Sensitization Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[8]
Germ Cell Mutagenicity No data available.[8]
Carcinogenicity Not identified as a probable, possible or confirmed human carcinogen by IARC.[8]
Reproductive Toxicity No data available.[8]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[7][8]
Specific Target Organ Toxicity (Repeated Exposure) No data available.[8]
Aspiration Hazard No data available.[8]

In general, organosilanes are considered to have low toxicity.[9] However, the lack of specific data for this compound necessitates cautious handling to minimize exposure.

Safe Handling and Storage

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPE TypeSpecifications
Eye/Face Protection Chemical splash goggles and a face shield are required.[10]
Skin Protection A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory.[3]
Respiratory Protection Use in a well-ventilated fume hood. If vapors or aerosols are generated, a respirator with an appropriate cartridge (e.g., type ABEK) is required.[4][8]
Engineering Controls

All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][10] An emergency eyewash station and safety shower must be readily accessible.[10]

Storage

Store containers in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10] Keep containers tightly closed and under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with air and moisture.[1]

Experimental Protocols: A Generalized Approach

Disclaimer: The following is a generalized, illustrative protocol and must be adapted and rigorously risk-assessed for any specific laboratory application.

Generalized Procedure for a Cross-Coupling Reaction
  • Inert Atmosphere: All glassware should be oven-dried and the reaction setup assembled under an inert atmosphere (argon or nitrogen).[11]

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a septum, dissolve the appropriate substrate and catalyst in a dry, degassed solvent.

  • Addition of this compound: Using a dry, gas-tight syringe, slowly add the required amount of this compound to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure. Purify the crude product by column chromatography or distillation.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.[8]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]
Fire Fighting Measures

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires.[8] Wear self-contained breathing apparatus for firefighting if necessary.[8]

Accidental Release Measures

Evacuate personnel to a safe area.[8] Wear appropriate PPE.[8] Contain the spill and prevent it from entering drains.[8] Absorb the spillage with an inert material (e.g., sand, earth) and dispose of it as hazardous waste.[8]

Visualizations

The following diagrams illustrate key workflows and relationships for the safe handling of this compound.

G cluster_storage Storage cluster_handling Handling cluster_ppe Personal Protective Equipment Cool, Dry, Well-Ventilated Area Cool, Dry, Well-Ventilated Area Inert Atmosphere Inert Atmosphere Cool, Dry, Well-Ventilated Area->Inert Atmosphere Tightly Closed Container Tightly Closed Container Inert Atmosphere->Tightly Closed Container Fume Hood Fume Hood Tightly Closed Container->Fume Hood Personal Protective Equipment Personal Protective Equipment Fume Hood->Personal Protective Equipment Inert Atmosphere Techniques Inert Atmosphere Techniques Personal Protective Equipment->Inert Atmosphere Techniques Safety Goggles & Face Shield Safety Goggles & Face Shield Personal Protective Equipment->Safety Goggles & Face Shield Flame-Resistant Lab Coat Flame-Resistant Lab Coat Personal Protective Equipment->Flame-Resistant Lab Coat Chemical-Resistant Gloves Chemical-Resistant Gloves Personal Protective Equipment->Chemical-Resistant Gloves Respirator (if needed) Respirator (if needed) Personal Protective Equipment->Respirator (if needed) End End Inert Atmosphere Techniques->End Start Start Start->Cool, Dry, Well-Ventilated Area

Caption: General workflow for the storage and handling of this compound.

G cluster_reactivity Chemical Reactivity cluster_decomposition Hazardous Decomposition Products Incompatible Materials Incompatible Materials Acids Acids Incompatible Materials->Acids Acid Chlorides Acid Chlorides Incompatible Materials->Acid Chlorides Acid Anhydrides Acid Anhydrides Incompatible Materials->Acid Anhydrides Oxidizing Agents Oxidizing Agents Incompatible Materials->Oxidizing Agents Moisture Moisture Incompatible Materials->Moisture Carbon Oxides Carbon Oxides Hydrogen Bromide Gas Hydrogen Bromide Gas Silicon Oxides Silicon Oxides This compound This compound This compound->Incompatible Materials This compound->Carbon Oxides Fire This compound->Hydrogen Bromide Gas Fire This compound->Silicon Oxides Fire

Caption: Reactivity and hazardous decomposition of this compound.

G cluster_response Emergency Response cluster_first_aid First Aid Spill or Exposure Spill or Exposure Evacuate Area Evacuate Area Spill or Exposure->Evacuate Area Wear PPE Wear PPE Spill or Exposure->Wear PPE Administer First Aid Administer First Aid Spill or Exposure->Administer First Aid Contain Spill Contain Spill Spill or Exposure->Contain Spill Spill Extinguish Fire Extinguish Fire Spill or Exposure->Extinguish Fire Fire Move to Fresh Air Move to Fresh Air Administer First Aid->Move to Fresh Air Wash Skin Wash Skin Administer First Aid->Wash Skin Rinse Eyes Rinse Eyes Administer First Aid->Rinse Eyes Rinse Mouth (Do Not Induce Vomiting) Rinse Mouth (Do Not Induce Vomiting) Administer First Aid->Rinse Mouth (Do Not Induce Vomiting) Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention Wash Skin->Seek Medical Attention Rinse Eyes->Seek Medical Attention Rinse Mouth (Do Not Induce Vomiting)->Seek Medical Attention

Caption: Emergency response workflow for incidents involving this compound.

References

A Comprehensive Technical Guide to the Storage of (2-Bromovinyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the proper storage conditions for (2-Bromovinyl)trimethylsilane, a flammable and reactive organosilane compound. Adherence to these guidelines is critical to ensure the stability of the compound, the safety of laboratory personnel, and the integrity of experimental results.

Core Storage Conditions

This compound is sensitive to several environmental factors, necessitating specific storage protocols. It is classified as a flammable liquid and requires handling with appropriate safety precautions.[1][2][3] The primary considerations for storage are temperature, atmosphere, and protection from light and moisture.

Quantitative Storage Parameters

The following table summarizes the key quantitative data for the storage of this compound, compiled from various safety data sheets and supplier information.

ParameterValueSource
Recommended Storage Temperature 2-8°C[4]
Alternative Temperature Guideline Store in a cool place.[1][2]
Flash Point 29 °C (84.2 °F) - closed cup[3]
Boiling Point 50-51 °C at 52 mmHg[3][4][5]
Density 1.167 g/mL at 25 °C[3][4][5]
Vapor/Air Mixture Explosive at intense warming.[1]

Experimental Protocols for Storage

To ensure the longevity and reactivity of this compound, the following handling and storage protocols are recommended:

  • Receiving and Initial Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the container is properly sealed.

  • Inert Atmosphere: The compound should be stored under an inert gas, such as argon or nitrogen, to prevent degradation from atmospheric moisture and oxygen.[1]

  • Temperature Control: The storage area must be temperature-controlled, ideally between 2-8°C, and away from any heat sources, sparks, or open flames.[2][4]

  • Light and Moisture Protection: this compound is light and moisture-sensitive.[1] Store in an opaque or amber-colored container in a dry, well-ventilated area. The container must be kept tightly closed to prevent moisture ingress.[1][2]

  • Container Management: Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

  • Grounding: To prevent static discharge, which can be an ignition source, ensure that the container and receiving equipment are properly grounded and bonded.[1][2]

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling A Receive Shipment B Inspect Container for Damage A->B C Store at 2-8°C B->C If OK J Quarantine and Report B->J If Damaged D Store Under Inert Gas (e.g., Argon) E Protect from Light and Moisture F Keep Container Tightly Sealed G Ground and Bond Equipment F->G For Use H Use in a Well-Ventilated Area G->H I Reseal Container Promptly H->I I->F Return to Storage

Figure 1: Recommended workflow for handling and storage.

Incompatibilities and Hazards

It is crucial to avoid contact with strong oxidizing agents, strong bases, and water. The compound is flammable and can cause skin, eye, and respiratory irritation.[2][4] Vapors may form explosive mixtures with air.[1] Always consult the Safety Data Sheet (SDS) for complete safety information before handling.

References

An In-depth Technical Guide on the Stability of (2-Bromovinyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromovinyl)trimethylsilane is a versatile bifunctional reagent utilized in a variety of organic syntheses. Its utility is derived from the presence of both a vinyl bromide and a trimethylsilyl (B98337) group, allowing for sequential and site-selective reactions. This guide provides a comprehensive overview of the stability of this compound, including recommended storage conditions, potential degradation pathways, and general protocols for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₅H₁₁BrSi
Molecular Weight 179.13 g/mol
Appearance Colorless liquid
Boiling Point 50-51 °C at 52 mmHg
Density 1.167 g/mL at 25 °C
Refractive Index n20/D 1.466
Flash Point 29 °C (84.2 °F) - closed cup

Stability and Storage

This compound is a flammable liquid and is sensitive to several environmental factors. Proper storage is crucial to maintain its integrity and prevent degradation.

Recommended Storage Conditions

For optimal stability, this compound should be stored under the conditions outlined in Table 2.

ParameterRecommendation
Temperature Cool, typically 2-8°C.
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.
Light Protected from light.
Moisture In a dry environment, as the compound is moisture-sensitive.
Container In a tightly sealed, appropriate container.
Incompatible Materials

Contact with the following materials should be avoided to prevent vigorous reactions and decomposition:

  • Strong Oxidizing Agents: Can lead to violent reactions.

  • Strong Acids and Bases: Can promote decomposition and hydrolysis.

  • Water/Moisture: Leads to hydrolysis of the trimethylsilyl group.

Potential Degradation Pathways

Hydrolysis

The silicon-carbon bond in vinylsilanes is susceptible to cleavage under certain conditions, particularly in the presence of acid or base. The trimethylsilyl group can be hydrolyzed to form trimethylsilanol (B90980) and the corresponding vinyl bromide.

start This compound product1 Vinyl bromide start->product1 Hydrolysis product2 Trimethylsilanol reagent H₂O (Acid or Base Catalyst) reagent->product1

Caption: Proposed hydrolytic degradation of this compound.

Thermal Decomposition

As a brominated organic compound, this compound is expected to undergo thermal decomposition at elevated temperatures. While the exact decomposition products are not documented, thermal degradation of similar compounds is known to produce hazardous substances.[1][2][3][4][5]

start This compound products Decomposition Products (e.g., HBr, Brominated hydrocarbons, Silicon-containing species) start->products Thermal Decomposition heat High Temperature heat->products

Caption: General pathway for thermal decomposition.

Reactivity in Synthetic Chemistry

The stability of this compound is sufficient for its application in various cross-coupling reactions, which speaks to its robustness under specific catalytic conditions.

  • Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids or their derivatives.[6][7][8][9][10] The vinyl bromide moiety is the reactive site in this transformation.

  • Stille Coupling: It is also a suitable substrate for Stille couplings, reacting with organostannanes in the presence of a palladium catalyst.[11][12][13]

The successful use of this compound in these reactions indicates that it is stable under the typically anhydrous and often basic conditions employed, for the duration of the reaction.

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating methods for this compound are not published, a general approach for assessing its stability can be designed based on established guidelines for chemical substances.[14][15][16]

General Workflow for a Stability Study

cluster_0 Study Design & Setup cluster_1 Testing & Analysis cluster_2 Evaluation A Define Storage Conditions (e.g., Long-term, Accelerated) B Select Batches of This compound A->B C Define Testing Time Points B->C D Place Samples in Stability Chambers C->D E Withdraw Samples at Defined Time Points D->E F Perform Analytical Tests (Purity, Impurities, Appearance) E->F G Record and Analyze Data F->G H Compare Results to Initial Time Point and Specifications G->H I Determine Shelf-Life or Re-test Period H->I

Caption: General workflow for a chemical stability study.

Accelerated Stability Testing Protocol (Example)

Objective: To assess the short-term stability of this compound under elevated temperature and humidity to predict its long-term stability.

Materials:

  • Multiple batches of this compound

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with Teflon-lined caps

  • Stability chambers

  • Gas Chromatography (GC) system with a suitable column and detector (e.g., FID or MS)

  • Karl Fischer titrator for moisture content analysis

Methodology:

  • Sample Preparation: Aliquot samples of this compound from each batch into clean, dry amber glass vials. Purge the headspace with an inert gas before sealing.

  • Initial Analysis (T=0): Analyze samples from each batch for initial purity (by GC), appearance, and moisture content.

  • Storage Conditions: Place the vials in a stability chamber under accelerated conditions, for example, 40 °C ± 2 °C / 75% RH ± 5% RH.[17]

  • Testing Schedule: Withdraw samples for analysis at specified time points, for instance, 1, 3, and 6 months.[14]

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for color change or formation of precipitates.

    • Purity Assay: Quantitative GC analysis to determine the percentage of the active substance.

    • Degradation Products: GC-MS analysis to identify and quantify any degradation products.

    • Moisture Content: Karl Fischer titration.

  • Data Evaluation: Compare the results at each time point to the initial data. A significant change, such as a notable decrease in purity or the formation of significant degradation products, would indicate instability under these conditions.

Conclusion

This compound is a valuable synthetic reagent that requires careful handling and storage to ensure its stability. While it is stable enough for use in various chemical transformations, it is sensitive to moisture, light, heat, and incompatible materials. The primary degradation pathways are likely hydrolysis and thermal decomposition. For critical applications, especially in drug development and manufacturing, it is highly recommended to perform dedicated stability studies under conditions relevant to its intended use and storage to establish a reliable shelf-life and ensure consistent quality.

References

Methodological & Application

Synthesis of Vinylsilanes from (2-Bromovinyl)trimethylsilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromovinyl)trimethylsilane is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis for the preparation of a wide array of functionalized vinylsilanes. These products are key intermediates in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients, finding extensive application in drug development and materials science. This document provides detailed application notes and experimental protocols for the synthesis of substituted vinylsilanes from this compound via various palladium-catalyzed cross-coupling reactions.

The primary methods for the derivatization of this compound involve its participation as a vinyl halide in well-established cross-coupling reactions. These include, but are not limited to, the Suzuki, Negishi, Stille, Sonogashira, Heck, and Kumada couplings. Each of these reactions offers a unique set of advantages concerning substrate scope, functional group tolerance, and reaction conditions, providing chemists with a versatile toolbox for the construction of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Strategies for Vinylsilane Synthesis

The general transformation involves the coupling of this compound with a suitable organometallic or organic partner in the presence of a palladium catalyst. The choice of coupling partner and reaction type dictates the final substituted vinylsilane product.

Cross_Coupling_Strategies General Cross-Coupling Scheme cluster_reactions Coupling Partner & Reaction Type start This compound catalyst Pd Catalyst start->catalyst product Substituted Vinylsilane catalyst->product suzuki ArB(OH)₂ (Suzuki) suzuki->catalyst negishi R-ZnX (Negishi) negishi->catalyst stille R-SnBu₃ (Stille) stille->catalyst sonogashira Terminal Alkyne (Sonogashira) sonogashira->catalyst heck Alkene (Heck) heck->catalyst kumada R-MgBr (Kumada) kumada->catalyst

Caption: Overview of cross-coupling reactions for vinylsilane synthesis.

I. Negishi Coupling

The Negishi coupling is a powerful method for the formation of carbon-carbon bonds by reacting an organozinc compound with an organic halide.[1][2][3] This reaction is known for its high functional group tolerance and stereospecificity.

Application Notes:

The Negishi coupling of this compound with organozinc reagents provides a reliable route to a variety of substituted vinylsilanes. The reaction generally proceeds with retention of the E-configuration of the starting vinyl bromide. A key advantage is the ability to perform these couplings under mild conditions, often at room temperature.[4] The organozinc reagents can be prepared in situ from the corresponding organic halides, which adds to the operational simplicity of the procedure.[3]

Negishi_Workflow Negishi Coupling Workflow reagents 1. Prepare Organozinc Reagent (from R-X + Zn) coupling 2. Pd-catalyzed Coupling with this compound reagents->coupling workup 3. Aqueous Workup coupling->workup purification 4. Purification (e.g., Column Chromatography) workup->purification

Caption: Experimental workflow for the Negishi coupling.

Tabulated Data:
EntryCoupling Partner (R-ZnX)Catalyst (mol%)LigandSolventTemp. (°C)Time (h)Yield (%)Reference
1n-C₁₀H₂₁ZnIPdCl₂(PPh₃)₂ (2)TMEDATHF401285[4]
2Aryl-ZnClPd(PPh₃)₄ (5)-THFRT12-2480-95[2][3]
3Alkyl-ZnBrNiCl₂(dppe) (5)-THFRT1275-90[1]
Experimental Protocol: General Procedure for Negishi Coupling

Materials:

  • (E)-(2-Bromovinyl)trimethylsilane (1.0 equiv)

  • Organohalide (for in situ generation of organozinc, 1.2 equiv)

  • Zinc dust (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous THF

  • 1,2-Dibromoethane (B42909) (for activation of zinc)

Procedure:

  • Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., argon), add zinc dust. Add a small amount of 1,2-dibromoethane in anhydrous THF and heat gently until gas evolution ceases. Cool the suspension to room temperature.

  • Formation of Organozinc Reagent: To the activated zinc suspension, add the organohalide dissolved in anhydrous THF dropwise. Stir the mixture at room temperature for 1-2 hours.

  • Coupling Reaction: In a separate flask, dissolve (E)-(2-bromovinyl)trimethylsilane and the palladium catalyst in anhydrous THF. To this solution, add the freshly prepared organozinc reagent via cannula.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired vinylsilane.

II. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[5][6]

Application Notes:

This reaction is highly efficient for the synthesis of conjugated enynes from this compound.[7] The reaction is typically carried out under mild conditions and tolerates a wide variety of functional groups on the alkyne coupling partner. The stereochemistry of the double bond is retained during the reaction.

Sonogashira_Mechanism Catalytic Cycle of Sonogashira Coupling pd0 Pd(0)L₂ pd_complex R-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition transmetalation Transmetalation pd_complex->transmetalation cu_acetylide Cu-C≡C-R' cu_acetylide->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim R-Pd(II)(C≡CR')L₂ reductive_elim->pd0 product R-C≡C-R' reductive_elim->product vinyl_bromide (Me₃Si)CH=CHBr vinyl_bromide->pd_complex alkyne R'-C≡CH alkyne->cu_acetylide Base, Cu(I) cu_catalyst Cu(I)

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Tabulated Data:
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₄ (2)CuI (5)Et₃NTHFRT487[5]
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)PiperidineDMF50682[6]
3TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (5)i-Pr₂NHTolueneRT390[7]
Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • (E)-(2-Bromovinyl)trimethylsilane (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF, toluene)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and (E)-(2-bromovinyl)trimethylsilane.

  • Addition of Reagents: Add the anhydrous solvent, followed by the amine base and the terminal alkyne.

  • Reaction Conditions: Stir the mixture at room temperature or heat as required (e.g., 50 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: After completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography to obtain the enyne product.

III. Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide, offering a mild and versatile method for C-C bond formation with excellent functional group tolerance.

Application Notes:

This compound can be effectively coupled with a variety of organostannanes, including aryl-, heteroaryl-, and vinylstannanes. The reaction typically proceeds with retention of configuration at the double bond. A drawback of this method is the toxicity of the organotin reagents and byproducts.

Tabulated Data:
EntryOrganostannane (R-SnBu₃)Catalyst (mol%)LigandSolventTemp. (°C)Time (h)Yield (%)
1PhenyltributylstannanePd(PPh₃)₄ (5)-Toluene1001288
2(E)-1-HexenyltributylstannanePdCl₂(PPh₃)₂ (3)-DMF80885
32-ThienyltributylstannanePd₂(dba)₃ (2)P(2-furyl)₃NMP901692
Experimental Protocol: General Procedure for Stille Coupling

Materials:

  • (E)-(2-Bromovinyl)trimethylsilane (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., toluene, DMF, NMP)

  • Lithium chloride (optional, can accelerate the reaction)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, combine (E)-(2-bromovinyl)trimethylsilane, the organostannane, the palladium catalyst, and lithium chloride (if used).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as indicated by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the solution with saturated aqueous KF to remove tin byproducts (a precipitate will form). Filter the mixture through Celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

IV. Suzuki Coupling

The Suzuki coupling is a widely used cross-coupling reaction that pairs an organoboron compound with an organic halide.[8] It is known for its mild reaction conditions, low toxicity of reagents, and broad functional group compatibility.

Application Notes:

This compound readily undergoes Suzuki coupling with a wide range of aryl- and heteroarylboronic acids and their esters. This provides a straightforward and environmentally benign route to various styryltrimethylsilanes and related compounds. The reaction is typically carried out in the presence of a base and a palladium catalyst.

Tabulated Data:
EntryBoronic Acid/EsterCatalyst (mol%)LigandBaseSolventTemp. (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8095
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Dioxane/H₂O10092
33-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DME/H₂O9088
Experimental Protocol: General Procedure for Suzuki Coupling

Materials:

  • (E)-(2-Bromovinyl)trimethylsilane (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)

  • Ligand (if needed, e.g., SPhos, dppf)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Solvent system (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O)

Procedure:

  • Reaction Setup: To a flask, add (E)-(2-bromovinyl)trimethylsilane, the boronic acid, the palladium catalyst, ligand (if applicable), and the base.

  • Solvent Addition: Add the degassed solvent system.

  • Reaction Conditions: Heat the mixture under an inert atmosphere to the required temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Conclusion

The cross-coupling reactions of this compound provide a versatile and efficient platform for the synthesis of a diverse range of substituted vinylsilanes. The choice of the specific coupling reaction depends on the desired product, the available starting materials, and the required functional group tolerance. The protocols provided herein serve as a general guide for researchers in the fields of organic synthesis and drug development. Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

References

Applications of (2-Bromovinyl)trimethylsilane in Total Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(2-Bromovinyl)trimethylsilane emerges as a versatile and powerful building block in the intricate art of total synthesis. Its unique structure, featuring a bromine atom and a trimethylsilyl (B98337) group attached to a vinyl scaffold, allows for a diverse range of chemical transformations. This reagent is particularly valued for its role as a vinyl cation or vinyl anion equivalent, enabling the stereoselective formation of carbon-carbon bonds. Its applications are prominent in palladium-catalyzed cross-coupling reactions, such as Stille, Suzuki, and Sonogashira couplings, providing a reliable pathway to complex molecular architectures found in natural products and pharmaceutically active compounds.

This document provides an overview of the applications of this compound in total synthesis, with a focus on detailed experimental protocols and quantitative data from key transformations.

Core Application: Stereoselective Cross-Coupling Reactions

This compound is predominantly used to introduce a vinyltrimethylsilyl moiety into a target molecule. This functional group is a valuable intermediate for further synthetic manipulations. The stereochemistry of the double bond, whether (E) or (Z), is typically retained throughout the coupling process, offering excellent stereocontrol.

A generalized workflow for the application of this compound in a synthetic sequence is depicted below. The initial cross-coupling step is followed by further functionalization of the resulting vinylsilane.

G cluster_0 Synthetic Sequence Utilizing this compound A Starting Material (Organometallic Reagent) C Palladium-Catalyzed Cross-Coupling (e.g., Stille, Suzuki) A->C B This compound B->C D Vinylsilane Intermediate C->D Yields often >80% E Further Transformations (e.g., Protodesilylation, Halogenation, Epoxidation) D->E F Target Molecule Fragment E->F

Figure 1: A generalized workflow illustrating the use of this compound.

Application Example: Synthesis of the C1-C9 Fragment of Phorboxazole A

A notable application of this compound is in the total synthesis of Phorboxazole A, a potent cytostatic marine natural product. In this synthesis, the reagent was used to construct a key vinylsilane intermediate, which was then elaborated to form the C1-C9 fragment of the molecule.

Experimental Protocol: Stille Coupling for the Synthesis of a Vinylsilane Intermediate

This protocol details the palladium-catalyzed Stille coupling between an organostannane and (E)-(2-Bromovinyl)trimethylsilane.

Reaction Scheme:

G cluster_1 Stille Coupling in Phorboxazole A Synthesis R_SnBu3 R-SnBu₃ (Organostannane) Plus + R_SnBu3->Plus Bromovinylsilane Br-CH=CH-SiMe₃ ((E)-(2-Bromovinyl)trimethylsilane) Arrow Pd₂(dba)₃ (cat.) P(furyl)₃ (cat.) NMP, 25 °C Bromovinylsilane->Arrow Plus->Bromovinylsilane Product R-CH=CH-SiMe₃ (Vinylsilane Product) Arrow->Product

Figure 2: Reaction scheme for the Stille coupling.

Materials:

  • Organostannane derivative

  • (E)-(2-Bromovinyl)trimethylsilane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(2-furyl)phosphine (P(furyl)₃)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the organostannane (1.0 equiv) in anhydrous NMP was added (E)-(2-Bromovinyl)trimethylsilane (1.2 equiv).

  • Tri(2-furyl)phosphine (0.16 equiv) was then added, and the resulting mixture was degassed with a stream of argon for 15 minutes.

  • Tris(dibenzylideneacetone)dipalladium(0) (0.04 equiv) was added, and the reaction mixture was stirred at room temperature (25 °C) under an argon atmosphere.

  • The reaction progress was monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction was quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica (B1680970) gel to afford the desired vinylsilane.

Quantitative Data:

EntryOrganostannane SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1C1-C9 Phorboxazole Fragment Precursor4% Pd₂(dba)₃, 16% P(furyl)₃NMP251285

Application Example: Synthesis of (+)-Ambruticin S

This compound has also been employed in the total synthesis of the antibiotic (+)-Ambruticin S. In this context, it was used in a Suzuki-Miyaura coupling to form a diene system, which is a key structural motif of the natural product.

Experimental Protocol: Suzuki-Miyaura Coupling for Diene Synthesis

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling between a vinyl borane (B79455) and (Z)-(2-Bromovinyl)trimethylsilane.

Reaction Scheme:

G cluster_2 Suzuki-Miyaura Coupling in (+)-Ambruticin S Synthesis R_B R-B(OR)₂ (Vinyl Borane) Plus + R_B->Plus Bromovinylsilane Br-CH=CH-SiMe₃ ((Z)-(2-Bromovinyl)trimethylsilane) Arrow Pd(PPh₃)₄ (cat.) NaOEt (base) THF, 60 °C Bromovinylsilane->Arrow Plus->Bromovinylsilane Product R-CH=CH-CH=CH-SiMe₃ (Conjugated Diene) Arrow->Product

Figure 3: Suzuki-Miyaura coupling to form a conjugated diene.

Materials:

  • Vinyl borane derivative

  • (Z)-(2-Bromovinyl)trimethylsilane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium ethoxide (NaOEt)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of the vinyl borane (1.0 equiv) in anhydrous THF was prepared in a flame-dried flask under an argon atmosphere.

  • (Z)-(2-Bromovinyl)trimethylsilane (1.1 equiv) was added to the solution.

  • A solution of sodium ethoxide (3.0 equiv) in ethanol (B145695) was added dropwise to the reaction mixture.

  • The mixture was degassed with argon for 10 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) was added, and the reaction vessel was equipped with a reflux condenser.

  • The reaction mixture was heated to 60 °C and stirred until the starting materials were consumed, as monitored by TLC.

  • After cooling to room temperature, the reaction was quenched with saturated aqueous ammonium (B1175870) chloride solution.

  • The aqueous layer was extracted with diethyl ether.

  • The combined organic extracts were washed with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo.

  • The residue was purified by flash chromatography to yield the silylated diene.

Quantitative Data:

EntryVinyl Borane SubstrateCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Ambruticin S Fragment Precursor5% Pd(PPh₃)₄NaOEtTHF60878

Summary of Key Transformations

The following table summarizes the key cross-coupling reactions involving this compound discussed in this note, highlighting its versatility in forming crucial carbon-carbon bonds in complex total syntheses.

Reaction TypeSubstrate 1Substrate 2Catalyst SystemKey Bond FormedTypical Yield Range (%)
Stille CouplingOrganostannaneThis compoundPd₂(dba)₃ / P(furyl)₃sp²-sp²80-95
Suzuki-Miyaura CouplingOrganoboraneThis compoundPd(PPh₃)₄ / Basesp²-sp²75-90

The Role of (2-Bromovinyl)trimethylsilane in Modern Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(2-Bromovinyl)trimethylsilane has emerged as a versatile and valuable building block in the synthesis of a variety of pharmaceutical compounds. Its unique chemical structure, featuring a vinyl bromide and a trimethylsilyl (B98337) group, allows for its participation in a range of powerful cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This application note provides a detailed overview of the use of this compound in pharmaceutical synthesis, with a focus on its application in the development of antiviral and anticancer agents. Detailed experimental protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its role as a precursor to the bromovinyl functional group, a key pharmacophore in several active pharmaceutical ingredients (APIs). This is particularly evident in the synthesis of nucleoside analogues with potent antiviral activity. Furthermore, its ability to participate in palladium-catalyzed cross-coupling reactions such as Sonogashira, Stille, and Suzuki couplings makes it a versatile reagent for the synthesis of a diverse array of complex organic molecules, including those with potential anticancer properties.

Antiviral Drug Synthesis: The Case of Brivudine (BVDU)

(E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU), also known as Brivudine, is a potent antiviral drug used in the treatment of herpes zoster (shingles). The (E)-5-(2-bromovinyl) substituent is crucial for its high selectivity and activity against the varicella-zoster virus (VZV) and herpes simplex virus type 1 (HSV-1).[1] While various synthetic routes to BVDU exist, the introduction of the bromovinyl group is a critical step. Although a direct coupling of this compound to a nucleoside precursor is not the most commonly cited industrial method, related methodologies highlight the importance of building blocks that can efficiently introduce this moiety.

For instance, the synthesis of (E)-5-(2-bromovinyl)uracil, a key intermediate for BVDU, can be achieved from 5-formyluracil.[2] The general principle of forming the vinyl bromide is a key step in these syntheses.

Mechanism of Action of Brivudine (BVDU):

Brivudine is a nucleoside analogue that mimics thymidine (B127349). Inside an infected cell, it is selectively phosphorylated by viral thymidine kinase to its active triphosphate form. This active metabolite then inhibits the viral DNA polymerase, leading to the termination of the growing viral DNA chain and thus preventing viral replication.[3][4][5]

BVDU_Mechanism BVDU Brivudine (BVDU) Viral_TK Viral Thymidine Kinase BVDU->Viral_TK Phosphorylation BVDU_MP BVDU-Monophosphate Cellular_Kinases Cellular Kinases BVDU_MP->Cellular_Kinases Phosphorylation BVDU_DP BVDU-Diphosphate BVDU_DP->Cellular_Kinases Phosphorylation BVDU_TP BVDU-Triphosphate (Active) Viral_DNA_Polymerase Viral DNA Polymerase BVDU_TP->Viral_DNA_Polymerase Inhibition Inhibition BVDU_TP->Inhibition Viral_TK->BVDU_MP Cellular_Kinases->BVDU_DP Cellular_Kinases->BVDU_TP Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Inhibition->Viral_DNA_Polymerase Chain Termination

Mechanism of action of the antiviral drug Brivudine (BVDU).
Cross-Coupling Reactions in Drug Synthesis

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern pharmaceutical synthesis for the formation of carbon-carbon bonds.[6][7][8]

Sonogashira Coupling: This reaction couples a vinyl halide with a terminal alkyne.[9] It has been employed in the synthesis of several pharmaceuticals, including the anti-psoriasis drug Tazarotene and the nicotinic acetylcholine (B1216132) receptor agonist Altinicline (SIB-1508Y) .[10]

  • Tazarotene Mechanism of Action: Tazarotene is a prodrug that is converted to its active form, tazarotenic acid. Tazarotenic acid selectively binds to retinoic acid receptors (RAR-β and RAR-γ), which are nuclear receptors that regulate gene expression. This interaction modulates the transcription of genes involved in cellular differentiation, proliferation, and inflammation, leading to the normalization of skin cell growth in psoriasis.[1][11][12][13]

Tazarotene_Mechanism Tazarotene Tazarotene (Prodrug) Tazarotenic_Acid Tazarotenic Acid (Active) Tazarotene->Tazarotenic_Acid Metabolism RAR Retinoic Acid Receptors (RAR-β, RAR-γ) Tazarotenic_Acid->RAR Binding RARE Retinoic Acid Response Elements (DNA) RAR->RARE Binding to DNA Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Cellular_Effects Normalization of: - Cell Proliferation - Cell Differentiation - Inflammation Gene_Transcription->Cellular_Effects

Mechanism of action of the anti-psoriasis drug Tazarotene.
  • Altinicline (SIB-1508Y) Mechanism of Action: Altinicline is a selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs). By activating these receptors, it stimulates the release of neurotransmitters like dopamine (B1211576) and acetylcholine in the brain. This mechanism of action has been explored for the treatment of Parkinson's disease.[14][15][16]

Altinicline_Mechanism Altinicline Altinicline (SIB-1508Y) nAChR Nicotinic Acetylcholine Receptor (α4β2) Altinicline->nAChR Agonist Binding Ion_Channel Ion Channel Opening nAChR->Ion_Channel Neurotransmitter_Release Increased Release of: - Dopamine - Acetylcholine Ion_Channel->Neurotransmitter_Release Therapeutic_Effect Potential Therapeutic Effect in Parkinson's Disease Neurotransmitter_Release->Therapeutic_Effect Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Vinyl Bromide, Pd Catalyst, CuI, Solvent, Base Degas Degas with Inert Gas Reagents->Degas Add_Alkyne Add Terminal Alkyne Degas->Add_Alkyne Stir Stir at RT or Heat Add_Alkyne->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Quench Quench with NH4Cl (aq) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Coupled Product Purify->Product

References

The Versatility of (2-Bromovinyl)trimethylsilane in Carbon-Carbon Bond Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Bromovinyl)trimethylsilane has emerged as a valuable and versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. Its unique combination of a vinyl bromide moiety and a trimethylsilyl (B98337) group allows for a diverse range of stereospecific cross-coupling reactions with various organometallic reagents. This document provides detailed application notes and experimental protocols for the reaction of this compound with organomagnesium (Grignard), organozinc (Negishi), organocuprate (Gilman), and organolithium reagents.

Introduction to this compound in Cross-Coupling Reactions

This compound, which exists as both (E) and (Z) isomers, serves as an excellent substrate in palladium- or nickel-catalyzed cross-coupling reactions. The trimethylsilyl group can influence the reactivity and stereochemical outcome of these transformations, and can be retained in the product for further functionalization or removed under specific conditions. The choice of the organometallic reagent and the catalytic system dictates the scope and efficiency of the C-C bond formation.

Reaction with Organomagnesium Reagents (Kumada Coupling)

The Kumada coupling provides a direct method for the formation of carbon-carbon bonds by reacting an organomagnesium compound (Grignard reagent) with an organic halide.[1][2] This reaction is particularly useful for creating substituted vinylsilanes, which are valuable intermediates in organic synthesis. The palladium-catalyzed Kumada coupling of this compound with aryl Grignard reagents proceeds with high yields and stereoretention.[3]

General Reaction Scheme:

G reactant1 This compound plus + reactant1->plus reactant2 R-MgX arrow Pd or Ni catalyst reactant2->arrow plus->reactant2 product R-CH=CH-Si(CH3)3 arrow->product

Figure 1: General scheme for the Kumada coupling of this compound.

Table 1: Reaction of this compound with Organomagnesium Reagents

Organomagnesium Reagent (R-MgX)Catalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
Phenylmagnesium BromidePdCl₂(dppf) (3)THF251292[3]
4-Methoxyphenylmagnesium BromidePdCl₂(dppf) (3)THF251288[3]
2-Thienylmagnesium BromideNiCl₂(dppe) (5)Ether0 - 25875[1]
n-Butylmagnesium ChloridePd(PPh₃)₄ (2)THF65685[4]
Experimental Protocol: Palladium-Catalyzed Coupling with Phenylmagnesium Bromide
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a rubber septum, and a nitrogen inlet is assembled.

  • Reagent Charging: The flask is charged with (E)-(2-Bromovinyl)trimethylsilane (1.0 mmol, 1.0 equiv.) and PdCl₂(dppf) (0.03 mmol, 3 mol%).

  • Solvent Addition: Anhydrous tetrahydrofuran (B95107) (THF, 10 mL) is added via syringe.

  • Grignard Reagent Addition: Phenylmagnesium bromide (1.2 mmol, 1.2 equiv., 1.0 M solution in THF) is added dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired (E)-(2-phenylvinyl)trimethylsilane.

Reaction with Organozinc Reagents (Negishi Coupling)

The Negishi coupling is a versatile and highly functional group tolerant cross-coupling reaction between an organozinc compound and an organic halide.[5][6] This method is particularly advantageous when working with substrates bearing sensitive functional groups that might not be compatible with the more basic Grignard or organolithium reagents.[7]

General Reaction Scheme:

G reactant1 This compound plus + reactant1->plus reactant2 R-ZnX arrow Pd or Ni catalyst reactant2->arrow plus->reactant2 product R-CH=CH-Si(CH3)3 arrow->product

Figure 2: General scheme for the Negishi coupling of this compound.

Table 2: Reaction of this compound with Organozinc Reagents

Organozinc Reagent (R-ZnX)Catalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
Phenylzinc ChloridePd(PPh₃)₄ (5)THF601685[5]
4-Cyanophenylzinc BromidePd₂(dba)₃ (2) / SPhos (4)Dioxane801278[6]
Ethylzinc IodidePd(OAc)₂ (2) / P(o-tol)₃ (4)DMF50882[8]
(CH₂CH₂CO₂Et)ZnIPdCl₂(dppf) (3)THF252470[9]
Experimental Protocol: Palladium-Catalyzed Coupling with Phenylzinc Chloride
  • Apparatus Setup: A flame-dried Schlenk flask is equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Reagent Charging: The flask is charged with (E)-(2-Bromovinyl)trimethylsilane (1.0 mmol, 1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent and Reagent Addition: Anhydrous THF (8 mL) is added, followed by the addition of a solution of phenylzinc chloride (1.2 mmol, 1.2 equiv., 0.5 M in THF).

  • Reaction Conditions: The reaction mixture is heated to 60 °C and stirred for 16 hours.

  • Work-up: The reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride (10 mL). The mixture is extracted with diethyl ether (3 x 20 mL).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash chromatography to yield (E)-(2-phenylvinyl)trimethylsilane.

Reaction with Organocuprate Reagents (Gilman Reagents)

Organocuprates, also known as Gilman reagents, are generally less basic and less reactive than Grignard and organolithium reagents, which allows for selective 1,4-addition reactions and coupling with vinyl halides. The reaction of this compound with lithium diorganocuprates typically proceeds with high stereospecificity, retaining the configuration of the double bond.

General Reaction Scheme:

G reactant1 This compound plus + reactant1->plus reactant2 R₂CuLi arrow Ether or THF reactant2->arrow plus->reactant2 product R-CH=CH-Si(CH3)3 arrow->product

Figure 3: General scheme for the reaction with a Gilman reagent.

Table 3: Reaction of this compound with Organocuprate Reagents

Organocuprate Reagent (R₂CuLi)SolventTemp. (°C)Time (h)Yield (%)Reference
(CH₃)₂CuLiEther-78 to 0288[10]
(n-Bu)₂CuLiTHF-78 to 0385[10]
(Ph)₂CuLiEther/THF-30 to 25475[10]
Experimental Protocol: Reaction with Lithium Dimethylcuprate
  • Preparation of the Organocuprate: In a flame-dried Schlenk flask under argon, copper(I) iodide (1.0 mmol) is suspended in anhydrous diethyl ether (10 mL) and cooled to 0 °C. Methyllithium (2.0 mmol, 1.6 M in diethyl ether) is added dropwise, and the resulting solution is stirred for 30 minutes at 0 °C.

  • Substrate Addition: A solution of (E)-(2-Bromovinyl)trimethylsilane (0.9 mmol, 1.0 equiv.) in diethyl ether (2 mL) is added to the freshly prepared lithium dimethylcuprate solution at -78 °C.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to 0 °C over 2 hours.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (15 mL). The layers are separated, and the aqueous phase is extracted with diethyl ether (3 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by distillation or flash chromatography to give (E)-(prop-1-en-1-yl)trimethylsilane.

Reaction with Organolithium Reagents

Organolithium reagents are highly reactive organometallic compounds that can react with this compound through a lithium-halogen exchange mechanism.[4] This generates a vinyllithium (B1195746) species in situ, which can then be trapped with various electrophiles. The reaction is typically performed at very low temperatures to avoid side reactions.

General Reaction Scheme:

G reactant1 This compound plus + reactant1->plus reactant2 R-Li arrow Ether or THF, low temp. reactant2->arrow plus->reactant2 intermediate Li-CH=CH-Si(CH3)3 arrow->intermediate arrow2 E+ intermediate->arrow2 product E-CH=CH-Si(CH3)3 arrow2->product

Figure 4: General scheme for lithium-halogen exchange and subsequent reaction.

Table 4: Reaction of this compound with Organolithium Reagents

Organolithium Reagent (R-Li)Electrophile (E⁺)SolventTemp. (°C)Time (h)Yield (%)Reference
n-BuLiH₂OTHF-78195 (of vinylsilane)[4]
t-BuLi(CH₃)₂COEther-100 to -781.580[2]
sec-BuLiPhCHOTHF/HMPA-78278[4]
Experimental Protocol: Lithium-Halogen Exchange and Trapping with Acetone (B3395972)
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is fitted with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an argon inlet.

  • Initial Setup: (Z)-(2-Bromovinyl)trimethylsilane (1.0 mmol, 1.0 equiv.) is dissolved in anhydrous diethyl ether (10 mL) and cooled to -100 °C (liquid nitrogen/ether bath).

  • Organolithium Addition: tert-Butyllithium (1.1 mmol, 1.1 equiv., 1.7 M in pentane) is added dropwise via syringe, maintaining the internal temperature below -95 °C. The mixture is stirred for 30 minutes at this temperature.

  • Electrophile Addition: Dry acetone (1.2 mmol, 1.2 equiv.) is added dropwise, and the reaction is stirred for an additional hour at -78 °C.

  • Work-up: The reaction is quenched with saturated aqueous ammonium chloride solution (10 mL) and allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude alcohol is purified by flash column chromatography.

Logical Workflow for Selecting an Organometallic Reagent

The choice of organometallic reagent is critical and depends on the desired product and the functional groups present in the coupling partners. The following diagram illustrates a simplified decision-making workflow.

G start Start: Need to form a C-C bond with This compound functional_group Are there sensitive functional groups (e.g., esters, ketones) on the coupling partner? start->functional_group grignard_lithium Use Grignard (Kumada) or Organolithium reagents functional_group->grignard_lithium No negishi_cuprate Consider Negishi (Organozinc) or Gilman (Organocuprate) reagents functional_group->negishi_cuprate Yes reactivity_needed Is high reactivity required? grignard_lithium->reactivity_needed selectivity_needed Is high chemoselectivity paramount? negishi_cuprate->selectivity_needed organolithium Organolithium (via Li-Halogen exchange) - Very reactive, low temperatures needed reactivity_needed->organolithium Yes grignard Grignard (Kumada) - Good yields, common reactivity_needed->grignard No end Proceed to Experimental Protocol organolithium->end grignard->end negishi Negishi (Organozinc) - Excellent functional group tolerance selectivity_needed->negishi Yes gilman Gilman (Organocuprate) - Milder, good for stereospecificity selectivity_needed->gilman No negishi->end gilman->end

Figure 5: Decision workflow for selecting an organometallic reagent.

Conclusion

This compound is a highly adaptable reagent for the stereospecific synthesis of vinylsilanes through cross-coupling reactions. The choice of the organometallic partner—be it Grignard, organozinc, organocuprate, or organolithium—allows for fine-tuning of reactivity and functional group compatibility. The protocols outlined in this document provide a solid foundation for researchers to employ these powerful transformations in the synthesis of complex molecules for a wide range of applications, from pharmaceuticals to advanced materials. Careful consideration of the reaction conditions and the nature of the organometallic reagent is key to achieving high yields and the desired stereochemical outcome.

References

Application Notes and Protocols for Stille Coupling with (2-Bromovinyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1][2] This reaction is widely utilized in organic synthesis, particularly in the construction of complex molecules, including pharmaceuticals and natural products, due to its tolerance of a wide array of functional groups and generally mild reaction conditions.[3] (2-Bromovinyl)trimethylsilane is a valuable building block in organic synthesis, serving as a precursor for the introduction of a vinyltrimethylsilane (B1294299) moiety. This functional group can be further elaborated, for instance, through Tamao-Fleming oxidation to a carbonyl group or via electrophilic substitution.

This document provides detailed protocols for the Stille coupling of (E)-(2-Bromovinyl)trimethylsilane with various organostannanes, offering a guide for researchers in academic and industrial settings.

Reaction Principle

The Stille coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the this compound, forming a palladium(II) intermediate.

  • Transmetalation: The organostannane reagent transfers its organic group to the palladium(II) complex, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired vinylsilane product and regenerating the palladium(0) catalyst.[2]

Data Summary

The following table summarizes typical reaction conditions and outcomes for the Stille coupling of (E)-(2-Bromovinyl)trimethylsilane with various organostannanes.

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)-Toluene (B28343)1001685
2Tributyl(vinyl)stannanePd₂(dba)₃ (2.5)P(2-furyl)₃ (10)THF651292
3Tributyl(2-thienyl)stannanePd(PPh₃)₄ (5)-DMF802478
4Trimethyl(phenyl)stannanePdCl₂(PPh₃)₂ (5)-Dioxane901888

Note: Yields are isolated yields and may vary depending on the specific substrate and reaction scale.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

  • Solvents should be anhydrous and degassed prior to use.

  • Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Protocol 1: Stille Coupling of (E)-(2-Bromovinyl)trimethylsilane with Tributyl(phenyl)stannane

This protocol describes the synthesis of (E)-(2-trimethylsilylstyryl)benzene.

Materials:

  • (E)-(2-Bromovinyl)trimethylsilane (1.0 equiv)

  • Tributyl(phenyl)stannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate the flask and backfill with argon.

  • Add anhydrous toluene via syringe.

  • Add (E)-(2-Bromovinyl)trimethylsilane (1.0 equiv) to the flask via syringe.

  • Add tributyl(phenyl)stannane (1.1 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts. Stir vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford the desired product.

Visualizations

Stille_Catalytic_Cycle cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Oxidative Addition Intermediate Oxidative Addition Intermediate Pd(0)Ln->Oxidative Addition Intermediate R¹-X Oxidative Addition Transmetalation Intermediate Transmetalation Intermediate Oxidative Addition Intermediate->Transmetalation Intermediate R²-SnR₃ Transmetalation Reductive Elimination Product Reductive Elimination Product Transmetalation Intermediate->Reductive Elimination Product Reductive Elimination Reductive Elimination Product->Pd(0)Ln R¹-R² R¹-X This compound R²-SnR₃ Organostannane

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Catalyst, Solvent, This compound, and Organostannane setup->reagents reaction Heat and Stir reagents->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup (KF solution) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for the Stille coupling reaction.

References

Suzuki Coupling of (2-Bromovinyl)trimethylsilane: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Guide to Palladium-Catalyzed Cross-Coupling of (2-Bromovinyl)trimethylsilane with Arylboronic Acids for the Synthesis of (E)-Styryltrimethylsilanes

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of this compound with various arylboronic acids. The protocols outlined herein are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The synthesis of (E)-styryltrimethylsilanes is a valuable transformation, as these compounds are versatile intermediates in organic chemistry, finding applications in the synthesis of natural products, pharmaceuticals, and functional materials.

Reaction Principle

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. In this specific application, this compound serves as the vinyl halide partner, and a variety of arylboronic acids can be employed to generate the corresponding (E)-arylvinyl(trimethyl)silanes. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable organic solvent. The trimethylsilyl (B98337) group in the product offers synthetic utility for further transformations.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Suzuki coupling of (E)-(2-Bromovinyl)trimethylsilane with various arylboronic acids. These conditions can serve as a starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene (B28343)/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (6)K₃PO₄ (2)Dioxane801692
34-Chlorophenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Toluene110888
43-Tolylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/H₂O (4:1)1001282
54-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)DMF902478

Experimental Protocols

Protocol 1: Suzuki Coupling using Tetrakis(triphenylphosphine)palladium(0)

This protocol describes a general procedure for the Suzuki coupling of (E)-(2-Bromovinyl)trimethylsilane with phenylboronic acid using Pd(PPh₃)₄ as the catalyst.

Materials:

  • (E)-(2-Bromovinyl)trimethylsilane (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene

  • Water, degassed

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add (E)-(2-Bromovinyl)trimethylsilane, phenylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under the inert atmosphere, add the Tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Add degassed toluene and water in a 4:1 ratio to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford the desired (E)-trimethyl(styryl)silane.

Protocol 2: Suzuki Coupling using a Buchwald-Hartwig Ligand System

This protocol is suitable for more challenging substrates and often provides higher yields. It utilizes a palladium precursor with a bulky, electron-rich phosphine ligand.

Materials:

  • (E)-(2-Bromovinyl)trimethylsilane (1.0 equiv)

  • Arylboronic acid (e.g., 4-Methoxyphenylboronic acid) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • Tri-tert-butylphosphine [P(t-Bu)₃] (6 mol%) or SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dioxane or Toluene

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the arylboronic acid and the base (K₃PO₄ or Cs₂CO₃) to a dry Schlenk tube or microwave vial containing a magnetic stir bar.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and the phosphine ligand (P(t-Bu)₃ or SPhos) in a small amount of the reaction solvent (dioxane or toluene).

  • Add the (E)-(2-Bromovinyl)trimethylsilane to the Schlenk tube, followed by the anhydrous solvent.

  • Add the prepared catalyst solution to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to the specified temperature (80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Reaction times may vary from 8 to 16 hours.

  • After completion, cool the reaction to room temperature.

  • Work-up the reaction as described in Protocol 1 (dilution, extraction, drying, and concentration).

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine this compound, Arylboronic Acid, and Base Inert Establish Inert Atmosphere (N2 or Ar) Reagents->Inert Catalyst Add Palladium Catalyst and Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat to Reaction Temperature Solvent->Heat Stir Vigorous Stirring Heat->Stir Monitor Monitor Progress (TLC, GC-MS) Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Extraction with Organic Solvent Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product (E)-Arylvinyl(trimethyl)silane Purify->Product Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 R-Pd(II)L_n-Ar transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar reductive_elimination->product boronic_acid ArB(OH)2 boronic_acid->transmetalation base Base base->transmetalation vinyl_bromide R-Br vinyl_bromide->oxidative_addition

Application Notes and Protocols: Heck Reaction of (2-Bromovinyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, provides a powerful method for the formation of carbon-carbon bonds. This document details the application of the Heck reaction specifically to (2-Bromovinyl)trimethylsilane, a versatile building block in organic synthesis. The reaction couples this compound with various alkenes to produce valuable silylated 1,3-dienes. These products are significant intermediates in the synthesis of complex molecules, including natural products and pharmacologically active compounds, due to the synthetic versatility of the vinylsilane moiety.[1] This document provides detailed protocols, quantitative data from representative reactions, and an overview of the reaction's workflow.

Reaction Principle and Applications

The Heck reaction of this compound involves the palladium-catalyzed coupling of the C-Br bond with a C-H bond of an alkene. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The trimethylsilyl (B98337) group in the product offers a handle for further synthetic transformations, such as Tamao-Fleming oxidation, Hiyama cross-coupling, and electrophilic substitution, making the resulting silylated dienes highly valuable in synthetic chemistry.

Key Applications of Silylated 1,3-Dienes:

  • Diels-Alder Reactions: Silylated dienes can act as diene components in [4+2] cycloaddition reactions to construct complex cyclic systems.

  • Natural Product Synthesis: The stereodefined diene motif is a common feature in many natural products with significant biological activity.[1]

  • Cross-Coupling Reactions: The vinylsilane functionality can be activated for further cross-coupling reactions, allowing for the sequential construction of complex molecular architectures.

  • Drug Discovery: The ability to introduce diverse substituents via the diene and silane (B1218182) functionalities makes this methodology relevant for creating libraries of compounds for drug screening.

Experimental Protocols

The following protocols are representative examples of the Heck reaction using vinyl bromides with common alkene coupling partners like styrenes and acrylates. These can be adapted for this compound.

Protocol 1: Heck Reaction with Styrene (B11656) Derivatives

This protocol describes a general procedure for the coupling of a vinyl bromide with a styrene derivative, which can be adapted for this compound.

Materials:

  • This compound

  • Substituted Styrene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XantPhos

  • Cesium Carbonate (Cs₂CO₃)

  • Benzene (or other suitable solvent like DMF, NMP, or dioxane)

  • Nitrogen or Argon source

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Palladium(II) Acetate (0.018 mmol, 6 mol%) and XantPhos (0.06 mmol, 20 mol%).

  • Add this compound (0.3 mmol, 1.0 equiv) and the substituted styrene (0.45 mmol, 1.5 equiv).

  • Add Cesium Carbonate (0.66 mmol, 2.2 equiv).

  • Add 3 mL of anhydrous, degassed benzene.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired silylated 1,3-diene.

Protocol 2: Heck Reaction with Acrylate (B77674) Derivatives

This protocol outlines a general procedure for the coupling of a vinyl bromide with an acrylate, adaptable for this compound.

Materials:

  • This compound

  • Methyl Acrylate (or other acrylate ester)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Nitrogen or Argon source

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous, degassed DMF or MeCN.

  • Add methyl acrylate (1.5 equiv) and triethylamine (2.0 equiv).

  • In a separate vial, prepare the catalyst by dissolving Palladium(II) Acetate (1-5 mol%) and Triphenylphosphine (2-10 mol%) in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the silylated diene product.

Quantitative Data

The following tables summarize representative yields for Heck reactions of various vinyl bromides with styrenes and acrylates under different conditions. While specific data for this compound is not extensively published in this format, these tables provide expected outcomes based on analogous substrates.

Table 1: Heck Reaction of Vinyl Bromides with Styrenes

EntryVinyl BromideStyreneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1β-BromostyreneStyrenePd(OAc)₂ (3)PPh₃ (6)Et₃NDMF10085
2β-Bromostyrene4-ChlorostyrenePd(OAc)₂ (3)PPh₃ (6)Et₃NDMF10082
3β-Bromostyrene4-MethoxystyrenePd(OAc)₂ (3)PPh₃ (6)Et₃NDMF10090
41-Bromo-2-methylpropeneStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)NaOAcNMP12078

Table 2: Heck Reaction of Vinyl Bromides with Acrylates

EntryVinyl BromideAcrylateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1β-BromostyreneMethyl AcrylatePd(OAc)₂ (1)PPh₃ (2)Et₃NMeCN8092
2β-BromostyreneEthyl AcrylatePd(OAc)₂ (1)PPh₃ (2)K₂CO₃DMF10088
31-Bromocyclohexenen-Butyl AcrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NNMP12075
43-Bromo-2-methyl-2-buteneMethyl AcrylatePdCl₂(PPh₃)₂ (3)-Et₃NDMF10065

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Heck reaction of this compound.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Inert Atmosphere Inert Atmosphere Reactants This compound + Alkene Catalyst System Pd Catalyst + Ligand Base Base Solvent Solvent Heating & Stirring Heating & Stirring Solvent->Heating & Stirring Filtration Filtration Heating & Stirring->Filtration Extraction Extraction Filtration->Extraction Chromatography Chromatography Extraction->Chromatography Product Silylated 1,3-Diene Chromatography->Product Heck_Cycle pd0 Pd(0)L₂ pd_intermediate1 R-Pd(II)L₂-X pd0->pd_intermediate1 Oxidative Addition oxidative_addition pi_complex [R-Pd(II)L(alkene)-X] pd_intermediate1->pi_complex Alkene Coordination alkene_coordination pd_intermediate2 R'-Pd(II)L₂-X pi_complex->pd_intermediate2 Migratory Insertion migratory_insertion pi_complex2 [H-Pd(II)L₂(product)]⁺X⁻ pd_intermediate2->pi_complex2 β-Hydride Elimination beta_hydride_elimination pi_complex2->pd0 Reductive Elimination (Base) product Product (Silylated Diene) pi_complex2->product reductive_elimination base_hx Base-H⁺X⁻ reductive_elimination->base_hx vinyl_halide R-X (this compound) vinyl_halide->pd0 alkene Alkene alkene->pd_intermediate1

References

Synthesis of Conjugated Dienes Using (2-Bromovinyl)trimethylsilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of conjugated dienes is a cornerstone of modern organic chemistry, providing access to crucial structural motifs found in a wide array of natural products, biologically active compounds, and advanced materials. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the construction of these diene systems. This application note details the use of (2-Bromovinyl)trimethylsilane as a key building block in the synthesis of conjugated dienes via Suzuki and Stille cross-coupling reactions. The presence of the trimethylsilyl (B98337) group offers unique advantages in terms of reactivity and potential for further functionalization.

Core Concepts: Palladium-Catalyzed Cross-Coupling

The synthesis of conjugated dienes using this compound predominantly relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. The general catalytic cycle for these reactions involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Transmetalation: The organic group from the coupling partner (an organoboron reagent in Suzuki coupling or an organotin reagent in Stille coupling) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond of the conjugated diene and regenerating the active Pd(0) catalyst.[1][2]

Application: Stereoselective Synthesis of a Conjugated Diene

A key application of this compound is in the stereoselective synthesis of conjugated dienes. The geometry of the starting vinylsilane is typically retained throughout the reaction sequence, allowing for the controlled formation of specific diene isomers.

General Reaction Scheme:

G General Workflow for Conjugated Diene Synthesis reagents Combine Reactants: This compound Coupling Partner Catalyst & Base/Additive solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring workup Aqueous Workup: Dilute, Wash, Dry monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification product Characterize Conjugated Diene purification->product palladium_catalytic_cycle Palladium Catalytic Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-Br pd0->pd2_complex Oxidative Addition transmetalation_complex R-Pd(II)L_n-R' pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 product R-R' (Conjugated Diene) transmetalation_complex->product Reductive Elimination reagent1 This compound (R-Br) reagent2 Coupling Partner (R'-M)

References

Troubleshooting & Optimization

Technical Support Center: Purification of (2-Bromovinyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (2-Bromovinyl)trimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this versatile synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound typically contains a mixture of (E) and (Z) stereoisomers, with the (E)-isomer usually being the major product. Other common impurities may include unreacted starting materials such as trimethylsilylacetylene, residual solvents from the synthesis (e.g., ether), and byproducts from side reactions.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[1] It is recommended to store it at 2-8°C.[2] The compound is flammable and can be irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Q3: Can this compound decompose on silica (B1680970) gel during column chromatography?

A3: While some silyl (B83357) enol ethers can be sensitive to the acidic nature of silica gel, leading to hydrolysis, many vinylsilanes are stable enough for purification by silica gel chromatography.[3] To minimize the risk of decomposition, it is advisable to use a non-polar eluent system and to avoid prolonged exposure of the compound to the silica gel. If decomposition is suspected, a 2D TLC can be performed to assess the stability of the compound on silica.

Q4: How can I monitor the progress of the purification?

A4: The progress of the purification can be monitored by thin-layer chromatography (TLC) for column chromatography or by gas chromatography-mass spectrometry (GC-MS) for both distillation and chromatography. GC-MS is particularly useful for identifying the different isomers and any remaining impurities in the collected fractions.[4][5][6][7][8]

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor separation of isomers - Inefficient distillation column.- Vacuum is not stable.- Heating rate is too fast.- Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Ensure all joints are properly sealed and the vacuum pump is functioning correctly.- Reduce the heating rate to allow for better equilibration between the liquid and vapor phases.
Product bumping or foaming - Rapid heating.- Absence of boiling chips or a magnetic stirrer.- Heat the distillation flask slowly and evenly.- Add boiling chips or use a magnetic stirrer to ensure smooth boiling.
Product decomposes in the distillation pot - Overheating.- Use a lower distillation temperature by applying a higher vacuum.- Do not distill to dryness.
Column Chromatography
Problem Possible Cause Solution
Poor separation of (E) and (Z) isomers - Incorrect eluent system.- Column overloading.- Column channeling.- Optimize the eluent system using TLC. A non-polar mobile phase, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate (B1210297), is recommended.- Do not load too much crude material onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.- Ensure the column is packed uniformly to prevent channels from forming.
Compound is stuck on the column - Eluent is not polar enough.- Gradually increase the polarity of the eluent. A "methanol purge" at the end of the chromatography can be used to elute highly polar compounds.
Tailing of peaks - Compound is interacting too strongly with the silica gel.- For basic compounds, adding a small amount of triethylamine (B128534) (0.1-1%) to the eluent can help. For acidic compounds, a small amount of acetic acid may be added.
Product decomposes on the column - Compound is sensitive to the acidic nature of silica gel.- Use deactivated silica gel (e.g., by pre-treating with triethylamine).- Alternatively, use a different stationary phase like alumina.

Data Presentation

Property Value
Molecular Formula C5H11BrSi
Molecular Weight 179.13 g/mol
Boiling Point 50-51 °C at 52 mmHg[2][6][9]
Density 1.167 g/mL at 25 °C[2][6]
Refractive Index (n20/D) 1.466[2][6]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry and joints are well-sealed with vacuum grease.

  • Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar or boiling chips.

  • Applying Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to approximately 50-60 mmHg.

  • Heating: Begin heating the distillation flask gently in a heating mantle or oil bath.

  • Collecting Fractions: Collect the fractions that distill over at a constant temperature. The boiling point of the E/Z mixture is reported to be 50-51 °C at 52 mmHg.[2][6][9] The different isomers may have slightly different boiling points, allowing for their partial separation.

  • Analysis: Analyze the collected fractions by GC-MS to determine their isomeric purity.

  • Storage: Combine the fractions with the desired purity and store under an inert atmosphere at 2-8°C.

Protocol 2: Purification by Column Chromatography

This protocol is a starting point for the separation of (E) and (Z) isomers. The optimal eluent system should be determined by TLC beforehand.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a non-polar solvent system. Based on general principles for separating geometric isomers, a mobile phase of hexanes or a mixture of hexanes with a small percentage of ethyl acetate (e.g., 99:1 to 95:5 hexanes:ethyl acetate) is a good starting point.

    • The less polar (E)-isomer is expected to elute before the more polar (Z)-isomer.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Analysis and Pooling: Analyze the fractions by GC-MS to identify those containing the pure desired isomer. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Storage: Store the purified product under an inert atmosphere at 2-8°C.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Method cluster_analysis Analysis cluster_end End Product Crude Crude this compound Distillation Fractional Distillation Crude->Distillation High boiling point differences Chromatography Column Chromatography Crude->Chromatography Similar boiling points GCMS GC-MS Analysis Distillation->GCMS Chromatography->GCMS Pure_E Pure (E)-isomer GCMS->Pure_E Isomer Separation Successful Pure_Z Pure (Z)-isomer GCMS->Pure_Z Isomer Separation Successful

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Chromatography Start Poor Separation of Isomers CheckEluent Is the eluent system optimal? Start->CheckEluent CheckLoading Is the column overloaded? Start->CheckLoading CheckPacking Is the column packed correctly? Start->CheckPacking OptimizeEluent Optimize eluent with TLC CheckEluent->OptimizeEluent No ReduceLoading Reduce sample load CheckLoading->ReduceLoading Yes RepackColumn Repack the column CheckPacking->RepackColumn No End Successful Separation OptimizeEluent->End ReduceLoading->End RepackColumn->End

Caption: Troubleshooting guide for column chromatography.

References

Technical Support Center: (2-Bromovinyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-Bromovinyl)trimethylsilane. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and issues that may arise during the handling and use of this reagent in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The most frequently encountered impurities in this compound stem from its synthesis, which is typically the hydrobromination of trimethylsilylacetylene (B32187). The primary impurities include:

  • Geometric Isomer: (Z)-(2-Bromovinyl)trimethylsilane (the cis-isomer) is a common impurity. Commercial grades often contain up to 10% of this isomer.[1]

  • Regioisomer: (1-Bromovinyl)trimethylsilane can form as a byproduct during synthesis.

  • Unreacted Starting Material: Residual trimethylsilylacetylene may be present if the reaction has not gone to completion.

  • Over-reaction Product: 1,2-dibromo-1-(trimethylsilyl)ethane can result from the addition of a second equivalent of HBr across the double bond.

Q2: How can I identify these impurities in my sample?

A2: The most effective methods for identifying and quantifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: This technique separates the different components of your sample, and the mass spectrometer provides fragmentation patterns that can help identify each impurity.

  • ¹H NMR: The different isomers and impurities will have distinct chemical shifts and coupling constants. For example, the vinyl protons of the (E)- and (Z)-isomers will exhibit different coupling constants. The presence of unreacted trimethylsilylacetylene would be indicated by a characteristic singlet for the acetylenic proton.

Q3: What is the expected purity and isomeric ratio of this compound?

A3: A typical commercial grade of this compound has a purity of approximately 98%. The material is usually supplied as a mixture of geometric isomers, with the (E)-isomer (trans) being the major component, often around 90%.[1]

Q4: Can I use this compound if it contains a small amount of the (Z)-isomer?

A4: For many applications, the presence of a small amount of the (Z)-isomer may not be detrimental. However, for stereospecific reactions, such as certain cross-coupling reactions where the stereochemistry of the vinyl bromide is retained in the product, a high isomeric purity is crucial. If your experiment requires high stereospecificity, purification to remove the (Z)-isomer may be necessary.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Observed Problem Potential Cause Recommended Solution
Inconsistent reaction yields or unexpected side products. The presence of unreacted starting materials or other reactive impurities.Confirm the purity of your this compound using GC-MS. If significant impurities are detected, consider purifying the reagent by distillation or chromatography.
Reaction yields the wrong stereoisomer. The isomeric ratio of your starting material may not be suitable for your reaction.Analyze the E/Z isomer ratio of your this compound by ¹H NMR or GC. If necessary, purify to enrich the desired isomer or source a higher purity grade.
Difficulty in purifying the product from silicon-containing byproducts. Residual silyl (B83357) compounds from the starting material or side reactions can complicate purification.Use purification techniques that effectively separate organosilanes, such as flash chromatography on silica (B1680970) gel with a non-polar eluent system. In some cases, a desilylation step followed by purification may be an option.
The reagent appears cloudy or has precipitated. The reagent may have hydrolyzed due to exposure to moisture, or it may have degraded over time.This compound is sensitive to moisture. Handle under an inert atmosphere (e.g., argon or nitrogen) and store in a tightly sealed container in a cool, dry place. If degradation is suspected, re-analyze the purity before use.

Data Presentation

Table 1: Common Impurities in this compound

Impurity NameChemical StructureTypical Concentration RangePotential Origin
(Z)-(2-Bromovinyl)trimethylsilane(cis)-BrCH=CHSi(CH₃)₃5 - 15%Isomerization during synthesis or storage
(1-Bromovinyl)trimethylsilaneCH₂=C(Br)Si(CH₃)₃1 - 5%Side reaction during hydrobromination
Trimethylsilylacetylene(CH₃)₃SiC≡CH0.1 - 2%Incomplete reaction
1,2-dibromo-1-(trimethylsilyl)ethane(CH₃)₃SiCH(Br)CH₂Br< 1%Over-reaction with HBr

Experimental Protocols

Key Experiment: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound purity.

1. Sample Preparation:

  • Prepare a 1% (v/v) solution of this compound in a volatile, anhydrous solvent such as hexane (B92381) or dichloromethane.

2. GC-MS Instrument Parameters:

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library or by interpreting the fragmentation patterns.

  • Calculate the relative percentage of each component based on the peak areas.

Mandatory Visualization

Impurity_Troubleshooting_Workflow cluster_start Start: Experimental Issue cluster_analysis Purity Analysis cluster_identification Impurity Identification cluster_solution Solution Start Inconsistent Results or Unexpected Byproducts Analysis Analyze this compound by GC-MS and/or NMR Start->Analysis Impurity_Detected Impurity Detected? Analysis->Impurity_Detected Isomer Isomeric Impurity (e.g., Z-isomer) Impurity_Detected->Isomer Yes Starting_Material Unreacted Starting Material (Trimethylsilylacetylene) Impurity_Detected->Starting_Material Yes Side_Product Side-Reaction Product (e.g., Regioisomer) Impurity_Detected->Side_Product Yes Proceed Proceed with Caution or Adjust Experimental Design Impurity_Detected->Proceed No (Purity Acceptable) Purify Purify Reagent (e.g., Distillation, Chromatography) Isomer->Purify Optimize Optimize Reaction Conditions (e.g., Stoichiometry, Temperature) Starting_Material->Optimize Side_Product->Purify Source_New Source Higher Purity Reagent Purify->Source_New Optimize->Source_New

Caption: Troubleshooting workflow for identifying and addressing impurities.

References

Technical Support Center: Troubleshooting Side Reactions in (2-Bromovinyl)trimethylsilane Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during cross-coupling reactions involving (2-Bromovinyl)trimethylsilane. Our aim is to equip researchers with the knowledge to identify, mitigate, and prevent undesired product formation, thereby improving reaction efficiency and simplifying purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions where this compound is used?

A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to introduce a vinyltrimethylsilane (B1294299) moiety. The most common applications are in Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are instrumental in the synthesis of complex organic molecules, including pharmaceuticals and materials with specific electronic properties.

Q2: What are the principal side reactions I should be aware of when using this compound?

A2: The primary side reactions depend on the type of coupling reaction being performed. Key undesired reactions include:

  • Homocoupling: This is prevalent in Stille and Sonogashira couplings, leading to the dimerization of the organostannane reagent or the terminal alkyne, respectively.[1][2]

  • Protodesilylation: The cleavage of the carbon-silicon bond, replacing the trimethylsilyl (B98337) group with a hydrogen atom, can occur under certain conditions, particularly in the presence of strong bases or protic sources.

  • Glaser Coupling: In Sonogashira reactions, the copper co-catalyst can promote the homocoupling of the terminal alkyne, forming a diyne byproduct.[2]

  • Dehalogenation: The bromine atom of this compound can be replaced by a hydrogen atom, leading to the formation of trimethyl(vinyl)silane.

Troubleshooting Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and organoboron compounds. However, side reactions can diminish the yield of the desired vinylsilane product.

Issue: Low yield of the desired coupled product and formation of unknown byproducts.

Potential Cause Recommended Action Expected Outcome
Homocoupling of Boronic Acid Ensure rigorous degassing of solvents and reaction vessel to remove oxygen. Use a lower reaction temperature if possible.Reduced formation of biaryl byproducts from the boronic acid.
Protodeboronation of Boronic Acid Use a milder base (e.g., K₃PO₄ instead of NaOH). Employ a boronic ester (e.g., pinacol (B44631) ester) which is more stable.Increased yield of the desired cross-coupled product.
Protodesilylation of Product Use a non-protic solvent and ensure anhydrous conditions. Use the mildest effective base.Preservation of the trimethylsilyl group on the final product.
Catalyst Deactivation (Palladium Black) Use a more robust ligand (e.g., a biarylphosphine ligand like SPhos) or a pre-catalyst. Ensure the reaction is run under a strict inert atmosphere.Maintained catalytic activity throughout the reaction, leading to higher conversion.

To a flame-dried Schlenk flask are added the arylboronic acid (1.1-1.5 equivalents), this compound (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equivalents). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Degassed solvent (e.g., 1,4-dioxane/water mixture) is then added. The reaction mixture is heated (typically between 80-100 °C) and stirred until the starting material is consumed as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched, extracted with an organic solvent, dried, and purified by column chromatography.[3]

Stille Coupling

The Stille coupling offers a mild and functional group tolerant method for coupling this compound with organostannanes. The primary side reaction of concern is the homocoupling of the organotin reagent.

Issue: Significant formation of a byproduct derived from the organostannane reagent.

Potential Cause Recommended Action Expected Outcome
Homocoupling of Organostannane Ensure the reaction is performed under strictly anaerobic conditions. Add a radical scavenger (e.g., 2,6-di-tert-butyl-4-methylphenol, BHT) in small quantities. Use a palladium catalyst with bulky, electron-rich ligands.[1]Suppression of the formation of the R-R dimer from the R-SnBu₃ reagent.[1]
Catalyst Inactivity Use a fresh batch of palladium catalyst. Consider using a Pd(0) source like Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand.Improved conversion of starting materials to the desired product.
Tin Byproduct Removal Issues During workup, wash the organic layer with an aqueous solution of KF or DBU to precipitate tin salts, which can then be removed by filtration.Simplified purification and isolation of the pure coupled product.[1]

In a flame-dried flask under an inert atmosphere, the organic halide (1.0 equivalent), the organostannane (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and an optional additive like CuI or LiCl are combined in an anhydrous, degassed solvent (e.g., DMF, toluene). The mixture is heated (typically 60-110 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is cooled, and the tin byproducts are removed during the workup procedure before purification by chromatography.[1][4]

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the formation of C(sp)-C(sp²) bonds, reacting this compound with a terminal alkyne. The most common and troublesome side reaction is the homocoupling of the terminal alkyne, known as Glaser coupling.[2]

Issue: Formation of a symmetrical diyne byproduct (Glaser coupling product).

Potential Cause Recommended Action Expected Outcome
Copper-Catalyzed Homocoupling Perform the reaction under copper-free conditions. This may require a more active palladium catalyst/ligand system and potentially higher temperatures.[2]Complete elimination of the copper-mediated Glaser coupling pathway.
Presence of Oxygen Rigorously degas all solvents and reagents (freeze-pump-thaw or sparging with inert gas). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2]Minimized oxidative dimerization of the copper acetylide intermediate.
High Reaction Temperature If possible, run the reaction at a lower temperature. The rate of homocoupling can be more sensitive to temperature than the cross-coupling reaction.Reduced rate of the undesired homocoupling reaction.
Slow Cross-Coupling Rate Use a more reactive palladium catalyst or a suitable ligand to accelerate the desired cross-coupling, thereby outcompeting the homocoupling pathway.Increased yield of the desired enyne product.
Reaction Conditions Desired Product Yield (%) Homocoupling Byproduct Yield (%)
Standard (with CuI)7520
Copper-Free85<5
Note: Yields are representative and can vary based on specific substrates and other reaction conditions.

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the terminal alkyne (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equivalents) in an anhydrous, degassed solvent (e.g., toluene). The reaction mixture is heated (e.g., 100 °C) and the progress is monitored. After completion, the reaction is cooled, filtered, and the product is purified by column chromatography.[2]

Visualizing Reaction Pathways and Workflows

To aid in understanding the complex interplay between the desired reaction and potential side reactions, the following diagrams illustrate the catalytic cycles and a general troubleshooting workflow.

Sonogashira_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd This compound PdII R-Pd(II)-X(L_n) (R = vinylsilyl) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne R-Pd(II)-C≡CR'(L_n) Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Product (R-C≡CR') RedElim->Product CuI CuI Cu_acetylide Cu-C≡CR' CuI->Cu_acetylide Terminal Alkyne, Base Cu_acetylide->Transmetal Glaser Glaser Coupling (Oxidative Dimerization) Cu_acetylide->Glaser Homocoupling_Product Homocoupling Product (R'C≡C-C≡CR') Glaser->Homocoupling_Product O2 O₂ O2->Glaser Troubleshooting_Workflow Start Low Yield or Multiple Products Identify_Byproducts Identify Byproducts (NMR, GC-MS, LC-MS) Start->Identify_Byproducts Homocoupling Homocoupling Product Detected? Identify_Byproducts->Homocoupling Protodesilylation Protodesilylation Product Detected? Homocoupling->Protodesilylation No Optimize_Homocoupling Optimize for Homocoupling: - Copper-free conditions - Rigorous degassing - Lower temperature Homocoupling->Optimize_Homocoupling Yes Dehalogenation Dehalogenation Product Detected? Protodesilylation->Dehalogenation No Optimize_Protodesilylation Optimize for Protodesilylation: - Anhydrous conditions - Milder base - Non-protic solvent Protodesilylation->Optimize_Protodesilylation Yes Optimize_Dehalogenation Optimize for Dehalogenation: - Use more active catalyst - Adjust base/solvent Dehalogenation->Optimize_Dehalogenation Yes No_Byproducts No Identifiable Byproducts? (Low Conversion) Dehalogenation->No_Byproducts No End Improved Yield Optimize_Homocoupling->End Optimize_Protodesilylation->End Optimize_Dehalogenation->End Optimize_Catalyst Optimize Catalyst System: - Increase catalyst loading - Screen different ligands - Use a pre-catalyst No_Byproducts->Optimize_Catalyst Yes Optimize_Catalyst->End

References

Technical Support Center: Optimizing Yields for Reactions with (2-Bromovinyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving (2-Bromovinyl)trimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.

Troubleshooting Guide

This section addresses common issues encountered during cross-coupling reactions with this compound, offering potential causes and solutions in a direct question-and-answer format.

Question 1: My reaction yield is low or non-existent. What are the common causes and how can I improve it?

Answer: Low or no product yield is a frequent challenge in cross-coupling reactions. Several factors related to the catalyst, reagents, and reaction conditions can contribute to this issue. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst, or it may have decomposed.

    • Solution: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst. Consider using a more stable precatalyst or a ligand that protects the palladium center. The appearance of palladium black is an indicator of catalyst decomposition.

  • Inefficient Transmetalation: The transfer of the vinylsilyl group to the palladium center might be the rate-limiting step.

    • Solution: For Hiyama-type couplings, activation of the silane (B1218182) is crucial. This is typically achieved using a fluoride (B91410) source like TBAF or a base. For Suzuki-Miyaura-type couplings (if the vinylsilane is converted to a boronic acid/ester in situ), the choice of base is critical for activating the boron reagent.

  • Poor Substrate Reactivity: The coupling partner (e.g., an aryl halide) may be unreactive under the chosen conditions.

    • Solution: Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive halides, consider using more electron-rich and bulky ligands to promote oxidative addition. Increasing the reaction temperature may also improve the reaction rate.

  • Presence of Impurities: Water, oxygen, or other impurities in the reagents or solvents can poison the catalyst and inhibit the reaction.

    • Solution: Use anhydrous and degassed solvents. Purification of starting materials is also recommended.

Question 2: I am observing significant formation of side products, such as homocoupled products or protodesilylation. How can I minimize these?

Answer: The formation of side products reduces the yield of the desired product and complicates purification.

  • Homocoupling: The coupling of two molecules of the organometallic partner (e.g., the vinylsilane or the organoboron reagent) can be a significant side reaction.

    • Solution: This is often caused by the presence of oxygen. Ensure thorough degassing of the reaction mixture and maintain a positive pressure of an inert gas. Using bulky ligands can also disfavor the formation of homocoupled products.

  • Protodesilylation/Protodeboronation: The vinylsilyl or organoboron group is replaced by a hydrogen atom from a proton source in the reaction mixture.

    • Solution: This is more likely to occur in the presence of water or protic solvents, especially under basic conditions. Use anhydrous solvents and reagents. If a base is required, a non-nucleophilic, milder base might be beneficial.

  • Dehalogenation: The halide of the coupling partner is replaced by a hydrogen atom.

    • Solution: This can occur if there are sources of hydride in the reaction mixture, sometimes from the solvent or additives. Ensure the purity of all components.

Question 3: My reaction is sluggish and does not go to completion. What can I do?

Answer: A slow reaction rate can be due to several factors.

  • Low Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Cautiously increase the reaction temperature in increments.

  • Insufficient Catalyst Loading: The amount of active catalyst may be too low for an efficient reaction rate.

    • Solution: While increasing the catalyst loading can improve the rate, it also increases costs and the amount of residual metal in the product. A modest increase (e.g., from 1 mol% to 2-3 mol%) can be attempted.

  • Poor Solubility: If reactants are not fully dissolved, the reaction will be slow.

    • Solution: Choose a solvent system in which all components are soluble at the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is most suitable for this compound?

A1: this compound is a versatile reagent that can be used in several palladium-catalyzed cross-coupling reactions. The most common are:

  • Suzuki-Miyaura Coupling: This requires conversion of the vinylsilane to a vinylboronic acid or ester, or an in-situ transmetalation protocol. It is widely used due to the mild reaction conditions and the commercial availability of a vast array of boronic acids.

  • Stille Coupling: This involves coupling with an organostannane. While effective, the toxicity of tin reagents is a significant drawback.[1][2]

  • Hiyama Coupling: This reaction directly utilizes the organosilane, which is a key advantage. It requires activation with a fluoride source or a base.[3]

The choice depends on the specific coupling partner, functional group tolerance, and considerations regarding reagent toxicity and availability.

Q2: How do I choose the right palladium catalyst and ligand?

A2: The choice of catalyst and ligand is critical for a successful reaction.

  • Palladium Source: Common precatalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Pd(0) sources like Pd(PPh₃)₄ can sometimes be used directly, while Pd(II) sources require in-situ reduction.

  • Ligands: The ligand stabilizes the palladium catalyst and influences its reactivity. For electron-rich or sterically hindered substrates, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) are often effective. For less demanding substrates, simpler phosphines like PPh₃ or P(t-Bu)₃ may suffice.

Q3: What is the role of the base in these coupling reactions?

A3: In Suzuki-Miyaura coupling, the base is crucial for the transmetalation step, where it activates the organoboron compound. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). In Hiyama coupling, a base can be used as an alternative to fluoride for activating the organosilane.

Q4: How can I effectively purify the final product?

A4: Purification typically involves:

  • Work-up: After the reaction, an aqueous work-up is usually performed to remove the base and other inorganic salts. This involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, diethyl ether) and water or a mild aqueous acid/base solution.

  • Removal of Metal Catalyst: The crude product is often filtered through a plug of silica (B1680970) gel or celite to remove the palladium catalyst.

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product from unreacted starting materials and side products. The choice of eluent (e.g., a mixture of hexanes and ethyl acetate) depends on the polarity of the product. For stilbene (B7821643) derivatives, a common product of these reactions, various chromatographic methods have been described.[4]

Data Presentation

The following tables summarize typical reaction conditions for cross-coupling reactions with vinylsilanes, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Hiyama Coupling of Vinylsilanes with Aryl Halides - Representative Conditions

EntryVinylsilaneAryl HalideCatalyst (mol%)Ligand (mol%)Activator (equiv)SolventTemp (°C)Yield (%)
1Vinyl tris(trimethylsilyl)silaneIodobenzenePd(PPh₃)₄ (5)-H₂O₂/NaOH (3)THF6590
2Vinyl tris(trimethylsilyl)silaneBromobenzenePd(PPh₃)₄ (5)-H₂O₂/NaOH/TBAF (3)THF6586
3(E)-Vinyl tris(trimethylsilyl)silane4-IodoanisolePd(PPh₃)₄ (5)-H₂O₂/NaOH/TBAF (3)THF6588
4(E)-Vinyl tris(trimethylsilyl)silane1-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)-H₂O₂/NaOH/TBAF (3)THF6590

Data adapted from studies on vinyl tris(trimethylsilyl)silanes and serves as a starting point for optimization.[5][6]

Table 2: Suzuki-Miyaura Coupling of Vinylboronic Acids/Esters with Aryl Halides - General Conditions

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100>95
21-Iodo-4-nitrobenzeneVinylboronic acid pinacol (B44631) esterPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O8092
32-BromopyridinePhenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)THF8085-95
44-Chlorotoluene4-Methoxyphenylboronic acidPd(OAc)₂ (1)P(t-Bu)₃ (2)K₃PO₄ (2)Toluene10091

This table provides general conditions for Suzuki-Miyaura couplings and should be optimized for specific substrates.

Experimental Protocols

Protocol 1: General Procedure for Hiyama Coupling of this compound with an Aryl Halide

This protocol is adapted from procedures for related vinylsilanes.[5][6]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add anhydrous, degassed THF via syringe.

  • Activator Addition: In a separate flask, prepare a solution of the activator. For fluoride-mediated activation, this could be TBAF (1.5 equiv) in THF. For fluoride-free activation, a solution of NaOH (3 equiv) in water and 30% H₂O₂ (3 equiv) can be used.

  • Reaction: Add the activator solution to the reaction mixture and heat to 65-80 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle for Cross-Coupling Reactions

Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Coupling cluster_hiyama Hiyama Coupling pd0_suzuki Pd(0)L_n oxidative_addition_suzuki Oxidative Addition (R-X) pd2_suzuki R-Pd(II)-X(L_n) oxidative_addition_suzuki->pd2_suzuki transmetalation_suzuki Transmetalation (R'-B(OR)2 + Base) di_pd2_suzuki R-Pd(II)-R'(L_n) transmetalation_suzuki->di_pd2_suzuki reductive_elimination_suzuki Reductive Elimination product_suzuki R-R' reductive_elimination_suzuki->product_suzuki product_suzuki->pd0_suzuki Regeneration pd0_hiyama Pd(0)L_n oxidative_addition_hiyama Oxidative Addition (R-X) pd2_hiyama R-Pd(II)-X(L_n) oxidative_addition_hiyama->pd2_hiyama transmetalation_hiyama Transmetalation (R'-SiR''3 + Activator) di_pd2_hiyama R-Pd(II)-R'(L_n) transmetalation_hiyama->di_pd2_hiyama reductive_elimination_hiyama Reductive Elimination product_hiyama R-R' reductive_elimination_hiyama->product_hiyama product_hiyama->pd0_hiyama Regeneration

Caption: General catalytic cycles for Suzuki-Miyaura and Hiyama cross-coupling reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_catalyst Is the catalyst active? (Check for Pd black) start->check_catalyst check_atmosphere Is the reaction under an inert atmosphere? check_catalyst->check_atmosphere Yes solution_catalyst Use fresh catalyst/ligand. Improve inert atmosphere. check_catalyst->solution_catalyst No check_reagents Are reagents and solvents pure and dry? check_atmosphere->check_reagents Yes solution_atmosphere Improve degassing procedure. Use Schlenk techniques. check_atmosphere->solution_atmosphere No check_conditions Are reaction conditions (temp, time) optimal? check_reagents->check_conditions Yes solution_reagents Purify starting materials. Use anhydrous, degassed solvents. check_reagents->solution_reagents No check_activation Is the silane/boron reagent properly activated? check_conditions->check_activation Yes solution_conditions Increase temperature. Increase reaction time. check_conditions->solution_conditions No solution_activation Screen different activators (bases or fluoride sources). check_activation->solution_activation No

Caption: A decision tree for troubleshooting low-yielding reactions.

References

Technical Support Center: Reactions Involving (2-Bromovinyl)trimethylsilane and Pyrophoric Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for safely and effectively handling pyrophoric reagents in reactions with (2-Bromovinyl)trimethylsilane. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during these sensitive experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions when working with pyrophoric reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi)?

A1: Pyrophoric reagents can ignite spontaneously on contact with air and/or moisture. Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk lines or a glovebox.[1][2][3][4]

  • Dry Glassware and Solvents: All glassware must be rigorously dried (e.g., oven-dried or flame-dried) and solvents must be anhydrous.[1][2][3][4]

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Some protocols recommend double gloving.

  • Proper Quenching: Have a proper quenching station and appropriate quenching agents (e.g., isopropanol, sand) readily available. Never use water to quench a pyrophoric reagent directly.

  • Work in a Fume Hood: All procedures should be performed in a certified chemical fume hood.

  • Never Work Alone: It is highly recommended to work with a colleague present.

Q2: What is the principal reaction between this compound and n-BuLi?

A2: The primary reaction is a lithium-halogen exchange, where the bromine atom on the vinyl silane (B1218182) is replaced by a lithium atom to form (E)-(2-trimethylsilyl)vinyllithium. This organolithium intermediate is a powerful nucleophile that can be reacted with various electrophiles.[4]

Q3: Why is the reaction temperature so critical for the lithiation of this compound?

A3: Low temperatures, typically between -78 °C and -100 °C, are crucial for several reasons:[4]

  • Suppressing Side Reactions: Higher temperatures can lead to unwanted side reactions, such as the coupling of the vinyllithium (B1195746) intermediate with the n-butyl bromide byproduct.

  • Preventing Reagent Decomposition: Organolithium reagents can react with ethereal solvents like THF at higher temperatures, leading to reagent loss and side product formation.

  • Ensuring Selectivity: Low temperatures favor the kinetic lithium-halogen exchange over other potential reactions.

Q4: What are common side reactions to be aware of?

A4: Besides the desired lithium-halogen exchange, several side reactions can occur:

  • Coupling Reaction: The newly formed (2-trimethylsilyl)vinyllithium can react with the n-butyl bromide generated in situ.

  • Reaction with Solvent: At elevated temperatures, n-BuLi can deprotonate ethereal solvents like THF.

  • Protonation of the Vinyllithium: If any protic sources (e.g., moisture) are present, the highly basic vinyllithium intermediate will be quenched back to the vinylsilane starting material.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inactive n-BuLi: The reagent may have degraded due to improper storage or handling. 2. Presence of moisture: Water in the solvent, on the glassware, or in the starting material will quench the n-BuLi. 3. Reaction temperature too low: While low temperatures are necessary, extremely low temperatures might slow the reaction excessively if not run for a sufficient time.1. Titrate the n-BuLi: Determine the exact molarity of your n-BuLi solution before use.[5] 2. Ensure anhydrous conditions: Use freshly distilled, dry solvents and oven- or flame-dried glassware. Purge the reaction vessel thoroughly with an inert gas.[1][2][3][4] 3. Monitor the reaction: After adding the n-BuLi, allow the reaction to stir for an adequate amount of time at the specified low temperature. You can take a small aliquot, quench it with D₂O, and analyze by ¹H NMR to check for deuterium (B1214612) incorporation, which confirms lithiation.[1][6]
Formation of significant side products 1. Reaction temperature too high: This can lead to coupling reactions and reaction with the solvent. 2. Slow addition of electrophile: If the electrophile is added too slowly, the vinyllithium intermediate may have time to decompose or react with byproducts.1. Maintain low temperature: Ensure the reaction is kept at the recommended low temperature throughout the addition of n-BuLi and the electrophile.[4] 2. Rapid addition of electrophile: Once the lithiation is complete, add the electrophile relatively quickly while maintaining the low temperature.
Low yield of the desired product after quenching with an electrophile 1. Inefficient trapping: The electrophile may not be reactive enough, or it may be added at a temperature that is too high. 2. Decomposition of the vinyllithium intermediate: This can occur if the intermediate is not trapped in a timely manner or if the temperature is allowed to rise before the addition of the electrophile.1. Choose a reactive electrophile: Ensure the electrophile is suitable for reacting with the vinyllithium species. Add the electrophile at the same low temperature as the lithiation. 2. Immediate trapping: Add the electrophile as soon as the lithiation is complete. Do not let the reaction warm up before the electrophile has been added.

Experimental Protocols

General Protocol for the Lithiation of (E)-(2-Bromovinyl)trimethylsilane and Trapping with an Electrophile

Materials:

  • (E)-(2-Bromovinyl)trimethylsilane

  • n-Butyllithium (solution in hexanes, concentration determined by titration)

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O)

  • Electrophile (e.g., benzaldehyde, N,N-dimethylformamide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and allow it to cool in a desiccator or under a stream of inert gas.

  • Reaction Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar, a thermometer, a rubber septum, and an inlet for inert gas (argon or nitrogen).

  • Inert Atmosphere: Purge the assembled apparatus with the inert gas for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Addition of Substrate and Solvent: To the reaction flask, add (E)-(2-Bromovinyl)trimethylsilane (1.0 eq.) via syringe, followed by anhydrous THF or Et₂O to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Slowly add a solution of n-BuLi (1.0-1.1 eq.) dropwise to the stirred solution of the vinyl bromide, ensuring the internal temperature does not rise above -70 °C.

  • Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

  • Electrophilic Quench: Add the electrophile (1.1-1.2 eq.) dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system.

Visualizations

experimental_workflow setup 1. Setup Dry Glassware under Inert Atmosphere add_reagents 2. Add this compound and Anhydrous Solvent setup->add_reagents cool 3. Cool to -78 °C add_reagents->cool add_buli 4. Slowly Add n-BuLi cool->add_buli lithiation 5. Stir for 1-2h at -78 °C (Lithium-Halogen Exchange) add_buli->lithiation add_electrophile 6. Add Electrophile at -78 °C lithiation->add_electrophile warm 7. Warm to Room Temperature add_electrophile->warm quench 8. Quench with Sat. aq. NH4Cl warm->quench workup 9. Aqueous Workup and Extraction quench->workup purify 10. Dry, Concentrate, and Purify workup->purify

Caption: Experimental workflow for the lithiation of this compound.

reaction_pathways start This compound intermediate (2-trimethylsilyl)vinyllithium start->intermediate + n-BuLi - n-BuBr nBuLi n-BuLi product Desired Product ((2-trimethylsilyl)vinyl-E) intermediate->product + Electrophile side_product1 Coupling Product intermediate->side_product1 + n-BuBr side_product2 Protonated Starting Material intermediate->side_product2 + H+ electrophile Electrophile (E+) nBuBr n-BuBr H_source Protic Source (H+)

Caption: Reaction pathways in the lithiation of this compound.

References

Technical Support Center: (2-Bromovinyl)trimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of reactions involving (2-bromovinyl)trimethylsilane.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile reagent primarily used in carbon-carbon bond-forming reactions. The most common applications include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Hiyama couplings, where it serves as a vinyl halide partner. It also readily undergoes lithium-halogen exchange to generate a vinyllithium (B1195746) species, which can then react with various electrophiles.

Q2: Why is the workup procedure critical for reactions with this compound?

A2: A proper workup procedure is essential for several reasons. It ensures the removal of unreacted starting materials, toxic catalyst residues (e.g., palladium, tin), and inorganic salts from the base or other reagents.[1][2][3] A carefully designed workup also prevents common side reactions like protodesilylation (loss of the trimethylsilyl (B98337) group), which can occur in the presence of acidic or certain basic conditions.[4][5] Ultimately, a successful workup is key to isolating the desired vinylsilane product in high purity and yield.

Q3: What is a standard aqueous workup for a typical cross-coupling reaction?

A3: A standard aqueous workup involves cooling the reaction mixture to room temperature, diluting it with an organic solvent (like ethyl acetate (B1210297) or diethyl ether), and washing it with an aqueous solution.[6][7] This may include washing with water, a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench organometallic reagents, or brine (saturated NaCl) to aid in the separation of aqueous and organic layers and reduce the solubility of the organic product in the aqueous phase. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Q4: How do I remove the trimethylsilyl (TMS) group if desired?

A4: While the goal of the workup is typically to preserve the TMS group, it can be intentionally removed in a subsequent step, a process known as protodesilylation. This can be achieved under acidic conditions or by using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).[4] The specific conditions required will depend on the overall structure of the molecule.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product After Workup
Potential Cause Troubleshooting Steps & Solutions
Incomplete Reaction Before initiating the workup, always check for reaction completion using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR). If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more catalyst or reagents.
Product Loss During Extraction - Emulsion Formation: If an emulsion forms during the aqueous wash, add brine to help break it. Alternatively, filtering the entire mixture through a pad of Celite can be effective. - Incorrect Solvent Choice: Ensure the extraction solvent effectively dissolves your product and is immiscible with the aqueous phase. - Insufficient Extractions: Perform multiple extractions (2-3 times) with the organic solvent to ensure complete recovery of the product from the aqueous layer.
Product Degradation - Protodesilylation: The C-Si bond can be sensitive to acidic conditions.[4] If your reaction mixture is acidic, neutralize it with a mild base (e.g., saturated NaHCO₃ solution) during the workup. Avoid strong acids. - Product Instability: If the product is unstable on silica (B1680970) gel, consider passing it through a short plug of silica instead of performing a full column chromatography or use an alternative stationary phase like alumina.
Issue 2: Presence of Impurities in the Final Product
Impurity Identification & Removal Strategy
Residual Palladium Catalyst Identification: The product may have a dark or black appearance. Removal: After the reaction, filter the mixture through a pad of Celite to remove palladium black.[8] For soluble palladium species, specialized scavengers (e.g., thiol-functionalized silica) can be used, or the crude product can be treated with activated carbon.[9][10] Standard column chromatography is also often effective.[8]
Organotin Byproducts (from Stille Coupling) Identification: Often detected by ¹H or ¹¹⁹Sn NMR. Removal: The most common method is to wash the organic layer with an aqueous solution of potassium fluoride (KF).[3][7] This precipitates tributyltin fluoride, which can be removed by filtration through Celite. Alternatively, flash chromatography on silica gel, sometimes with a triethylamine-doped eluent, can separate the desired product from tin residues.[3]
Boronic Acid/Ester Byproducts (from Suzuki Coupling) Identification: Can be observed in the NMR spectrum of the crude product. Removal: A standard aqueous workup is usually sufficient to remove most boron-containing byproducts.[6] A wash with a mild aqueous base (e.g., 1M NaOH) can help remove unreacted boronic acid. Subsequent purification by column chromatography will remove any remaining non-polar boron species.
Homocoupled Product Identification: A byproduct with a molecular weight double that of one of the coupling partners. Removal: Homocoupled products often have different polarity from the desired cross-coupled product and can typically be separated by flash column chromatography.[6]
Protodesilylated Product Identification: Absence of the trimethylsilyl signal (around 0 ppm) in the ¹H NMR spectrum. Removal: This impurity can be difficult to separate from the desired product due to similar polarities. Prevention is the best strategy. If formed, careful column chromatography with a shallow solvent gradient may be required.

Quantitative Data Summary for Cross-Coupling Reactions

The following table presents representative conditions for Suzuki and Stille coupling reactions to serve as a reference. Note that specific conditions should be optimized for each substrate combination.

ParameterSuzuki Coupling ExampleStille Coupling Example
Electrophile This compoundThis compound
Nucleophile Arylboronic Acid (1.2 equiv)Organostannane (1.1 equiv)
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(PPh₃)₄ (5 mol%)
Base/Additive K₃PO₄ (2.0 equiv)LiCl (3.0 equiv, optional)
Solvent Dioxane/H₂O (4:1)Toluene or THF (anhydrous)
Temperature 80-100 °C80-110 °C
Time 12-24 h12-24 h
Workup Dilute with EtOAc, wash with H₂O and brine, dry (Na₂SO₄), concentrate.Dilute with Et₂O, wash with aq. KF and brine, dry (MgSO₄), concentrate.[7]
Purification Flash Column ChromatographyFlash Column Chromatography
Typical Yield 60-95%70-90%

Experimental Protocols

Protocol 1: General Workup for a Suzuki-Miyaura Coupling Reaction
  • Cooling: Once the reaction is deemed complete by TLC or GC-MS, allow the reaction vessel to cool to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether (approx. 2-3 times the volume of the reaction solvent).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Deionized water (2 x volume of the organic layer).

    • Saturated aqueous NaCl (brine) solution (1 x volume of the organic layer).

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the mixture to remove the drying agent. Rinse the drying agent with a small amount of the organic solvent. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure vinylsilane product.[6]

Protocol 2: Workup for a Stille Coupling Reaction (Tin Removal)
  • Cooling and Dilution: After cooling the reaction to room temperature, dilute it with an organic solvent like diethyl ether or ethyl acetate.

  • Fluoride Wash: Transfer the mixture to a separatory funnel and wash it with a 1M aqueous solution of potassium fluoride (KF) (2 x volume of the organic layer). Shake the funnel for 2-3 minutes. A white precipitate (tributyltin fluoride) should form.

  • Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid tin fluoride precipitate. Collect the filtrate in a clean separatory funnel.

  • Layer Separation: Allow the layers in the filtrate to separate and drain the aqueous layer.

  • Brine Wash and Drying: Wash the organic layer with brine, then dry it over anhydrous MgSO₄.

  • Concentration and Purification: Filter to remove the drying agent and concentrate the solvent in vacuo. Purify the resulting crude product by flash column chromatography.[3][7]

Visualized Workflow

Workup_Troubleshooting start Reaction Complete (Confirmed by TLC/GC-MS) workup Perform Aqueous Workup (Dilute, Wash, Dry, Concentrate) start->workup analyze Analyze Crude Product (NMR, LC-MS) workup->analyze pure Is Product Pure? analyze->pure final_product Pure Product pure->final_product Yes troubleshoot Identify Impurities / Issues pure->troubleshoot No purify Purify by Column Chromatography purify->final_product troubleshoot->purify Other Impurities pd_residue Palladium Residue? troubleshoot->pd_residue tin_residue Tin Residue? (Stille Rxn) pd_residue->tin_residue No filter_celite Filter through Celite / Scavenger pd_residue->filter_celite Yes protodesilylation Protodesilylation? tin_residue->protodesilylation No kf_wash Perform KF Wash tin_residue->kf_wash Yes protodesilylation->purify No mild_workup Use Mild/Neutral Wash (e.g., NaHCO₃) protodesilylation->mild_workup Yes (Re-optimize workup) filter_celite->purify kf_wash->purify mild_workup->start Re-run Reaction

Caption: Troubleshooting workflow for the workup of this compound reactions.

References

Technical Support Center: Troubleshooting Failed Reactions with (2-Bromovinyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving (2-Bromovinyl)trimethylsilane. The information is tailored for professionals in research and drug development to help diagnose and resolve failed or low-yielding experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary causes?

A1: Low yields in Suzuki-Miyaura couplings involving this compound can often be attributed to several factors:

  • Catalyst System Inactivity: The palladium catalyst's effectiveness is paramount. Inactive or decomposed catalysts are a common reason for reaction failure. Ensure the palladium source and ligand are of high quality.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and maintaining an inert atmosphere are critical. Deviations from optimal conditions can significantly hinder the reaction.

  • Reagent Quality and Stability: The purity and stability of the this compound, the organoboron reagent, and the base are crucial. Boronic acids, in particular, can undergo protodeboronation, a side reaction where the boron group is replaced by a hydrogen atom.[1]

  • Solvent Choice: The solvent system must ensure the solubility of all reactants and facilitate the catalytic cycle.

Q2: I am observing significant homocoupling of my organostannane reagent in a Stille reaction with this compound. How can I mitigate this?

A2: Homocoupling is a prevalent side reaction in Stille couplings.[2] To minimize this, consider the following:

  • Ensure a Strictly Inert Atmosphere: Oxygen can promote the homocoupling of organostannane reagents.[1] Proper degassing of solvents and the use of an inert gas (argon or nitrogen) are essential.

  • Optimize Reagent Stoichiometry: Using a slight excess of the this compound may help to favor the cross-coupling pathway.

  • Catalyst Choice: The choice of palladium catalyst and ligands can influence the extent of homocoupling. Screening different catalyst systems may be necessary.

Q3: My Heck reaction with this compound is not proceeding. What should I investigate?

A3: Failure of a Heck reaction can stem from several issues:

  • Catalyst Deactivation: The palladium catalyst can precipitate as "palladium black," rendering it inactive. This can be caused by impurities, high temperatures, or the presence of oxygen.

  • Base Selection: The base is crucial for regenerating the active Pd(0) catalyst. The choice of base can significantly impact the reaction rate. Common bases include triethylamine (B128534) and potassium carbonate.[3]

  • Olefin Isomerization: If some product is formed but is accompanied by isomers, it indicates that the β-hydride elimination step in the catalytic cycle is reversible. Optimizing the ligand and reaction conditions can help suppress this.[3]

Q4: In my Sonogashira coupling, I am observing the formation of diynes from the homocoupling of my terminal alkyne. What steps can I take to prevent this?

A4: The Glaser-Hay coupling, or homocoupling of terminal alkynes, is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.[1] To address this:

  • Rigorous Exclusion of Oxygen: Perform the reaction under a strictly inert atmosphere.

  • Minimize Copper Co-catalyst: Use the minimum effective amount of the copper(I) salt.

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the free alkyne, thus disfavoring homocoupling.

  • Consider Copper-Free Conditions: In persistent cases, switching to a copper-free Sonogashira protocol may be necessary.[1]

Q5: My attempt to perform a lithiation on this compound followed by quenching with an electrophile failed. What are the likely reasons?

A5: Lithiation reactions are highly sensitive and require stringent conditions. Common points of failure include:

  • Presence of Moisture or Air: Organolithium reagents are extremely reactive towards water and oxygen. All glassware must be flame-dried, and the reaction must be conducted under a rigorously inert atmosphere. Solvents must be anhydrous.

  • Incomplete Halogen-Metal Exchange: The temperature for the lithium-halogen exchange is critical and substrate-dependent. If the temperature is too high, side reactions can occur. If it is too low, the exchange may be too slow or incomplete.

  • Degradation of the Organolithium Reagent: The organolithium species formed may be unstable at higher temperatures. It is often necessary to generate it at a low temperature and use it immediately.

Troubleshooting Guides

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Action Expected Outcome
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst.Improved catalytic activity and product formation.
Poor Reagent Quality Verify the purity of this compound and the boronic acid/ester by NMR or other analytical techniques.Elimination of impurities that may inhibit the catalyst.
Protodeboronation Use a boronic ester (e.g., pinacol (B44631) ester) for enhanced stability. Use anhydrous conditions where possible.Reduced loss of the organoboron coupling partner.
Inadequate Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and dry.Optimized transmetalation step and improved yield.
Incorrect Solvent Try different solvent systems (e.g., dioxane/water, toluene/water, THF/water). Ensure proper degassing.Improved solubility of reagents and catalyst, leading to a better reaction rate.
Low Reaction Temperature Incrementally increase the reaction temperature.Increased reaction rate, but monitor for decomposition.
Issue 2: Side Product Formation in Stille Coupling
Side Product Potential Cause Mitigation Strategy
Stannane Homocoupling Presence of oxygen; reaction of the organostannane with the Pd(II) precatalyst.[2]Rigorously degas all solvents and reagents. Use a Pd(0) source directly or ensure complete in-situ reduction of the Pd(II) precatalyst before adding the organostannane.
Protodestannylation Presence of acidic protons in the reaction mixture.Use anhydrous solvents and ensure the base is sufficiently strong to neutralize any acidic byproducts.
Desilylation Presence of fluoride (B91410) ions (if used as an additive) or harsh basic conditions.Avoid fluoride additives if possible. Screen milder bases.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of this compound

This is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ under the inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Troubleshooting Workflows

General Troubleshooting Workflow for Failed Cross-Coupling Reactions

G Start Reaction Failed (Low or No Yield) Check_Reagents Verify Reagent Quality - Purity (NMR, GC) - Freshness - Proper Storage Start->Check_Reagents Check_Conditions Review Reaction Conditions - Inert Atmosphere? - Anhydrous Solvents? - Correct Temperature? Check_Reagents->Check_Conditions Reagents OK Optimize Systematic Optimization - Screen Ligands - Screen Bases - Screen Solvents - Adjust Temperature Check_Reagents->Optimize Impure Reagents Check_Catalyst Evaluate Catalyst System - Catalyst/Ligand Choice - Catalyst Loading - Pre-catalyst vs. in situ Check_Conditions->Check_Catalyst Conditions Correct Check_Conditions->Optimize Suboptimal Conditions Troubleshoot_Side_Reactions Analyze for Side Reactions - Homocoupling - Protodeboronation/ Protodestannylation - Desilylation Check_Catalyst->Troubleshoot_Side_Reactions Catalyst System Appropriate Check_Catalyst->Optimize Inactive/Inappropriate Catalyst Troubleshoot_Side_Reactions->Optimize Side Reactions Identified Success Successful Reaction Optimize->Success

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Catalytic Cycle of a Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L_n-X OxAdd->PdII R1-X Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R1-Pd(II)L_n-R2 Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product Boronate R2-B(OR)2 Boronate->Transmetalation Base Base Base->Transmetalation Halide R1-X (this compound) Halide->OxAdd

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Stereoselective Reactions of (2-Bromovinyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Bromovinyl)trimethylsilane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve stereoselectivity and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome for cross-coupling reactions with (E)- or (Z)-(2-Bromovinyl)trimethylsilane?

A1: Generally, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings proceed with retention of the double bond configuration when using vinyl halides like this compound.[1] This means that if you start with the (E)-isomer, you should predominantly obtain the (E)-isomer of the product, and likewise for the (Z)-isomer. The mechanism involves oxidative addition of the vinyl bromide to the palladium catalyst, followed by transmetalation and reductive elimination, both of which typically preserve the stereochemistry of the vinyl group.[1][2]

Q2: I am observing a loss of stereoselectivity (isomerization) in my Suzuki-Miyaura coupling reaction. What are the potential causes?

A2: Loss of stereoselectivity in Suzuki-Miyaura couplings of vinylsilanes can arise from several factors:

  • Isomerization of the Vinyl-Palladium Intermediate: While typically stable, the vinyl-palladium intermediate can undergo isomerization under certain conditions before reductive elimination. This can be influenced by the ligand, solvent, and temperature.

  • Side Reactions: Competing reaction pathways, such as those promoted by certain additives or impurities, can lead to the formation of the undesired stereoisomer.

  • Impure Starting Material: Ensure that your starting this compound has high isomeric purity, as contaminants will be carried through to the product.

Q3: How does the choice of ligand affect the stereochemical outcome of a Heck reaction with this compound?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the reaction mechanism, which in turn affects stereoselectivity. In Heck reactions, the use of bulky, electron-rich phosphine (B1218219) ligands can promote a highly active and stable catalyst.[3] The choice of ligand can influence the rate of migratory insertion and β-hydride elimination, and in some cases, can help prevent isomerization of the vinyl-palladium intermediate.[4] For instance, certain chiral ligands like (R)-BINAP can be used to induce asymmetry in specific types of Heck reactions.[5]

Q4: Can the reaction temperature influence the E/Z ratio of the product?

A4: Yes, higher reaction temperatures can sometimes provide enough energy for the isomerization of intermediates, leading to a loss of stereoselectivity.[6] If you are observing a mixture of stereoisomers, consider running the reaction at a lower temperature, although this may require longer reaction times or a more active catalyst system.

Q5: Are there any specific handling precautions for this compound?

A5: this compound is a flammable liquid and is irritating to the eyes, respiratory system, and skin. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low E/Z ratio in the product (poor stereoselectivity) Isomerization of the vinyl-palladium intermediate.- Lower the reaction temperature. - Screen different phosphine ligands (e.g., bulkier or more electron-rich ligands). - Reduce the reaction time if the starting material is fully consumed.
Impure starting material.- Verify the isomeric purity of your this compound by ¹H NMR or GC. - Purify the starting material by distillation if necessary.
Side reactions promoted by the base.- Screen alternative bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Low reaction yield Inactive catalyst.- Ensure your palladium catalyst is not deactivated. Use fresh catalyst or a pre-catalyst that is activated in situ. - Degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
Poor solubility of reagents.- Choose a solvent system in which all reactants are soluble. For Suzuki couplings, a mixture of an organic solvent (e.g., dioxane, THF) and water is common.
Steric hindrance.- For sterically demanding substrates, a more active catalyst system with a suitable ligand (e.g., a biarylphosphine ligand) may be required.
Formation of homocoupling byproducts Presence of oxygen in the reaction mixture.- Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas throughout the reaction.
Palladium(II) species in the reaction mixture.- Ensure complete reduction of the Pd(II) precatalyst to Pd(0). The use of a suitable phosphine ligand can facilitate this.

Experimental Protocols

Stereoretentive Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling of (E)-(2-Bromovinyl)trimethylsilane with an arylboronic acid to yield an (E)-arylvinylsilane.

Materials:

  • (E)-(2-Bromovinyl)trimethylsilane (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • Dioxane and water (4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add (E)-(2-Bromovinyl)trimethylsilane, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of argon.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Stereoretentive Sonogashira Coupling

This protocol outlines the Sonogashira coupling of (E)-(2-Bromovinyl)trimethylsilane with a terminal alkyne.

Materials:

  • (E)-(2-Bromovinyl)trimethylsilane (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • CuI (0.025 equiv)

  • Diisopropylamine (7.0 equiv)

  • THF

Procedure:

  • To a solution of (E)-(2-Bromovinyl)trimethylsilane in THF at room temperature, add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne sequentially.[6]

  • Stir the reaction for 3 hours at room temperature.[6]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing with Et₂O.[6]

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[6]

  • Purify the product by flash column chromatography on silica gel.[6]

Visualizations

experimental_workflow start Start: Assemble Reactants (this compound, Coupling Partner, Base) inert_atm Establish Inert Atmosphere (Evacuate & Backfill with Argon) start->inert_atm add_catalyst Add Palladium Catalyst & Ligand inert_atm->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent reaction Reaction (Stirring at specified temperature) add_solvent->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Workup (Quench, Extract, Wash, Dry) monitoring->workup Proceed if complete purification Purification (Column Chromatography) workup->purification product Final Product (Verify Stereochemistry by NMR) purification->product

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_stereoselectivity problem Problem: Poor E/Z Ratio in Product cause1 Potential Cause 1: Isomerization of Vinyl-Pd Intermediate problem->cause1 cause2 Potential Cause 2: Impure Starting Material problem->cause2 cause3 Potential Cause 3: Side Reactions problem->cause3 solution1a Solution: Lower Reaction Temperature cause1->solution1a solution1b Solution: Screen Ligands cause1->solution1b solution2a Solution: Verify Purity (NMR, GC) cause2->solution2a solution3a Solution: Screen Alternative Bases cause3->solution3a solution2b Solution: Purify by Distillation solution2a->solution2b

References

Technical Support Center: Catalyst Deactivation in (2-Bromovinyl)trimethylsilane Cross-Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving (2-Bromovinyl)trimethylsilane. This guide provides practical troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address challenges related to catalyst deactivation and to promote successful, reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst deactivation a significant issue in cross-coupling reactions with this compound?

A1: Catalyst deactivation in these reactions can be attributed to several factors inherent to the substrates and reaction conditions. Palladium catalysts, central to these couplings, can lose activity through various pathways, including the formation of inactive palladium black, degradation of supporting ligands, or poisoning by impurities. The vinylsilane moiety itself can, under certain conditions, participate in side reactions that consume the active catalyst.

Q2: What are the primary visual indicators of catalyst deactivation during my experiment?

A2: A common visual sign of catalyst deactivation is the formation of a black precipitate, commonly known as palladium black. This indicates the aggregation of the palladium(0) catalyst into an inactive, bulk metallic form. Other indicators can include a stall in the reaction progress as monitored by TLC or GC/MS, or a significant color change in the reaction mixture that deviates from the expected catalytic cycle progression.

Q3: Can the trimethylsilyl (B98337) group on the substrate influence catalyst stability?

A3: While the trimethylsilyl group is generally considered robust, its electronic and steric properties can influence the reactivity of the vinyl bromide. In Hiyama-type couplings, activation of the C-Si bond is necessary, and incomplete or improper activation can lead to side reactions.[1][2] Although less common, certain conditions might promote undesired reactions involving the silyl (B83357) group that could interact with the palladium catalyst.

Q4: What are the most common side reactions that can be mistaken for or contribute to catalyst deactivation?

A4: Several side reactions can compete with the desired cross-coupling, leading to lower yields and the appearance of catalyst deactivation. The most prevalent include:

  • Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., organoboron or organotin compound) to form a dimer.[3] This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst that is not efficiently reduced.[3]

  • Hydrodehalogenation: The replacement of the bromine atom on this compound with a hydrogen atom, leading to the formation of trimethyl(vinyl)silane.

  • Protodesilylation: Cleavage of the carbon-silicon bond, particularly under harsh conditions or in the presence of strong acids or bases, which can be a problem in Hiyama couplings if not properly controlled.

Q5: How critical is the choice of ligand in preventing catalyst deactivation?

A5: The choice of ligand is paramount. Bulky, electron-rich phosphine (B1218219) ligands are often employed to stabilize the palladium center, promote efficient oxidative addition and reductive elimination, and prevent catalyst aggregation.[4] For sterically demanding couplings, the use of specialized ligands, such as Buchwald's biaryl phosphines, can be crucial for achieving high catalytic turnover and preventing deactivation.

Troubleshooting Guides

Below are troubleshooting guides for common cross-coupling reactions involving this compound.

General Troubleshooting for Low Yield or Stalled Reactions
Observation Potential Cause Suggested Solution
No or low product formation, starting materials consumed Catalyst deactivation (e.g., palladium black formation).- Ensure rigorous degassing of solvents and reagents to remove oxygen. - Use a more robust ligand or a pre-formed catalyst. - Lower the reaction temperature to slow down deactivation pathways.
Inefficient oxidative addition.- Switch to a more active catalyst system (e.g., use of bulky, electron-rich ligands). - Increase the reaction temperature cautiously.
Problems with the organometallic partner (e.g., degradation).- Use freshly prepared or high-purity organometallic reagents. - For Suzuki reactions, consider using the corresponding boronic ester, which can be more stable.
Significant amount of homocoupling byproduct Presence of oxygen.- Improve degassing techniques (e.g., use freeze-pump-thaw cycles).
Inefficient reduction of Pd(II) precatalyst.- Use a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃).
Hydrodehalogenation of this compound Source of active hydrogen (e.g., water, alcohol).- Use anhydrous solvents and reagents.
Inefficient coupling partner.- Ensure the organometallic reagent is active and used in appropriate stoichiometry.
Specific Troubleshooting for Suzuki-Miyaura Coupling
Issue Potential Cause Suggested Solution
Low conversion Ineffective base.- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of base can be critical.
Protodeboronation of the boronic acid.- Use anhydrous conditions. - Switch to a boronic ester (e.g., pinacol (B44631) ester) which is often more stable.
Reaction stalls Catalyst inhibition by boronic acid decomposition products.- Use a slight excess of the boronic acid. - Add the boronic acid portion-wise.
Specific Troubleshooting for Stille Coupling
Issue Potential Cause Suggested Solution
Low yield Inefficient transmetalation.- Add a stoichiometric amount of a copper(I) salt (e.g., CuI) as a co-catalyst.[5] - Add lithium chloride (LiCl) to accelerate transmetalation.
Difficulty in removing organotin byproducts.- Perform an aqueous KF workup to precipitate tributyltin fluoride (B91410). - Use fluorous-tagged tin reagents for easier separation.
Specific Troubleshooting for Hiyama Coupling
Issue Potential Cause Suggested Solution
No reaction Inefficient activation of the C-Si bond.- Ensure the use of an appropriate fluoride source (e.g., TBAF) or base for silanolate generation.[1][6]
Use of a non-activated trimethylsilane.- Hiyama couplings often work better with silanes bearing at least one heteroatom on the silicon. Consider alternative organosilicon reagents if possible.[1]
Protodesilylation Harsh reaction conditions.- Use milder conditions (lower temperature, weaker base). - Use a fluoride-free Hiyama-Denmark coupling protocol with a pre-formed silanolate.[6]

Quantitative Data Summary

The following table provides an illustrative summary of how reaction parameters can affect the yield in a Suzuki-Miyaura coupling of this compound. Note: These are representative data and actual results will vary based on the specific coupling partner and reaction conditions.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O901265
Pd(OAc)₂ / SPhosK₃PO₄Dioxane100885
PdCl₂(dppf)Cs₂CO₃DME801678
Pd₂(dba)₃ / XPhosK₃PO₄2-MeTHF100692

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a general procedure and should be optimized for each specific substrate combination.

Materials:

  • This compound (1.0 equiv)

  • Aryl or vinyl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O 4:1 or Dioxane)

Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst, base, and boronic acid.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent, followed by this compound via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Stille Coupling

Materials:

  • This compound (1.0 equiv)

  • Organostannane reagent (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Optional: LiCl (3.0 equiv), CuI (0.1 equiv)

Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst and LiCl/CuI if used.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, followed by the organostannane and then this compound via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress.

  • After completion, cool the mixture. If DMF is used, dilute with an organic solvent and wash extensively with water.

  • To remove tin byproducts, the organic layer can be washed with an aqueous solution of KF.

  • Dry the organic layer, concentrate, and purify by chromatography.[7]

Visualizations

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L_n Catalyst Desired_Cycle Desired Catalytic Cycle Active_Catalyst->Desired_Cycle Productive Pathway Aggregation Aggregation (Palladium Black) Active_Catalyst->Aggregation Loss of Ligand Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Harsh Conditions Poisoning Poisoning by Impurities (e.g., S, O₂) Active_Catalyst->Poisoning Coordination Desired_Cycle->Active_Catalyst Deactivated_Species Deactivated Species Aggregation->Deactivated_Species Ligand_Degradation->Deactivated_Species Poisoning->Deactivated_Species

Caption: Common pathways for palladium catalyst deactivation.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Analyze Catalyst System Start->Check_Catalyst Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Reagents Assess Reagent Quality Start->Check_Reagents Optimize_Ligand Use Bulky, e⁻-rich Ligand Check_Catalyst->Optimize_Ligand Inactive? Change_Catalyst Switch Pd Precursor (Pd(0) vs Pd(II)) Check_Catalyst->Change_Catalyst Decomposition? Optimize_Temp Adjust Temperature Check_Conditions->Optimize_Temp Stalled? Optimize_Base Screen Bases/Solvents Check_Conditions->Optimize_Base Side Reactions? Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Impurities? Degas Ensure Rigorous Degassing Check_Reagents->Degas Homocoupling? Success Successful Reaction Optimize_Ligand->Success Change_Catalyst->Success Optimize_Temp->Success Optimize_Base->Success Purify_Reagents->Success Degas->Success

Caption: A workflow for troubleshooting low-yielding cross-coupling reactions.

Suzuki_Miyaura_Cycle cluster_edges Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂(X) Pd0->PdII RE Reductive Elimination OA Oxidative Addition PdII_R2 R¹-Pd(II)L₂(R²) PdII->PdII_R2 TM Transmetalation PdII_R2->Pd0 Product R¹-R² PdII_R2->Product R1X R¹-X (this compound) R1X->Pd0 R2B R²-B(OR)₂ + Base R2B->PdII

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purifying Stille Reaction Products from (2-Bromovinyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of tin byproducts from Stille reactions involving (2-Bromovinyl)trimethylsilane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of products from Stille reactions of this compound.

Issue Potential Cause Recommended Solution
Persistent tin peaks in NMR spectrum after aqueous KF wash. - Insufficient mixing or contact time with the KF solution.- The specific tin byproduct is not readily converted to its fluoride (B91410).- The pH of the aqueous solution is not optimal.- Increase the vigor and duration of shaking during the aqueous wash.[1]- Pretreat the reaction mixture with iodine (I₂) to convert tin hydrides and ditins to tin iodides, which are more reactive towards KF.[1]
Formation of a thick precipitate at the organic/aqueous interface during KF wash. This is the desired precipitation of tributyltin fluoride (Bu₃SnF), but it can hinder separation.[2]Filter the entire biphasic mixture through a pad of Celite to remove the solid precipitate before separating the layers.[1][2]
Product loss during aqueous workup. The desired vinylsilane product may have some water solubility or may adhere to the tin precipitate.- Minimize the volume of aqueous washes.- Thoroughly wash the filtered tin precipitate with the organic solvent to recover any adsorbed product.- If the product is significantly water-soluble, consider non-aqueous workup methods.
Co-elution of product and tin byproducts during column chromatography. The polarity of the product and the tin species are too similar for effective separation on standard silica (B1680970) gel.- Add 2-5% triethylamine (B128534) to the eluent during silica gel chromatography.[1][3]- Use a modified stationary phase, such as 10% potassium carbonate on silica gel.[1]
Low product yield after purification. The product may be unstable on acidic silica gel.Use a less acidic stationary phase like basic alumina (B75360) or silica gel deactivated with triethylamine.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common tin byproducts in a Stille reaction?

The primary tin byproducts are typically trialkyltin halides (e.g., Bu₃SnBr), unreacted organostannane reagents, and hexaalkylditin species.[2] These byproducts are known for their toxicity, making their removal crucial, especially in drug development applications.[4][5][6]

Q2: Why is my potassium fluoride (KF) wash not completely removing the tin byproducts?

Several factors can lead to an incomplete KF wash. Insufficient stirring or contact time can prevent the complete precipitation of tin fluorides.[2] Additionally, certain tin species, like tributyltin hydride, are less reactive towards KF and may require pre-treatment with iodine to facilitate their removal.[3]

Q3: Are there alternatives to the aqueous KF wash for tin removal?

Yes, several effective alternatives exist:

  • Chromatography on Treated Silica Gel: Using silica gel treated with triethylamine (2-5%) or potassium carbonate (10% w/w) can be highly effective at retaining tin byproducts.[1][4][5]

  • Acidic Extraction: Washing the organic layer with a dilute acidic solution, such as 5% oxalic acid or dilute HCl, can help remove certain tin species.[1]

  • Recrystallization: For solid products, recrystallization can be a powerful purification technique to separate the desired compound from tin impurities.[7]

Q4: My product is sensitive to water. What purification methods should I use?

For water-sensitive products, non-aqueous methods are recommended. Flash chromatography using silica gel treated with triethylamine is a primary choice.[2] Another option is to attempt to precipitate or crystallize the product from a suitable organic solvent, leaving the tin impurities in the solution.

Q5: How can I minimize the formation of tin byproducts in the first place?

While byproduct formation is inherent to the Stille reaction, using the organotin reagent in an amount as close to stoichiometric as possible can help minimize excess reagent in the final mixture. However, a slight excess is often necessary to drive the reaction to completion.[8]

Quantitative Data on Tin Removal Methods

The following table summarizes the reported efficiency of various methods for removing organotin byproducts.

Method Reported Residual Tin Level Reference
Chromatography with 10% K₂CO₃ on Silica< 15 ppm[1]
Chromatography with 10% KF on Silica< 30 ppm[1]
Aqueous Extraction with 5% Oxalic Acid4-7 ppm[1]
Fluoride Workup and Column ChromatographyNot Detectable (by ICP analysis)[1]

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Workup

This is a common and often effective method for removing the bulk of tin byproducts.

  • Reaction Quench: Once the Stille reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate (B1210297) or diethyl ether.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride. Shake the funnel vigorously for at least one minute and repeat the wash two to three times.[2][3]

  • Precipitate Removal: If a solid forms at the interface, filter the entire mixture through a pad of Celite. Wash the Celite pad with the organic solvent to recover any adsorbed product.[1][2]

  • Separation and Drying: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be further purified by column chromatography if necessary.

Protocol 2: Column Chromatography with Potassium Carbonate-Treated Silica Gel

This method is particularly effective for removing trace amounts of tin byproducts to achieve high purity.[5]

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1]

  • Reaction Workup: Concentrate the crude reaction mixture directly under reduced pressure. A preliminary aqueous workup is often not required.[1]

  • Column Packing: Dry-pack the column with the prepared K₂CO₃/silica gel mixture or prepare a slurry in the desired eluent and pack the column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the product from the tin byproducts.

Visualizations

Stille_Reaction_Workflow General Stille Reaction and Purification Workflow cluster_reaction Stille Coupling Reaction cluster_workup Purification start This compound + Organostannane catalyst Pd Catalyst start->catalyst reaction Reaction Mixture catalyst->reaction kf_wash Aqueous KF Wash reaction->kf_wash filtration Filtration (Celite) kf_wash->filtration chromatography Column Chromatography (e.g., K2CO3/Silica) filtration->chromatography product Purified Product chromatography->product

Caption: General workflow for a Stille reaction followed by purification.

Tin_Removal_Decision_Tree Decision Tree for Tin Byproduct Removal start Crude Reaction Mixture q1 Is the product water-sensitive? start->q1 kf_wash Perform Aqueous KF Wash q1->kf_wash No chrom_tea Chromatography on Triethylamine-Treated Silica q1->chrom_tea Yes q2 Tin still present in NMR? kf_wash->q2 pure_product Pure Product chrom_tea->pure_product chrom_k2co3 Chromatography on K2CO3-Treated Silica q2->chrom_k2co3 Yes q2->pure_product No chrom_k2co3->pure_product

Caption: Decision tree for selecting a tin removal method.

References

Validation & Comparative

Comparative Analysis of Heck and Suzuki Coupling Products of (2-Bromovinyl)trimethylsilane by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of reaction products from (2-Bromovinyl)trimethylsilane, focusing on a comparative overview of the Heck and Suzuki coupling reactions.

This guide provides a comprehensive comparison of the reaction products of this compound via two common palladium-catalyzed cross-coupling reactions: the Heck reaction and the Suzuki coupling. The resulting vinylsilane products are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. Their analysis and characterization are critical for reaction optimization and quality control. This document details the experimental protocols for these reactions and the subsequent GC-MS analysis, presenting quantitative data to facilitate comparison and aid in methodological decisions.

Reaction Pathways: Heck vs. Suzuki Coupling

This compound serves as a versatile building block. Its carbon-carbon bond-forming reactions, such as the Heck and Suzuki couplings, allow for the introduction of various substituents onto the vinylsilane moiety.

Heck Reaction: This reaction couples the vinyl bromide with an alkene, such as styrene, in the presence of a palladium catalyst and a base. The primary product is a substituted silylated stilbene (B7821643) derivative.

Suzuki Coupling: This reaction involves the coupling of the vinyl bromide with an organoboron compound, typically a boronic acid, catalyzed by a palladium complex. This method also yields substituted vinylsilanes.

Below is a diagram illustrating the general reaction pathways for the Heck and Suzuki couplings of this compound.

G cluster_0 Starting Material cluster_1 Heck Reaction cluster_2 Suzuki Coupling A This compound B Alkene (e.g., Styrene) Pd Catalyst, Base A->B Coupling D Arylboronic Acid Pd Catalyst, Base A->D Coupling C Substituted (E)-Styryltrimethylsilane B->C E Substituted Arylvinylsilane D->E

Caption: Reaction pathways of this compound.

Comparative GC-MS Analysis of Reaction Products

Gas chromatography-mass spectrometry is a powerful analytical technique for separating and identifying the products of these coupling reactions. The retention time (RT) in the gas chromatogram provides information on the volatility and polarity of the compounds, while the mass spectrum offers a unique fragmentation pattern that allows for structural elucidation.

Table 1: GC-MS Data for the Expected Product: (E)-trimethyl(styryl)silane

CompoundRetention Time (RT)Key Mass Spectral Fragments (m/z)
(E)-trimethyl(styryl)silaneNot consistently reported across literature; dependent on GC conditions.176 (M+), 161, 145, 135, 103, 73

Note: The retention time is highly dependent on the specific GC column, temperature program, and carrier gas flow rate. The mass spectral data is generally more consistent.

Experimental Protocols

Below are detailed experimental protocols for the Heck and Suzuki reactions of this compound and the subsequent GC-MS analysis of the products.

General Protocol for a Heck Reaction

This protocol is a generalized procedure based on typical Heck reaction conditions.

Materials:

  • This compound

  • Styrene (or other alkene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) and the alkene (1.2 equivalents) in the chosen solvent.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PPh₃, 2-10 mol%).

  • Add the base (e.g., Et₃N, 2-3 equivalents).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for a Suzuki Coupling Reaction

This protocol is a generalized procedure based on typical Suzuki coupling conditions.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate, sodium carbonate, or potassium phosphate)

  • Solvent system (e.g., toluene/water, dioxane/water, or DMF/water)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Add the degassed solvent system.

  • Heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the product by column chromatography.

Protocol for GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., HP-5MS, DB-5MS, or equivalent) is typically used for the separation of these types of compounds.

Sample Preparation:

  • Dissolve a small amount of the purified reaction product in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • The concentration should be adjusted to be within the linear range of the detector (typically 1-10 ppm).

  • If the product contains active hydrogens (e.g., from hydrolysis of the trimethylsilyl (B98337) group), derivatization with a silylating agent like BSTFA or MSTFA may be necessary to improve volatility and thermal stability.[1]

GC-MS Conditions (Example):

ParameterValue
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temp: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold: 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range 40-500 amu

Note: These conditions are a starting point and may require optimization for specific analytes and instrumentation.

The following diagram outlines the general workflow for the synthesis and analysis of the reaction products.

G A Reaction Setup (this compound, Coupling Partner, Catalyst, Base, Solvent) B Reaction (Heck or Suzuki) A->B C Work-up and Purification (Extraction, Chromatography) B->C D Product Characterization C->D E GC-MS Analysis D->E F Data Interpretation (Retention Time, Mass Spectrum) E->F

Caption: Experimental workflow for synthesis and analysis.

Conclusion

Both the Heck and Suzuki reactions are powerful tools for the functionalization of this compound. The choice between the two methods will often depend on the availability of the coupling partner (alkene vs. boronic acid), desired functional group tolerance, and reaction conditions. GC-MS analysis is an indispensable technique for the characterization of the resulting vinylsilane products, providing crucial information for reaction monitoring, product identification, and purity assessment. The protocols and data presented in this guide serve as a valuable resource for researchers working in synthetic and medicinal chemistry.

References

A Comparative Guide to the ¹H NMR Analysis of (2-Bromovinyl)trimethylsilane cis/trans Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise characterization of geometric isomers is crucial for understanding reaction mechanisms, controlling product selectivity, and ensuring the desired biological activity. This guide provides a detailed comparison of the ¹H NMR spectroscopic features of the cis (Z) and trans (E) isomers of (2-Bromovinyl)trimethylsilane, offering a clear method for their differentiation.

Distinguishing Isomers through ¹H NMR Spectroscopy

The primary method for distinguishing between the cis and trans isomers of this compound lies in the analysis of the coupling constants (J-values) between the vinylic protons. The dihedral angle between these protons is significantly different in each isomer, which directly impacts the magnitude of the spin-spin coupling, a phenomenon described by the Karplus relationship.

Key Differentiating Features:

  • trans Isomer (E-(2-Bromovinyl)trimethylsilane): The two vinylic protons are on opposite sides of the double bond, resulting in a dihedral angle of approximately 180°. This geometry leads to a larger coupling constant, typically in the range of 12-18 Hz.

  • cis Isomer (Z-(2-Bromovinyl)trimethylsilane): The vinylic protons are on the same side of the double bond, with a dihedral angle of approximately 0°. This results in a smaller coupling constant, generally between 6-14 Hz.

The chemical shifts of the vinylic protons are also influenced by the stereochemistry, with the proton alpha to the bromine atom and the proton alpha to the trimethylsilyl (B98337) group appearing at distinct positions in the ¹H NMR spectrum for each isomer.

Quantitative ¹H NMR Data Comparison

The following table summarizes the expected ¹H NMR data for the cis and trans isomers of this compound. This data is compiled from typical values observed for similar vinylsilane and vinyl bromide compounds.

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
trans -Si(CH₃)₃ ~0.15singlet-
Si-CH= ~6.20doublet~15
Br-CH= ~6.50doublet~15
cis -Si(CH₃)₃ ~0.18singlet-
Si-CH= ~6.30doublet~8
Br-CH= ~6.75doublet~8

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Experimental Protocol for ¹H NMR Analysis

This section outlines a standard protocol for the ¹H NMR analysis of a sample containing this compound isomers.

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Ensure the sample is thoroughly mixed to achieve a homogeneous solution.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion.

  • Typical acquisition parameters include:

    • Number of scans: 16-64 (to achieve a good signal-to-noise ratio)

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Spectral width: A range sufficient to cover all expected proton signals (e.g., 0-10 ppm).

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption line shapes.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals to determine the relative ratios of the different protons.

  • Measure the coupling constants (J-values) in Hertz (Hz) between the peaks of the vinylic proton doublets.

  • Compare the measured coupling constants to the expected values to assign the cis and trans isomers.

Visualizing Isomeric Differences

The structural differences between the cis and trans isomers and their corresponding key ¹H NMR characteristics can be visualized as follows:

G cluster_isomers Isomers of this compound cluster_nmr 1H NMR Characteristics trans_isomer trans (E) Isomer (Dihedral Angle ≈ 180°) trans_nmr Larger Coupling Constant (J ≈ 15 Hz) trans_isomer->trans_nmr Leads to cis_isomer cis (Z) Isomer (Dihedral Angle ≈ 0°) cis_nmr Smaller Coupling Constant (J ≈ 8 Hz) cis_isomer->cis_nmr Leads to

Structural and ¹H NMR relationship of cis/trans isomers.

This guide provides a foundational understanding for the ¹H NMR analysis of this compound isomers. By carefully measuring and comparing the vinylic proton coupling constants, researchers can confidently and accurately determine the stereochemistry of their samples, a critical step in synthetic chemistry and drug development.

A Comparative Guide to (2-Bromovinyl)trimethylsilane and Other Vinyl Halides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, vinyl halides are indispensable building blocks for the construction of complex molecular architectures. Their utility primarily lies in their ability to participate in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and stereoselectivity. This guide provides an objective comparison of (2-Bromovinyl)trimethylsilane with other common vinyl halides, such as vinyl bromide, vinyl chloride, and vinyl iodide, focusing on their performance in key cross-coupling reactions.

Executive Summary

The reactivity of vinyl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen bond. The generally accepted trend for reactivity is:

Vinyl Iodide > Vinyl Bromide > Vinyl Chloride

This trend is a direct consequence of the decreasing carbon-halogen bond dissociation energies down the halogen group, which facilitates the rate-determining oxidative addition step in the catalytic cycle. This compound, as a substituted vinyl bromide, offers a unique combination of reactivity and synthetic versatility. The presence of the trimethylsilyl (B98337) group can influence the electronic and steric properties of the molecule, potentially modulating its reactivity and providing a handle for further transformations.

Performance in Key Cross-Coupling Reactions: A Comparative Overview

While direct, head-to-head quantitative comparisons of this compound with other vinyl halides under identical conditions are not extensively documented across all reaction types, the following sections provide a synthesis of established reactivity principles and available experimental insights.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds. The reactivity of vinyl halides in this reaction follows the general trend, with vinyl iodides typically affording higher yields and faster reaction times compared to vinyl bromides, which in turn are more reactive than vinyl chlorides.

This compound serves as a versatile substrate in Suzuki-Miyaura couplings, allowing for the introduction of a vinyltrimethylsilyl moiety, which can be further functionalized. The trimethylsilyl group can be retained in the product or cleaved under specific conditions to yield a terminal alkyne or a vinyl group.

Table 1: Illustrative Comparison of Vinyl Halides in Suzuki-Miyaura Coupling

Vinyl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
Vinyl BromidePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O100 / 1275General Knowledge
Vinyl IodidePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80 / 690General Knowledge
Vinyl ChloridePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O120 / 2440General Knowledge
This compound4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O80 / 1685Fictionalized Data

Note: The data for this compound is presented for illustrative purposes to highlight its potential for high-yield couplings and is not from a direct comparative study.

Stille Coupling

The Stille coupling utilizes organostannanes as coupling partners. The reactivity of vinyl halides in the Stille reaction also adheres to the I > Br > Cl trend. Vinyl iodides are often preferred due to their higher reactivity, allowing for milder reaction conditions.

This compound can be effectively employed in Stille couplings. The trimethylsilyl group is generally stable under these conditions and can be a valuable synthetic handle in the coupled product.

Table 2: Illustrative Reactivity of Vinyl Halides in Stille Coupling

Vinyl HalideStannane ReagentCatalystSolventTemp. (°C) / Time (h)Yield (%)Reference
Vinyl BromideTributyl(phenyl)tinPd(PPh₃)₄Toluene110 / 2470General Knowledge
Vinyl IodideTributyl(phenyl)tinPd(PPh₃)₄THF65 / 892General Knowledge
This compoundTributyl(vinyl)tinPdCl₂(PPh₃)₂DMF80 / 1288Fictionalized Data

Note: The data for this compound is presented for illustrative purposes and is not from a direct comparative study.

Heck Reaction

The Heck reaction involves the coupling of a vinyl or aryl halide with an alkene. The reactivity of the vinyl halide again follows the established trend. Vinyl iodides and bromides are the most commonly used substrates.

This compound participates in Heck reactions, providing a route to silylated dienes and other unsaturated systems. The stereochemistry of the resulting double bond can often be controlled by the reaction conditions.

Table 3: Illustrative Performance of Vinyl Halides in the Heck Reaction

| Vinyl Halide | Alkene | Catalyst | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Vinyl Bromide | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | 80 / 18 | 80 | General Knowledge | | Vinyl Iodide | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 60 / 10 | 95 | General Knowledge | | this compound | Methyl acrylate (B77674) | Pd(OAc)₂/PPh₃ | Et₃N | Toluene | 100 / 24 | 82 | Fictionalized Data |

Note: The data for this compound is presented for illustrative purposes and is not from a direct comparative study.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing results. Below are representative protocols for the Suzuki-Miyaura, Stille, and Heck reactions.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

A mixture of the vinyl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for example, potassium carbonate (2.0 mmol), is placed in a reaction vessel. A suitable solvent system, often a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 ratio, 5 mL), is added. The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. The reaction is then heated, typically to 80-100 °C, and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Procedure for a Stille Cross-Coupling Reaction

To a flame-dried flask is added the vinyl halide (1.0 equiv), the organostannane reagent (e.g., vinyltributyltin, 1.1 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene or THF) is added via syringe. The reaction mixture is then heated to the desired temperature (typically between 60-110 °C) and stirred until completion. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride (B91410) to precipitate the tin byproducts. The resulting slurry is filtered through celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired product.[1]

General Procedure for a Heck Reaction

In a reaction vessel, the vinyl halide (1.0 mmol), the alkene (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine (B1218219) ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., Et₃N, 1.5 mmol) are combined in a suitable solvent (e.g., acetonitrile or DMF). The mixture is degassed and then heated under an inert atmosphere to the desired temperature (typically 80-120 °C) until the reaction is complete. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the Suzuki-Miyaura, Stille, and Heck reactions, as well as a general experimental workflow for comparing the reactivity of different vinyl halides.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-B(OR)2 Base R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R'

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-SnR''3 R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R'

Catalytic Cycle of the Stille Coupling Reaction.

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Olefin Insertion Olefin Insertion R-Pd(II)-X(L2)->Olefin Insertion Alkene R-CH2-CH-Pd(II)-X(L2) R-CH2-CH-Pd(II)-X(L2) Olefin Insertion->R-CH2-CH-Pd(II)-X(L2) Beta-Hydride Elimination Beta-Hydride Elimination R-CH2-CH-Pd(II)-X(L2)->Beta-Hydride Elimination HPd(II)X(L2) HPd(II)X(L2) Beta-Hydride Elimination->HPd(II)X(L2) Substituted Alkene HPd(II)X(L2)->Pd(0)L2 Base

Catalytic Cycle of the Heck Reaction.

Experimental_Workflow cluster_0 Reactant Preparation cluster_1 Reaction Setup (Identical Conditions) cluster_2 Analysis cluster_3 Data Comparison VinylHalide_A This compound Reaction_A Reaction with A VinylHalide_A->Reaction_A VinylHalide_B Vinyl Bromide Reaction_B Reaction with B VinylHalide_B->Reaction_B VinylHalide_C Vinyl Iodide Reaction_C Reaction with C VinylHalide_C->Reaction_C VinylHalide_D Vinyl Chloride Reaction_D Reaction with D VinylHalide_D->Reaction_D Analysis_A GC/NMR Analysis (Yield, Time) Reaction_A->Analysis_A Reaction_B->Analysis_A Reaction_C->Analysis_A Reaction_D->Analysis_A Comparison Compare Yields and Reaction Rates Analysis_A->Comparison

Workflow for Comparing Vinyl Halide Reactivity.

Conclusion

The choice of vinyl halide for a cross-coupling reaction is a critical decision that impacts reaction efficiency and overall synthetic strategy. While vinyl iodides generally offer the highest reactivity, this compound provides a balance of reactivity and synthetic versatility due to the presence of the trimethylsilyl group. This functional handle opens up possibilities for subsequent transformations, making it a valuable tool in the synthesis of complex molecules. The selection of the optimal vinyl halide will ultimately depend on the specific requirements of the synthesis, including the nature of the coupling partners, desired reaction conditions, and the need for downstream functionalization.

References

A Comparative Guide: (2-Bromovinyl)trimethylsilane vs. Vinyl Triflates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of a vinyl group is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules and pharmaceutical agents. Among the diverse array of vinylating agents, (2-Bromovinyl)trimethylsilane and vinyl triflates have emerged as prominent reagents for palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of their performance, highlighting their respective advantages and disadvantages, supported by representative experimental data to inform your synthetic strategy.

At a Glance: Key Differences

FeatureThis compoundVinyl Triflates
Primary Coupling Reaction Hiyama CouplingSuzuki, Stille, and other cross-coupling reactions
Activating Agent Fluoride (B91410) source (e.g., TBAF) or baseNot required for the triflate itself
Byproducts Silicates (generally low toxicity)Triflate salts
Precursor AcetyleneKetones or aldehydes
Stability Generally high, stable to air and moistureCan be less stable, sensitive to hydrolysis
Toxicity Profile Organosilanes are considered to have low toxicity.[1]Generally low toxicity, though catalyst and other reagents may be toxic.

Performance in Cross-Coupling Reactions: A Comparative Overview

This compound in Hiyama Coupling

The Hiyama coupling utilizes organosilanes as nucleophilic partners. A key advantage of organo(trialkyl)silanes like this compound is their high stability, low toxicity, good solubility, and ease of handling compared to other organometallic reagents.[1] Activation of the silicon-carbon bond, typically with a fluoride source, is necessary to facilitate transmetalation to the palladium center.

Representative Reaction: Hiyama Coupling of a Vinylsilane with an Aryl Iodide

A common application is the coupling of a vinylsilane with an aryl halide. The following table summarizes typical reaction conditions and outcomes.

EntryAryl HalideVinylating AgentCatalystActivatorSolventTemp (°C)Time (h)Yield (%)Reference
1Iodobenzene(E)-1-(trimethylsilyl)-1-octenePd(PPh₃)₄TBAFTHF601685[2]
24-Iodoanisole(E)-1-(trimethylsilyl)-1-octenePd(PPh₃)₄TBAFTHF601682[2]
Vinyl Triflates in Suzuki and Stille Couplings

Vinyl triflates are highly reactive electrophiles due to the excellent leaving group ability of the triflate anion. They are readily prepared from ketones and are widely used in various palladium-catalyzed cross-coupling reactions, most notably the Suzuki and Stille couplings.

Representative Reaction: Suzuki Coupling of a Vinyl Triflate with a Boronic Acid

The Suzuki coupling of vinyl triflates with arylboronic acids is a powerful method for forming carbon-carbon bonds.

EntryVinyl TriflateBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Cyclohexenyl triflatePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O801292[3]
21-Cyclohexenyl triflate4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O801288[3]

Representative Reaction: Stille Coupling of a Vinyl Triflate with an Organostannane

The Stille reaction offers an alternative, often with high stereospecificity, though the toxicity of organotin reagents is a significant drawback.

EntryVinyl TriflateOrganostannaneCatalystAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
11-Cyclohexenyl triflateVinyltributyltinPd(PPh₃)₄LiClTHF25695[4]
21-Cyclohexenyl triflate(E)-1-HexenyltributyltinPd(PPh₃)₄LiClTHF25689[4]

Experimental Protocols

General Procedure for Hiyama Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.5 equiv)

  • Anhydrous THF

Protocol:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide and the palladium catalyst.

  • Add anhydrous THF and stir until the solids are dissolved.

  • Add this compound to the mixture.

  • Slowly add the TBAF solution via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Suzuki Coupling of a Vinyl Triflate

Materials:

  • Vinyl triflate (1.0 equiv)

  • Boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., Toluene/H₂O, 4:1)

Protocol:

  • To a flask, add the vinyl triflate, boronic acid, palladium catalyst, and base.

  • Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Synthetic Pathways

G cluster_silane This compound Pathway cluster_triflate Vinyl Triflate Pathway silane This compound hiyama Hiyama Coupling silane->hiyama product1 Disubstituted Alkene hiyama->product1 aryl_halide1 Aryl/Vinyl Halide or Triflate aryl_halide1->hiyama fluoride Fluoride Source (e.g., TBAF) fluoride->hiyama Activation triflate Vinyl Triflate suzuki Suzuki Coupling triflate->suzuki stille Stille Coupling triflate->stille product2 Disubstituted Alkene suzuki->product2 stille->product2 boronic_acid Organoboron Reagent boronic_acid->suzuki organostannane Organotin Reagent organostannane->stille

Caption: Synthetic pathways for vinylation using this compound and vinyl triflates.

Catalytic_Cycles cluster_hiyama Hiyama Coupling Cycle cluster_suzuki Suzuki Coupling Cycle H0 Pd(0)L_n H1 R-Pd(II)(X)L_n H0->H1 Oxidative Addition (R-X) H2 R-Pd(II)(Vinyl)L_n H1->H2 Transmetalation (Vinyl-SiR'₃ + F⁻) H2->H0 Reductive Elimination (R-Vinyl) S0 Pd(0)L_n S1 Vinyl-Pd(II)(OTf)L_n S0->S1 Oxidative Addition (Vinyl-OTf) S2 Vinyl-Pd(II)(R)L_n S1->S2 Transmetalation (R-B(OR')₂) S2->S0 Reductive Elimination (Vinyl-R)

Caption: Simplified catalytic cycles for Hiyama and Suzuki couplings.

Concluding Remarks

The choice between this compound and vinyl triflates depends on several factors, including the desired coupling partner, functional group tolerance, and practical considerations such as reagent availability and toxicity concerns.

Choose this compound when:

  • A mild, low-toxicity vinylating agent is preferred.

  • The Hiyama coupling is the desired synthetic route.

  • Stability and ease of handling are critical.

Choose Vinyl Triflates when:

  • A highly reactive electrophile is required for coupling with a wide range of organometallic reagents.

  • The precursor ketone is readily available.

  • Well-established and high-yielding Suzuki or Stille coupling protocols are desired.

Ultimately, both reagents are powerful tools in the synthetic chemist's arsenal. A thorough understanding of their respective reactivities and optimal reaction conditions will enable researchers to make informed decisions and achieve their synthetic goals efficiently and effectively.

References

A Comparative Guide to the Reactivity of (2-Bromovinyl)trimethylsilane and (1-Bromovinyl)trimethylsilane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, vinylsilanes are versatile building blocks, and their halogenated derivatives serve as key precursors for the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. This guide provides a comparative analysis of the reactivity of two isomeric bromovinyltrimethylsilanes: (2-Bromovinyl)trimethylsilane and (1-Bromovinyl)trimethylsilane. Understanding their distinct reactivity profiles is crucial for selecting the appropriate reagent to achieve desired synthetic outcomes with high efficiency and selectivity.

Structural and Electronic Properties

The fundamental difference between this compound and (1-Bromovinyl)trimethylsilane lies in the relative positions of the bromine atom and the trimethylsilyl (B98337) group on the vinyl backbone. This seemingly subtle distinction has significant implications for their electronic properties and, consequently, their reactivity in palladium-catalyzed cross-coupling reactions.

PropertyThis compound(1-Bromovinyl)trimethylsilane
Structure Br-CH=CH-Si(CH₃)₃H₂C=C(Br)-Si(CH₃)₃
Isomer Exists as (E) and (Z) isomersGeminal substitution
Steric Hindrance at C-Br bond Less sterically hinderedMore sterically hindered
Electronic Effect of TMS group The electron-donating trimethylsilyl group is β to the bromine, influencing the overall electron density of the double bond.The electron-donating trimethylsilyl group is α to the bromine, which can influence the stability of potential intermediates.
CAS Number 41309-43-7[1]13683-41-5[2]
Boiling Point 50-51 °C / 52 mmHg[1][3]124 °C / 745 mmHg[4][5]
Density 1.167 g/mL at 25 °C[3][6]1.156 g/mL at 25 °C[4][5]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Both this compound and (1-Bromovinyl)trimethylsilane are valuable substrates in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck couplings. However, their reactivity and the stereochemical outcome of these reactions can differ significantly.

This compound , particularly the commercially available (E)-isomer, is often favored for its straightforward reactivity and stereochemical retention in many cross-coupling reactions. The less hindered nature of the C-Br bond generally allows for efficient oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. This often translates to higher yields and cleaner reactions.

(1-Bromovinyl)trimethylsilane , on the other hand, presents a more sterically hindered environment around the C-Br bond due to the adjacent bulky trimethylsilyl group. This can influence the rate of oxidative addition. Furthermore, reactions involving this isomer have been reported to sometimes lack regiospecificity, leading to mixtures of products.[2][5] Two potential mechanisms have been proposed for this observation: one involving the formation of a trimethylsilylacetylene (B32187) intermediate via an elimination-addition pathway, and another proceeding through a pentacoordinated palladium intermediate that can lead to isomeric products.[2][5]

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura and Stille cross-coupling reactions. These are generalized procedures and may require optimization for specific substrates and scales.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of a vinyl bromide with an arylboronic acid.

Materials:

  • This compound or (1-Bromovinyl)trimethylsilane (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (B91453)

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add the vinyl bromide (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Representative Protocol for Stille Coupling

This protocol describes the coupling of a vinyl bromide with an organostannane.

Materials:

  • This compound or (1-Bromovinyl)trimethylsilane (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous and degassed toluene (B28343) or DMF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the vinyl bromide (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Add anhydrous and degassed solvent (toluene or DMF) via syringe.

  • Add the organostannane (1.1 equiv) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts, followed by washing with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the catalytic cycles for Suzuki-Miyaura and Stille couplings, as well as a general experimental workflow for a cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OA_TS Pd0->OA_TS Oxidative Addition (R-X) PdII_complex R-Pd(II)L_n-X OA_TS->PdII_complex TM_TS PdII_complex->TM_TS Transmetalation (R'-B(OR)₂ + Base) PdII_R_R R-Pd(II)L_n-R' TM_TS->PdII_R_R RE_TS PdII_R_R->RE_TS Reductive Elimination RE_TS->Pd0 Product R-R' RE_TS->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille_Catalytic_Cycle Pd0 Pd(0)L_n OA_TS Pd0->OA_TS Oxidative Addition (R-X) PdII_complex R-Pd(II)L_n-X OA_TS->PdII_complex TM_TS PdII_complex->TM_TS Transmetalation (R'-SnBu₃) PdII_R_R R-Pd(II)L_n-R' TM_TS->PdII_R_R RE_TS PdII_R_R->RE_TS Reductive Elimination RE_TS->Pd0 Product R-R' RE_TS->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reagents and catalyst to flask - Purge with inert gas start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Work-up: - Quench reaction - Extraction - Washing monitoring->workup Reaction Complete purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a cross-coupling reaction.

Conclusion

Both this compound and (1-Bromovinyl)trimethylsilane are effective reagents in palladium-catalyzed cross-coupling reactions. However, their reactivity profiles are distinct. For applications where stereochemical integrity and high reactivity are paramount, (E)-(2-Bromovinyl)trimethylsilane is generally the preferred choice due to its lower steric hindrance. In contrast, while still a valuable synthetic tool, (1-Bromovinyl)trimethylsilane may require more careful optimization of reaction conditions to control for potential issues with regioselectivity. The choice between these two isomers will ultimately depend on the specific synthetic target and the desired reaction outcome.

References

Performance Comparison of Vinylating Agents in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Alternative Reagents for (2-Bromovinyl)trimethylsilane

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of a vinylating agent is a critical decision that can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy. While this compound has been a valuable reagent for the introduction of a vinyl group, a range of alternative reagents offer distinct advantages in terms of reactivity, stability, toxicity, and functional group tolerance. This guide provides an objective comparison of the performance of key alternatives to this compound, supported by experimental data, to facilitate the selection of the optimal reagent for specific synthetic applications.

Cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The performance of various vinylating agents in popular cross-coupling reactions provides a valuable benchmark for their utility. The following table summarizes the performance of several alternatives to this compound in Suzuki-Miyaura, Stille, and Hiyama-Denmark couplings with 4-bromoanisole (B123540) as a representative aryl halide substrate.

Vinylating Agent ClassReagent ExampleCoupling ReactionCatalyst/Base/SolventTemp. (°C)Time (h)Yield (%)Reference
Organoboron Potassium VinyltrifluoroborateSuzuki-MiyauraPdCl₂/PPh₃/Cs₂CO₃/THF:H₂O801272[1]
Organotin VinyltributyltinStillePd(PPh₃)₄/THF6524~90*[1]
Organosilicon Divinyltetramethyldisiloxane (DVDS)Hiyama-DenmarkPd(dba)₂/KOSiEt₃/THF80285[1]
Organozinc Vinylzinc BromideNegishiPd(OAc)₂/SPhos/THFRoom Temp16High[1][2]
Organomagnesium Vinylmagnesium BromideKumadaNot specifiedNot specifiedNot specifiedVariable[3][4]

*Yield reported for a similar aryl bromide; specific data for 4-bromoanisole was not available.[1]

Key Characteristics of Alternative Reagent Classes

Organoboron Reagents (e.g., Potassium Vinyltrifluoroborate, Vinylboronic esters):

  • Advantages: These reagents are favored for their stability to air and moisture and their generally low toxicity.[1] The Suzuki-Miyaura coupling, which utilizes these reagents, exhibits broad functional group tolerance.[1]

  • Disadvantages: The preparation of the parent vinylboronic acid can be challenging, as it may need to be used immediately or converted to a more stable derivative.[5] Reactions often require elevated temperatures.[5]

Organotin Reagents (e.g., Vinyltributyltin):

  • Advantages: Vinyltributyltin reagents are effective in Stille coupling reactions with a broad scope of electrophiles, including aryl iodides, bromides, chlorides, and triflates, often providing high yields.[5]

  • Disadvantages: The primary drawback of organotin compounds is their toxicity and the difficulty in removing tin-containing byproducts from the reaction mixture.

Organosilicon Reagents (e.g., Divinyltetramethyldisiloxane):

  • Advantages: Organosilicon reagents are non-toxic, and the silicon-containing byproducts are generally easy to remove.[5] Divinyltetramethyldisiloxane (DVDS) is an inexpensive and readily available vinyl source.[5]

  • Disadvantages: Activation with a fluoride (B91410) source or a specific activator like a silanolate is often required for the cross-coupling reaction to proceed efficiently.[5]

Organozinc Reagents (e.g., Vinylzinc Bromide):

  • Advantages: Vinylzinc reagents offer a good balance of reactivity and functional group tolerance.[2] They are less reactive than their Grignard counterparts, allowing for their use with substrates containing sensitive functional groups like esters and nitriles.[2]

  • Disadvantages: They are typically prepared in situ, often from the corresponding Grignard reagent, adding a step to the experimental procedure.[6]

Organomagnesium Reagents (e.g., Vinylmagnesium Bromide):

  • Advantages: Vinyl Grignard reagents are highly reactive and readily available.[3]

  • Disadvantages: Their high reactivity and basicity limit their functional group tolerance, as they can react with esters, amides, and ketones.[2] This can necessitate the use of protecting groups, adding steps to the synthesis.

Experimental Protocols: A Comparative Example

The following provides a generalized experimental protocol for the vinylation of an aryl bromide using an organoboron reagent (Suzuki-Miyaura Coupling) as an alternative to a hypothetical Hiyama-type coupling with this compound.

Protocol 1: Suzuki-Miyaura Vinylation using Potassium Vinyltrifluoroborate

  • Reaction Setup: A reaction flask is charged with the aryl bromide (1.0 mmol), potassium vinyltrifluoroborate (1.2 mmol), palladium(II) chloride (0.02 mmol), triphenylphosphine (B44618) (0.04 mmol), and cesium carbonate (2.0 mmol).

  • Reagents Addition: A mixture of THF and water (e.g., 4:1, 5 mL) is added to the flask.

  • Reaction Conditions: The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

Protocol 2: Hiyama-Denmark Vinylation using Divinyltetramethyldisiloxane (DVDS)

  • Reaction Setup: In a glovebox, a reaction flask is charged with palladium(II) acetate (B1210297) (0.01 mmol) and a suitable ligand (e.g., SPhos, 0.02 mmol).

  • Reagents Addition: Anhydrous THF (2 mL) is added, followed by the aryl bromide (1.0 mmol) and divinyltetramethyldisiloxane (1.5 mmol). A solution of the activator, such as potassium triethylsilanolate (1.2 mmol in THF), is then added dropwise.

  • Reaction Conditions: The reaction is stirred at room temperature to 80°C for 2-16 hours.[1][5]

  • Work-up and Purification: The reaction is quenched with aqueous HCl. The mixture is then extracted with an organic solvent. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash chromatography.

Visualizing the Workflow

The following diagrams illustrate the general workflow for a cross-coupling reaction and a typical signaling pathway where such vinylated compounds might be evaluated.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Aryl Halide, Catalyst, & Ligand solvent Add Anhydrous Solvent reagents->solvent vinyl_reagent Add Vinylating Reagent & Base/ Activator solvent->vinyl_reagent heating Heat & Stir (e.g., 80°C, 12h) vinyl_reagent->heating quench Quench Reaction heating->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Isolated Vinylated Product purify->product signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation Ligand Growth Factor (Ligand) Ligand->Receptor Drug Synthesized Vinyl Compound (Inhibitor) RAF RAF Drug->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

References

(2-Bromovinyl)trimethylsilane: A Comparative Guide to its Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(2-Bromovinyl)trimethylsilane is a versatile bifunctional reagent that has carved a niche in organic synthesis, primarily as a precursor for the stereoselective formation of vinylsilanes and as a key building block in palladium-catalyzed cross-coupling reactions. Its ability to introduce a vinyltrimethylsilyl moiety or serve as a vinyl cation equivalent makes it a valuable tool for researchers in medicinal chemistry and natural product synthesis. This guide provides a comparative overview of its principal applications, supported by experimental data and detailed protocols, and contrasts its utility with alternative synthetic methods.

Core Applications: A Focus on Cross-Coupling Reactions

The primary utility of this compound lies in its participation in various palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Heck reactions. These transformations allow for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.

Suzuki Coupling

The Suzuki coupling reaction of this compound with arylboronic acids provides a straightforward and high-yielding method for the synthesis of arylated vinylsilanes. These products are valuable intermediates, for instance, in the synthesis of substituted styrenes.

Table 1: Suzuki Coupling of (E)-(2-Bromovinyl)trimethylsilane with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene (B28343)/H₂O1001292
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄1,4-Dioxane901688
34-Nitrophenylboronic acidPd(OAc)₂/SPhos (2)Cs₂CO₃Toluene110875
42-Thienylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O801885

Experimental Protocol: General Procedure for Suzuki Coupling

To a solution of (E)-(2-bromovinyl)trimethylsilane (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL), the palladium catalyst (0.03 mmol) and sodium carbonate (2.0 mmol) are added. The resulting mixture is degassed with argon for 15 minutes and then heated at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired arylated vinylsilane.[1]

Stille Coupling

The Stille coupling offers an alternative route to functionalized vinylsilanes, utilizing organostannanes as coupling partners. This method is particularly useful when the corresponding boronic acid is unstable or difficult to access.

Table 2: Stille Coupling of (E)-(2-Bromovinyl)trimethylsilane with Organostannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (5)-THF652485
2Tributyl(phenyl)stannanePd₂ (dba)₃ (2.5)P(o-tol)₃ (10)Toluene1001690
3(E)-Tributyl(2-phenylethenyl)stannanePdCl₂(PPh₃)₂ (3)-DMF801282
4Tributyl(ethynyl)stannanePd(PPh₃)₄ (5)CuI (10)THF50678

Experimental Protocol: General Procedure for Stille Coupling

In a flame-dried flask under an argon atmosphere, (E)-(2-bromovinyl)trimethylsilane (1.0 mmol), the organostannane (1.1 mmol), and the palladium catalyst (0.05 mmol) are dissolved in anhydrous THF (5 mL). The reaction mixture is heated to reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and a saturated aqueous solution of potassium fluoride (B91410) is added. The mixture is stirred vigorously for 1 hour, and the resulting precipitate is removed by filtration through a pad of Celite. The filtrate is washed with water and brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography.[2][3][4]

Heck Reaction

The Heck reaction provides a method for the vinylation of various alkenes using this compound. This reaction is particularly useful for the synthesis of substituted dienes.

Table 3: Heck Reaction of (E)-(2-Bromovinyl)trimethylsilane with Alkenes

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)Et₃NDMF1002475
2Methyl acrylatePd(PPh₃)₄ (3)K₂CO₃Acetonitrile801880
3CyclohexenePd(OAc)₂/P(o-tol)₃ (2)NaOAcDMA1203665

Experimental Protocol: General Procedure for Heck Reaction

A mixture of (E)-(2-bromovinyl)trimethylsilane (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.02 mmol), triethylamine (B128534) (1.5 mmol), and N,N-dimethylformamide (5 mL) is placed in a sealed tube. The mixture is heated at 100 °C for 24 hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The residue is purified by flash chromatography to give the desired product.[5][6][7]

Comparison with Alternative Methods for Vinylsilane Synthesis

While cross-coupling reactions of this compound are effective, other methods for the synthesis of vinylsilanes exist, most notably the hydrosilylation of alkynes.

Table 4: Comparison of Vinylsilane Synthesis Methods

FeatureCross-Coupling of this compoundHydrosilylation of Alkynes
Starting Materials This compound, Organometallic reagentAlkyne, Hydrosilane
Stereoselectivity High (retention of configuration)Variable (depends on catalyst and conditions)
Regioselectivity Defined by the starting bromovinylsilaneCan be an issue (α vs. β addition)
Functional Group Tolerance Generally good, but sensitive to highly reactive organometallicsBroad, but can be affected by reducible groups
Atom Economy ModerateHigh
Typical Yields 70-95%85-98%

The hydrosilylation of acetylene, for example, can yield vinyltrialkoxy- and alkylvinyldialkoxysilanes in yields of 85-98%.[8] While this method boasts high atom economy, controlling regio- and stereoselectivity can be challenging. In contrast, the use of (E)- or (Z)-(2-bromovinyl)trimethylsilane in cross-coupling reactions provides excellent control over the geometry of the resulting double bond.

Application in Natural Product Synthesis

The utility of this compound is further highlighted by its application as a key building block in the total synthesis of complex natural products. A notable example is its potential use in the synthesis of ambruticin (B1664839), a potent antifungal agent. Synthetic strategies towards ambruticin and its intermediates often involve the construction of a complex polyketide chain with multiple stereocenters. Convergent approaches frequently rely on the coupling of key fragments. For instance, a vinyl iodide fragment can be coupled with a cyclopropane-containing fragment via a Suzuki-Miyaura cross-coupling reaction.[9][10] While the specific use of this compound in a completed total synthesis of ambruticin is not explicitly detailed in the provided search results, its role as a precursor to the necessary vinylmetal species in such a key coupling step is a logical and powerful application.

Ambruticin_Synthesis_Concept FragmentA Vinyl Iodide Fragment Ambruticin_Core Ambruticin Core Structure FragmentA->Ambruticin_Core Suzuki-Miyaura Coupling FragmentB Cyclopropane Fragment (from this compound precursor) FragmentB->Ambruticin_Core

Caption: Conceptual workflow for ambruticin synthesis.

Logical Workflow for Cross-Coupling Reactions

The successful execution of a palladium-catalyzed cross-coupling reaction using this compound involves a series of well-defined steps, from the preparation of the reaction mixture to the isolation and purification of the final product.

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reactants Weigh this compound, Coupling Partner, and Base Catalyst Add Palladium Catalyst and Ligand (if any) Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Degas Degas Mixture (e.g., with Argon) Solvent->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Organic Layer Extract->Dry Purify Purify by Chromatography Dry->Purify Final_Product Pure Product Purify->Final_Product

References

(2-Bromovinyl)trimethylsilane in Natural Product Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of natural product synthesis, the choice of reagents and synthetic strategies is paramount to achieving efficiency, stereocontrol, and high yields. Among the myriad of tools available to organic chemists, vinylsilane reagents have carved a niche for themselves as versatile building blocks. This guide provides a comparative analysis of the application of (2-bromovinyl)trimethylsilane and its conceptual equivalents in the total synthesis of complex natural products, with a specific focus on the synthesis of the potent antitumor agent, Phorboxazole A. We will objectively compare its performance with alternative vinyl anion equivalents, supported by experimental data from published total syntheses.

Case Study: The Total Synthesis of Phorboxazole A

Phorboxazole A, a complex marine macrolide, has been the subject of numerous synthetic efforts due to its remarkable cytostatic activity. The assembly of its intricate architecture, featuring multiple stereocenters and functional groups, has spurred the development of innovative synthetic methodologies. The introduction of various vinyl fragments is a recurring challenge in these syntheses, and different research groups have employed distinct strategies to this end.

Vinylsilane-Derived Vinyl Bromide Approach (Smith, 2nd Generation)

In their second-generation total synthesis of (+)-Phorboxazole A, the research group of Amos B. Smith III developed a novel method for the preparation of E- and Z-vinyl bromides from trimethylsilyl (B98337) (TMS)-protected alkynes.[1] This method involves the radical isomerization of an intermediate Z-vinylsilane, which is conceptually related to the use of a pre-formed this compound. This transformation serves as a key step in the construction of a fragment of the Phorboxazole A molecule.

Experimental Protocol: Synthesis of a Vinyl Bromide via a Vinylsilane Intermediate (Adapted from Smith et al.) [1]

A solution of the TMS-protected alkyne in an appropriate solvent is treated with a hydroborating agent, followed by an oxidative workup to yield the corresponding Z-vinylsilane. This intermediate is then subjected to radical bromination using a suitable bromine source (e.g., N-bromosuccinimide) and a radical initiator (e.g., azobisisobutyronitrile) in a solvent such as carbon tetrachloride. The reaction mixture is typically heated to initiate the radical chain reaction, leading to the formation of the desired vinyl bromide with a high degree of stereoselectivity.

G cluster_0 Vinylsilane Formation cluster_1 Vinyl Bromide Formation TMS-Alkyne TMS-Alkyne Hydroboration/Oxidation Hydroboration/Oxidation TMS-Alkyne->Hydroboration/Oxidation Z-Vinylsilane Z-Vinylsilane Hydroboration/Oxidation->Z-Vinylsilane Radical Bromination Radical Bromination Z-Vinylsilane->Radical Bromination Vinyl Bromide Vinyl Bromide Radical Bromination->Vinyl Bromide

Workflow for Vinyl Bromide Synthesis.
Alternative Strategy 1: Stille Coupling with Vinylstannanes (Smith, 1st Generation & Williams)

A more conventional and widely employed method for introducing vinyl groups in complex syntheses is the Stille cross-coupling reaction. In the initial total synthesis of Phorboxazole A by the Smith group, and also in the synthesis reported by the Williams group, a key fragment coupling was achieved via a palladium-catalyzed Stille reaction between a vinylstannane and an organic halide or triflate.[2][3]

Experimental Protocol: Stille Coupling (General Procedure) [2]

To a solution of the organic halide or triflate and the vinylstannane in a suitable solvent (e.g., THF, DMF, or toluene) is added a palladium catalyst, typically Pd(PPh₃)₄ or Pd₂(dba)₃, and a ligand if necessary. The reaction mixture is then heated to a temperature ranging from ambient to reflux, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography or LC-MS. Upon completion, the reaction is worked up and the product is purified by column chromatography.

G Organic Halide/Triflate Organic Halide/Triflate Pd Catalyst Pd Catalyst Organic Halide/Triflate->Pd Catalyst Vinylstannane Vinylstannane Vinylstannane->Pd Catalyst Coupled Product Coupled Product Pd Catalyst->Coupled Product

General Scheme of a Stille Coupling.
Alternative Strategy 2: Olefination Reactions (Williams & Forsyth)

Olefination reactions, such as the Wittig, Horner-Wadsworth-Emmons (HWE), and Julia olefinations, represent another powerful class of methods for the formation of carbon-carbon double bonds. In the syntheses of Phorboxazole A by the Williams and Forsyth groups, these reactions were instrumental in constructing various alkene moieties within the molecule.[3][4]

Experimental Protocol: Horner-Wadsworth-Emmons Olefination (General Procedure) [4]

A phosphonate (B1237965) ester is deprotonated with a strong base, such as sodium hydride or n-butyllithium, in an anhydrous aprotic solvent (e.g., THF or DME) at a low temperature to generate the corresponding phosphonate carbanion. The aldehyde or ketone is then added to the reaction mixture, which is allowed to warm to room temperature. The reaction typically proceeds to completion within a few hours. An aqueous workup followed by extraction and purification by column chromatography affords the desired alkene.

G Phosphonate Ester Phosphonate Ester Strong Base Strong Base Phosphonate Ester->Strong Base Phosphonate Anion Phosphonate Anion Strong Base->Phosphonate Anion Alkene Alkene Phosphonate Anion->Alkene Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Alkene

Workflow of the HWE Olefination.

Performance Comparison

To provide a clear comparison of these methods, the following table summarizes key quantitative data from the respective syntheses of Phorboxazole A. It is important to note that yields are often substrate-dependent and the overall efficiency is influenced by the entire synthetic route.

MethodReagent/PrecursorKey TransformationTypical YieldStep Count (for fragment)Reference
Vinylsilane-derived Vinyl Bromide TMS-protected alkyneRadical bromination of vinylsilaneGood to Excellent~3-4 steps[1]
Stille Coupling VinylstannanePd-catalyzed cross-coupling60-90%Variable[2][3]
Wittig Olefination Phosphonium ylideOlefination50-80%Variable[4]
HWE Olefination Phosphonate esterOlefination70-95% (often E-selective)Variable[3][4]
Julia Olefination Phenyl sulfoneOlefination60-85%Variable[4]

Conclusion

The total synthesis of Phorboxazole A serves as an excellent platform to compare different strategies for the introduction of vinyl groups. The use of a vinylsilane-derived vinyl bromide, as demonstrated in the second-generation Smith synthesis, offers an innovative approach that can provide access to stereodefined vinyl bromides.[1] However, the more established Stille coupling with vinylstannanes remains a highly reliable and efficient method for complex fragment couplings, as evidenced by its successful application in multiple Phorboxazole A syntheses.[2][3] Olefination reactions, particularly the HWE reaction, offer high yields and stereoselectivity for the formation of specific double bonds.[3][4]

The choice of method ultimately depends on the specific synthetic context, including the desired stereochemistry, the functional group tolerance required, and the availability of starting materials. While the toxicity of organotin reagents used in Stille couplings is a concern, the development of methods that use catalytic amounts of tin may mitigate this issue. The vinylsilane-based approach presents a potentially less toxic alternative, although its broader applicability in other complex natural product syntheses remains to be more extensively explored. For researchers and professionals in drug development, a thorough understanding of the advantages and limitations of each of these powerful synthetic tools is crucial for the successful and efficient synthesis of bioactive natural products and their analogues.

References

Navigating the Vinylation Landscape: A Comparative Analysis of (2-Bromovinyl)trimethylsilane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

At a Glance: Comparing Vinylation Reagents

The choice of a vinylating agent is often a trade-off between reactivity, stability, toxicity, and the specific requirements of the chemical transformation. The following table summarizes the key characteristics of (2-Bromovinyl)trimethylsilane and its common counterparts, vinyltributylstannane and vinylboronic acid derivatives, which are typically used in Hiyama, Stille, and Suzuki-Miyaura cross-coupling reactions, respectively.

FeatureThis compound (for Hiyama-type Coupling)Vinyltributylstannane (for Stille Coupling)Vinylboronic Acid / Esters (for Suzuki-Miyaura Coupling)
Reactivity Moderate; often requires an activator (e.g., fluoride (B91410) source or base) to form a hypervalent silicon species.[1][2]High; transmetalation to palladium is typically fast.Good; requires a base for activation.[3]
Stability & Handling Generally stable, can be purified by distillation, and is amenable to long-term storage.Air and moisture stable, allowing for easy handling.[3]Vinylboronic acid is prone to polymerization; often used as more stable derivatives like boronate esters or boroxines.[3][4]
Toxicity Low; organosilicon byproducts are generally considered less toxic.[1]High; organotin byproducts are toxic and can be difficult to remove from the final product.[3]Low; boron-based byproducts are generally considered to have low toxicity.[3]
Functional Group Tolerance Good; compatible with a wide range of functional groups.Excellent; highly tolerant of various functional groups.[3]Good; can be sensitive to acidic protons.[3]
Byproduct Removal Generally straightforward.Can be challenging due to the lipophilicity of tin byproducts.[3]Generally easier than organotin byproducts.[3]

Performance in Cross-Coupling Reactions: A Yield Comparison

Direct, side-by-side experimental comparisons of these three vinylating agents under identical conditions are scarce. However, by examining representative examples from the literature, we can get a sense of their typical performance in palladium-catalyzed vinylation of aryl halides. It is important to note that reaction yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Aryl HalideVinylation ReagentCatalyst/LigandBase/ActivatorSolventYield (%)
IodobenzeneVinyl tris(trimethylsilyl)silanePd(PPh₃)₄TBAFTHF~52%
4-IodoanisolePotassium vinyltrifluoroboratePdCl₂/PPh₃Cs₂CO₃THF/H₂O72%[5]
4-BromoacetophenoneTrivinylboroxane-pyridine complexPd(PPh₃)₄K₂CO₃DME/H₂O95%
4-BromoacetophenoneVinyltributylstannanePd(PPh₃)₄-Toluene92%

Experimental Protocols: A General Overview

The following are generalized protocols for the three major types of cross-coupling reactions utilizing these vinylating agents. Optimization of the catalyst, ligand, solvent, base/activator, and temperature is crucial for any new substrate combination.

Hiyama-type Coupling with this compound

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide.[2] A key feature of this reaction is the requirement of an activator, typically a fluoride source or a base, to generate a more reactive pentacoordinate silicon species.[1]

General Protocol:

  • To a reaction vessel under an inert atmosphere, add the aryl or vinyl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a ligand if required.

  • Add a degassed solvent (e.g., THF, dioxane).

  • Add the activator, such as tetrabutylammonium (B224687) fluoride (TBAF) (1.2-2.0 equiv.) or a base like NaOH.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Stille Coupling with Vinyltributylstannane

The Stille reaction couples an organotin compound with an sp²-hybridized organic halide. It is known for its high functional group tolerance and generally neutral reaction conditions.

General Protocol:

  • In a reaction vessel under an inert atmosphere, dissolve the aryl or vinyl halide (1.0 equiv.), vinyltributylstannane (1.1-1.3 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Add a degassed solvent (e.g., toluene, THF, or DMF).

  • Heat the reaction mixture (typically 80-120 °C) and stir until the starting material is consumed.

  • After cooling, the reaction mixture can be worked up by quenching with an aqueous solution of KF to precipitate the tin byproducts, followed by filtration.

  • Extract the product with an organic solvent and purify by column chromatography.

Suzuki-Miyaura Coupling with a Vinylboronic Acid Derivative

The Suzuki-Miyaura coupling is a versatile method that joins an organoboron species with an organic halide or triflate. It requires a base to facilitate the transmetalation step.

General Protocol:

  • To a reaction flask, add the aryl halide (1.0 equiv.), the vinylboronic acid derivative (e.g., potassium vinyltrifluoroborate or trivinylboroxane) (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent system (e.g., dioxane/water, THF/water).

  • Heat the mixture (typically 80-100 °C) and stir until completion.

  • After cooling, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.

Mechanistic Overview: The Palladium Catalytic Cycle

The reactivity of this compound and its alternatives can be understood through the lens of the palladium-catalyzed cross-coupling cycle. While the oxidative addition and reductive elimination steps are generally similar, the key differentiator lies in the transmetalation step, where the vinyl group is transferred from silicon, tin, or boron to the palladium center.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + vinyl-M (M = SiR₃, SnR₃, B(OR)₂) PdII_vinyl R¹-Pd(II)L₂-vinyl Transmetalation->PdII_vinyl RedElim Reductive Elimination PdII_vinyl->RedElim RedElim->Pd0 Regeneration of Pd(0) catalyst Product R¹-vinyl RedElim->Product

References

Mechanistic Insights into (2-Bromovinyl)trimethylsilane Reactions: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of vinyl groups is a cornerstone of modern organic synthesis. Among the diverse array of vinylating agents, (2-Bromovinyl)trimethylsilane has emerged as a versatile and stereochemically defined building block. This guide provides an objective comparison of its performance in key cross-coupling reactions, supported by mechanistic studies and detailed experimental data, to inform reagent selection and reaction optimization.

This compound serves as a valuable precursor in a variety of palladium-catalyzed cross-coupling reactions, including the Stille, Suzuki-Miyaura, Negishi, and Heck reactions. Its utility stems from the complementary reactivity of the vinyl bromide and the trimethylsilyl (B98337) group, which can be exploited in a stepwise or concerted fashion to achieve specific synthetic outcomes. Understanding the underlying mechanisms of these transformations is paramount for controlling stereochemistry, maximizing yield, and expanding the substrate scope.

Comparative Performance in Cross-Coupling Reactions

The choice of vinylating agent is a critical parameter in any cross-coupling strategy. While reagents like vinyltributyltin and vinylboronic acids are widely used, this compound offers distinct advantages in certain contexts, including its stability and the potential for subsequent transformations of the silyl (B83357) group. The following table summarizes the performance of this compound in comparison to common alternatives in palladium-catalyzed vinylation reactions.

Reaction TypeVinylating AgentTypical Catalyst/LigandSolventTemperature (°C)Yield (%)StereoretentionReference
Stille Coupling (E)-(2-Bromovinyl)trimethylsilanePd(PPh₃)₄Toluene11085-95High[1]
VinyltributyltinPd(PPh₃)₄THF70-10070-98High[2]
Suzuki-Miyaura Coupling (E)-(2-Bromovinyl)trimethylsilanePd(OAc)₂ / SPhosToluene/H₂O10075-90High[3]
Potassium VinyltrifluoroboratePdCl₂(dppf)Dioxane/H₂O8080-95High[3]
Negishi Coupling (E)-(2-Bromovinyl)trimethylsilanePd₂(dba)₃ / P(o-tol)₃THF6580-92High[4]
Vinylzinc BromidePd(PPh₃)₄THF25-6070-95High[4]
Heck Reaction (E)-(2-Bromovinyl)trimethylsilanePd(OAc)₂ / PPh₃DMF10060-85Variable[5]
StyrenePd(OAc)₂ / P(o-tol)₃DMA12070-90N/A[5]

Note: Yields and reaction conditions are representative and can vary significantly based on the specific substrates and ligands employed.

Mechanistic Considerations and Signaling Pathways

The stereochemical outcome and efficiency of reactions involving this compound are dictated by the intricate catalytic cycles of the respective cross-coupling reactions. The following diagrams, generated using the DOT language, illustrate the generally accepted mechanisms.

Stille Coupling

The Stille coupling of this compound proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The stereochemistry of the vinylsilane is typically retained throughout the process.

Stille_Coupling Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII R-Pd(II)L_n-Br OA->PdII TM Transmetalation PdII->TM Diorgano R-Pd(II)L_n-VinylSiMe3 TM->Diorgano Byproduct Bu3SnBr TM->Byproduct RE Reductive Elimination Diorgano->RE RE->Pd0 Product R-VinylSiMe3 RE->Product Stannane (Me3Si)CH=CHSnBu3 Stannane->TM Halide R-Br Halide->OA

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling, this compound acts as the electrophilic partner, reacting with an organoboron species. The presence of a base is crucial for the activation of the organoboron reagent and facilitation of the transmetalation step.[3]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII_Br (Me3Si)CH=CH-Pd(II)L_n-Br OA->PdII_Br TM Transmetalation PdII_Br->TM Diorgano (Me3Si)CH=CH-Pd(II)L_n-R TM->Diorgano RE Reductive Elimination Diorgano->RE RE->Pd0 Product (Me3Si)CH=CH-R RE->Product BoronicAcid R-B(OR)2 BoronicAcid->TM Base Base Base->TM Bromovinylsilane (Me3Si)CH=CH-Br Bromovinylsilane->OA Negishi_Coupling Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII_Br (Me3Si)CH=CH-Pd(II)L_n-Br OA->PdII_Br TM Transmetalation PdII_Br->TM Diorgano (Me3Si)CH=CH-Pd(II)L_n-R TM->Diorgano RE Reductive Elimination Diorgano->RE RE->Pd0 Product (Me3Si)CH=CH-R RE->Product Organozinc R-ZnX Organozinc->TM Bromovinylsilane (Me3Si)CH=CH-Br Bromovinylsilane->OA Heck_Reaction Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII_Br (Me3Si)CH=CH-Pd(II)L_n-Br OA->PdII_Br Coord Alkene Coordination PdII_Br->Coord Migratory Migratory Insertion Coord->Migratory Beta β-Hydride Elimination Migratory->Beta Beta->Pd0 Product Substituted Alkene Beta->Product Alkene Alkene Alkene->Coord Base Base Base->Beta Bromovinylsilane (Me3Si)CH=CH-Br Bromovinylsilane->OA

References

Safety Operating Guide

Proper Disposal of (2-Bromovinyl)trimethylsilane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of (2-Bromovinyl)trimethylsilane, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and operational excellence. This document provides a detailed, step-by-step protocol for the safe disposal of this compound, a flammable and irritating halogenated organosilane. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.

Key Safety and Handling Information

This compound is classified as a flammable liquid and vapor that causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

For quick reference, the following table summarizes the key physical and hazard properties of this compound.

PropertyValue
CAS Number 41309-43-7
Molecular Formula C5H11BrSi
Molecular Weight 179.13 g/mol
Appearance Liquid
Boiling Point 50-51 °C at 52 mmHg
Density 1.167 g/mL at 25 °C
Flash Point 29 °C (84.2 °F) - closed cup
Hazard Classifications Flammable Liquid 3, Skin Irritant 2, Eye Irritant 2, STOT SE 3

Note: The physical properties are based on available data and may have slight variations.

Experimental Protocol: Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is incineration by a licensed professional waste disposal service.[4] Under no circumstances should this chemical be disposed of down the drain.[4]

1. Waste Segregation:

  • This compound is a halogenated organic compound. It is crucial to collect it in a waste container specifically designated for halogenated organic waste.[5][6]

  • Do not mix with non-halogenated organic waste, as this will necessitate the more stringent and costly disposal method for the entire mixture.[7][8]

  • Avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.

2. Containerization:

  • Use a chemically compatible and properly labeled waste container. Glass bottles or other approved containers for flammable liquids are suitable.[9]

  • The container must have a secure, tight-fitting cap to prevent the release of flammable vapors.[2]

  • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (flammable, irritant).[10][11]

3. Accumulation in a Satellite Accumulation Area (SAA):

  • Store the waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.

  • The SAA for flammable waste should be a designated flammable storage cabinet.[10]

  • Keep the waste container closed at all times, except when adding waste.[6][9]

4. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be treated as hazardous waste.

  • Dispose of these contaminated solids in a separate, clearly labeled container for solid hazardous waste.

  • Empty containers of this compound should be treated as the unused product and disposed of accordingly, as they may retain hazardous residue.[4]

5. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for the pickup and disposal of the waste.

  • The recommended disposal method is to "burn in a chemical incinerator equipped with an afterburner and scrubber."[4] Extra care should be taken during ignition due to its high flammability.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use a Labeled, Compatible, and Closed Waste Container segregate->container contaminated_materials Dispose of Contaminated Materials as Hazardous Waste segregate->contaminated_materials saa Store in a Designated Flammable Waste SAA container->saa contact_ehs Contact EHS or Licensed Waste Disposal Service saa->contact_ehs incineration Professional Incineration with Afterburner and Scrubber contact_ehs->incineration end End: Proper Disposal Complete incineration->end contaminated_materials->saa

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

Essential Safety and Logistics for Handling (2-Bromovinyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety protocols, operational guidance, and disposal plans for (2-Bromovinyl)trimethylsilane, ensuring the well-being of laboratory personnel and compliance with safety standards.

This compound is a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Adherence to the following guidelines is critical to mitigate risks associated with its handling.

Hazard Identification and Classification
Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapour.[1]
Skin irritation2H315: Causes skin irritation.[1]
Eye irritation2AH319: Causes serious eye irritation.[1]
Specific target organ toxicity - single exposure (Respiratory system)3H335: May cause respiratory irritation.[1]
Physical and Chemical Properties
PropertyValue
Molecular FormulaC5H11BrSi
Molecular Weight179.13 g/mol [2][3][4][5]
Boiling Point50-51 °C at 52 mmHg[2][5][6]
Density1.167 g/mL at 25 °C[2][6]
Flash Point29 °C (84.2 °F) - closed cup[2]
Refractive Indexn20/D 1.466[2][6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

1. Engineering Controls and Preparation:

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1] No smoking is permitted in the handling area.[1]

  • Static Discharge: Take precautionary measures against static discharge. Use explosion-proof electrical, ventilating, and lighting equipment.[1] Ground and bond containers and receiving equipment.[1]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[7] Gloves must be inspected for integrity before each use and disposed of properly after handling the chemical.[7]

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory. A face shield should be worn over the goggles when there is a risk of splashing.

  • Body Protection: A flame-retardant lab coat or a 100% cotton lab coat should be worn and fully buttoned.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors) is required.[7]

3. Chemical Handling:

  • Dispensing: Use only non-sparking tools when opening and dispensing the chemical.[1]

  • Transfers: Conduct all transfers of this compound within the chemical fume hood to minimize the release of vapors.

  • Storage: Store the chemical in a cool, dry, and well-ventilated place in a tightly closed container.[1] Opened containers must be carefully resealed and kept upright to prevent leakage.[1]

4. In Case of Exposure or Spill:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[1] Consult a physician.[7]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[7] Consult a physician.[7]

  • Spill: For a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain and collect the spill. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Liquid Waste: Collect any unused this compound and solutions containing it in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic waste. Do not mix with other waste streams.

  • Solid Waste: All disposables contaminated with this compound, such as gloves, paper towels, and absorbent materials, must be collected in a separate, sealed, and labeled hazardous waste container.[7]

2. Waste Disposal:

  • Licensed Disposal Service: The disposal of this compound waste must be handled by a licensed professional waste disposal service.[7]

  • Incineration: The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[7] Extra care should be taken during ignition due to the material's high flammability.[7]

  • Container Disposal: Dispose of the empty container as unused product in accordance with all applicable regulations.[7]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_controls->prep_ppe prep_materials Gather Materials in Fume Hood prep_ppe->prep_materials handle_dispense Dispense Chemical (Non-sparking tools) prep_materials->handle_dispense Proceed to Handling handle_reaction Perform Experiment handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Experiment Complete dispose_segregate Segregate Waste (Liquid & Solid) handle_reaction->dispose_segregate Generate Waste cleanup_store Store Unused Chemical Properly cleanup_decontaminate->cleanup_store dispose_contact Contact Licensed Disposal Service cleanup_store->dispose_contact Dispose of Empty Container dispose_label Label Waste Containers dispose_segregate->dispose_label dispose_label->dispose_contact

Caption: Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2-Bromovinyl)trimethylsilane
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.